molecular formula C21H30Cl2N2O5 B1675256 Loxiglumide CAS No. 107097-80-3

Loxiglumide

カタログ番号: B1675256
CAS番号: 107097-80-3
分子量: 461.4 g/mol
InChIキー: QNQZBKQEIFTHFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loxiglumide is an organic molecular entity.
cholecystokinin receptor antagonist;  RN refers to (+-)-isomer;  structure in first source

特性

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057615
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107097-80-3
Record name Loxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107097-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Loxiglumide's Mechanism of Action in Pancreatic Acinar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxiglumide is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, which is prominently expressed on pancreatic acinar cells. By blocking the binding of its natural ligand, cholecystokinin (CCK), this compound effectively inhibits the downstream signaling cascades that lead to the secretion of digestive enzymes. This guide provides an in-depth overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly competing with CCK for binding to the CCK-A receptor on pancreatic acinar cells. This antagonism is reversible and specific, as this compound does not affect amylase release stimulated by other secretagogues that act via different receptors. The binding of CCK to its receptor normally initiates a well-defined signaling cascade that results in the release of digestive enzymes, such as amylase and lipase, from zymogen granules. This compound effectively abrogates this process.

Competitive Antagonism at the CCK-A Receptor

Studies have demonstrated that this compound causes a concentration-dependent rightward shift in the dose-response curve for CCK-8-stimulated amylase release, without altering the maximal response.[1] This is a hallmark of competitive antagonism. The potency of this antagonism has been quantified, providing a pA2 value of 7.05 in isolated rat pancreatic acini.[1] In comparative studies, this compound was found to be approximately 3000 times more potent than the earlier CCK antagonist proglumide (B1679172).[2]

Quantitative Data

The following tables summarize the key quantitative parameters defining the antagonistic action of this compound and related compounds on pancreatic acinar cells.

Compound Parameter Value Species/System Reference
This compoundpA27.05Rat Pancreatic Acini[1]
Dexthis compoundpA26.41 ± 0.38Rat Pancreatic Segments
Dexthis compoundID50 (in vivo)0.64 mg/kgRat
ProglumideKi0.7 mMMouse Pancreatic Acini[3]

Signaling Pathways

The binding of CCK to the CCK-A receptor on pancreatic acinar cells activates a Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, are the primary drivers of zymogen granule fusion with the apical membrane and subsequent enzyme secretion. This compound, by blocking the initial CCK binding, prevents the initiation of this entire cascade.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Zymogen Zymogen Granule Exocytosis Ca_cyto->Zymogen Stimulates PKC->Zymogen Stimulates

CCK-A Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pancreatic acinar cells.

Isolation of Pancreatic Acinar Cells

This protocol is adapted from established methods for the isolation of rodent pancreatic acini.

Materials:

  • Pancreas from a freshly sacrificed rodent (e.g., rat or mouse)

  • Collagenase solution (e.g., Type IV collagenase in a buffered salt solution)

  • Bovine Serum Albumin (BSA)

  • Soybean trypsin inhibitor

  • HEPES-buffered Ringer's solution (HBR)

  • Pipettes of varying bore sizes

  • Nylon mesh (e.g., 150 µm)

  • Centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the pancreas and place it in ice-cold HBR solution.

  • Trim away fat and connective tissue.

  • Mince the pancreas into small fragments (approximately 1-2 mm³) using fine scissors.

  • Transfer the minced tissue to a flask containing collagenase solution supplemented with BSA and soybean trypsin inhibitor.

  • Incubate at 37°C in a shaking water bath for 30-60 minutes, with gentle trituration every 10-15 minutes using pipettes with progressively smaller bore sizes to aid dissociation.

  • Monitor the dissociation process under a microscope until acini (clusters of 20-50 cells) are the predominant structures.

  • Terminate the digestion by adding cold HBR solution containing BSA.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the filtrate at low speed (e.g., 50 x g) for 2-3 minutes to pellet the acini.

  • Wash the acini by resuspending the pellet in fresh HBR with BSA and repeating the centrifugation step.

  • Resuspend the final acinar pellet in the desired experimental buffer.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated pancreatic acini in response to stimulation.

Materials:

  • Isolated pancreatic acini

  • Experimental buffer (e.g., HBR)

  • CCK-8 (or other secretagogues)

  • This compound

  • Amylase substrate solution (e.g., containing a chromogenic or fluorogenic substrate)

  • Spectrophotometer or fluorometer

  • Microplate reader

Procedure:

  • Pre-incubate aliquots of the isolated acini suspension in the experimental buffer at 37°C for a period of equilibration (e.g., 30 minutes).

  • For antagonist studies, add this compound at various concentrations to the acini suspension and incubate for a defined period (e.g., 15-30 minutes) prior to agonist addition.

  • Initiate the secretion by adding CCK-8 at various concentrations. Include a control group with no secretagogue (basal secretion).

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.

  • Collect the supernatant, which contains the secreted amylase.

  • To determine total amylase content, lyse the acini in a separate set of tubes (e.g., with detergent).

  • Measure the amylase activity in the supernatant and the total lysate using an appropriate amylase assay kit according to the manufacturer's instructions.

  • Express the secreted amylase as a percentage of the total cellular amylase content.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium concentration.

Materials:

  • Isolated pancreatic acini

  • Fura-2 AM (the acetoxymethyl ester form of Fura-2)

  • Pluronic F-127

  • HBR solution

  • CCK-8

  • This compound

  • A fluorescence imaging system equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission detector (at ~510 nm).

Procedure:

  • Incubate the isolated acini with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBR solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the acini to remove extracellular Fura-2 AM.

  • Allow the acini to de-esterify the Fura-2 AM to its active, Ca²⁺-sensitive form (Fura-2) for at least 15-30 minutes.

  • Mount the Fura-2-loaded acini in a perfusion chamber on the stage of the fluorescence microscope.

  • Perfuse the acini with HBR and record the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • To study the effect of this compound, pre-perfuse the acini with a solution containing the desired concentration of this compound.

  • Stimulate the acini by adding CCK-8 to the perfusion solution and continue to record the fluorescence ratio.

  • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Visualized Workflows and Relationships

Experimental_Workflow cluster_preparation Cell Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A1 Pancreas Excision A2 Mincing and Digestion (Collagenase) A1->A2 A3 Isolation and Washing of Acini A2->A3 B1 Pre-incubation/ Equilibration A3->B1 B2 Addition of this compound (Antagonist) B1->B2 C2b Calcium Imaging (Fura-2) B3 Addition of CCK-8 (Agonist) B2->B3 B4 Incubation (37°C) B3->B4 C1 Sample Collection (Supernatant/Cells) B4->C1 C2a Amylase Assay C1->C2a C1->C2b C3 Data Quantification and Statistical Analysis C2a->C3 C2b->C3

Experimental Workflow for Studying this compound's Effects.

Competitive_Antagonism cluster_receptor CCK-A Receptor Receptor Binding Site Effect Biological Effect (Enzyme Secretion) Receptor->Effect Activates NoEffect No Effect Receptor->NoEffect CCK CCK CCK->Receptor Binds This compound This compound This compound->Receptor Competitively Blocks

Logical Relationship of Competitive Antagonism.

Conclusion

This compound is a well-characterized competitive antagonist of the CCK-A receptor in pancreatic acinar cells. Its mechanism of action involves the direct blockade of CCK binding, thereby preventing the initiation of the intracellular signaling cascade responsible for digestive enzyme secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCK receptor modulation and related therapeutic areas.

References

Loxiglumide in Acute Pancreatitis: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute pancreatitis remains a significant clinical challenge with limited therapeutic options. This technical guide explores the therapeutic potential of Loxiglumide, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist, in the management of acute pancreatitis. Cholecystokinin (B1591339) (CCK) is a key secretagogue that, in supramaximal concentrations, is implicated in the initiation and progression of pancreatitis through the overstimulation of pancreatic acinar cells. By competitively blocking the CCK-A receptor, this compound has been investigated as a targeted therapy to mitigate the inflammatory cascade in acute pancreatitis. This document provides a comprehensive overview of the preclinical and clinical evidence for this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, and providing detailed experimental protocols. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in this disease context.

Introduction: The Role of Cholecystokinin in Acute Pancreatitis

Acute pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within acinar cells, leading to autodigestion, inflammation, and potential systemic complications. Cholecystokinin (CCK), a gastrointestinal hormone, plays a pivotal role in normal pancreatic function by stimulating the secretion of digestive enzymes. However, excessive stimulation of the CCK-A receptor on pancreatic acinar cells is a well-established trigger for experimental acute pancreatitis.[1] This overstimulation leads to a cascade of detrimental intracellular events, including abnormal calcium signaling, premature zymogen activation, and the induction of inflammatory pathways.[2] In certain types of clinical acute pancreatitis, such as gallstone pancreatitis, plasma CCK levels are elevated, suggesting a pathophysiological role for the hormone in the human disease.[3]

This compound, as a selective CCK-A receptor antagonist, offers a targeted approach to interrupt this pathological process. By blocking the binding of CCK to its receptor, this compound is hypothesized to prevent the initial acinar cell injury and subsequent inflammatory response.

Mechanism of Action of this compound

This compound is a derivative of proglumide (B1679172) and acts as a competitive antagonist at the CCK-A receptor.[4] The binding of CCK to its G-protein coupled receptor on pancreatic acinar cells typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6] Supramaximal CCK stimulation disrupts this finely tuned signaling, leading to sustained high levels of intracellular calcium, which is a key factor in the premature activation of trypsinogen (B12293085) to trypsin within the acinar cell—the inciting event of pancreatitis.[2]

This compound, by competitively inhibiting the CCK-A receptor, prevents the initiation of this signaling cascade, thereby averting the pathological rise in intracellular calcium and subsequent zymogen activation.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds and Activates This compound This compound This compound->CCKAR Binds and Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen_activation Premature Zymogen Activation Ca2_release->Zymogen_activation Leads to PKC->Zymogen_activation Contributes to Pancreatitis Acute Pancreatitis Zymogen_activation->Pancreatitis

Figure 1: CCK-A Receptor Signaling Pathway and this compound Inhibition.

Preclinical Evidence

The therapeutic potential of this compound has been evaluated in various animal models of acute pancreatitis. These studies have demonstrated that this compound can ameliorate the severity of pancreatitis, particularly in models of mild, edematous pancreatitis.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in experimental acute pancreatitis.

Table 1: Effect of this compound on Caerulein-Induced Acute Pancreatitis in Mice

ParameterControl (Caerulein)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Reference
Pancreatic Wet Weight (mg) 405 ± 23360 ± 20321 ± 18289 ± 15[7]
Serum Amylase (IU/L) 18,500 ± 2,10015,200 ± 1,80012,300 ± 1,5009,800 ± 1,200[7]
*p < 0.05 compared to control

Table 2: Effect of this compound on Survival in Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats

Treatment GroupDoseSurvival Rate at 72hp-value vs ControlReference
Control -24% (n=27)-[7]
This compound 6 mg/kg/h31% (n=21)NS[7]
This compound 18 mg/kg/h86% (n=21)< 0.01[7]
This compound 60 mg/kg/h90% (n=19)< 0.01[7]
NS: Not Significant

Table 3: Effect of this compound on Biochemical Parameters in Closed Duodenal Loop-Induced Pancreatitis in Rats

ParameterControl (CDL)This compound (6 mg/kg/h)This compound (18 mg/kg/h)This compound (60 mg/kg/h)Reference
Plasma Amylase (IU/L) 25,000 ± 3,00018,000 ± 2,50015,000 ± 2,00012,000 ± 1,800[7]
Plasma Lipase (B570770) (IU/L) 3,500 ± 4002,500 ± 3002,000 ± 2501,500 ± 200[7]
Ascitic Amylase (Total Units) 1,200 ± 150800 ± 100600 ± 80400 ± 50[7]
Ascitic Lipase (Total Units) 150 ± 20100 ± 1580 ± 1060 ± 8[7]
*p < 0.05 compared to control
Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below.

3.2.1. Caerulein-Induced Acute Pancreatitis in Mice

This model induces a mild, edematous pancreatitis.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Mice are fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.

  • This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.1 N NaOH, then neutralized), is administered intravenously or intraperitoneally at the specified doses (e.g., 1, 3, and 10 mg/kg) 30 minutes before each caerulein (B1668201) injection.[7]

  • Pancreatitis Induction: Pancreatitis is induced by hourly intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg) for 6-12 hours.[8][9]

  • Euthanasia and Sample Collection: Animals are euthanized at a predetermined time point after the final caerulein injection (e.g., 1 hour). Blood is collected for serum amylase and lipase analysis. The pancreas is excised, weighed (for pancreatic wet weight as an indicator of edema), and processed for histological examination.

  • Outcome Measures:

    • Serum amylase and lipase levels.

    • Pancreatic wet weight.

    • Histological scoring of edema, inflammation, and acinar cell necrosis.

    • Myeloperoxidase (MPO) activity in pancreatic tissue as a measure of neutrophil infiltration.

3.2.2. Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats

This model induces a severe, necrotizing pancreatitis with a higher mortality rate.

  • Animals: Male Sprague-Dawley rats, weighing 200-250g.

  • Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

  • Surgical Procedure: A midline laparotomy is performed to expose the biliopancreatic duct. The duct is cannulated, and a solution of sodium taurocholate (e.g., 3-5%) is infused retrograde into the pancreatic duct.[10]

  • This compound Administration: this compound is administered as a continuous intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) starting shortly before the induction of pancreatitis.[7]

  • Post-operative Care: The abdominal incision is closed, and animals are allowed to recover. They may receive subcutaneous injections of caerulein to exacerbate the pancreatitis.[7]

  • Outcome Measures:

    • Survival rate over a specified period (e.g., 72 hours).

    • Serum amylase and lipase levels.

    • Histological assessment of necrosis, hemorrhage, and inflammation.

3.2.3. Closed Duodenal Loop (CDL)-Induced Pancreatitis in Rats

This model simulates pancreatitis induced by duodenal reflux.

  • Animals: Male Wistar rats.

  • Surgical Procedure: A laparotomy is performed, and the duodenum is ligated at both the pyloric and distal ends, creating a closed loop. The common bile duct enters this closed loop.[11][12]

  • This compound Administration: this compound is administered via intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) for a set duration after the creation of the duodenal loop.[7]

  • Sample Collection: After a predetermined period (e.g., 6 hours), animals are euthanized. Blood and ascitic fluid are collected for biochemical analysis. The pancreas is removed for weight and histological assessment.

  • Outcome Measures:

    • Plasma and ascitic fluid amylase and lipase levels.

    • Pancreatic wet weight.

    • Histological evaluation of pancreatic injury.

Experimental_Workflows cluster_caerulein Caerulein-Induced Pancreatitis cluster_taurocholate Taurocholate-Induced Pancreatitis cluster_cdl Closed Duodenal Loop Pancreatitis C1 Fasting (12-18h) C2 This compound/Vehicle Administration C1->C2 C3 Hourly Caerulein Injections (i.p.) C2->C3 C4 Euthanasia & Sample Collection C3->C4 T1 Anesthesia & Laparotomy T2 This compound/Vehicle Infusion (i.v.) T1->T2 T3 Retrograde Taurocholate Infusion T2->T3 T4 Monitoring for Survival T3->T4 D1 Laparotomy & Duodenal Ligation D2 This compound/Vehicle Infusion (i.v.) D1->D2 D3 Incubation Period (e.g., 6h) D2->D3 D4 Euthanasia & Sample Collection D3->D4

Figure 2: Experimental Workflows for Preclinical Models of Acute Pancreatitis.

Clinical Evidence

Clinical trials of this compound in acute pancreatitis are limited but provide preliminary evidence of its potential therapeutic utility.

Data Presentation

The following table summarizes the quantitative data from a key preliminary clinical trial of this compound in patients with acute pancreatitis.

Table 4: Preliminary Clinical Trial of Intravenous this compound in Acute Pancreatitis

ParameterThis compound (100 mg/day)This compound (300 mg/day)This compound (500 mg/day)Reference
Number of Patients \multicolumn{3}{c}{189 total}[13][14]
Disappearance of Abdominal Pain (Day 1) \multicolumn{3}{c}{20% of all patients}[13]
Time to Normalization of Serum Amylase \multicolumn{3}{c}{Within 3 days for most patients}[13][14]
Time to Normalization of Serum Lipase Slower than 500 mg/day groupSlower than 500 mg/day groupFaster than lower dose groups[13][14]
Overall Improvement at End of Trial \multicolumn{3}{c}{Nearly 100%"}[14]
*This was a dose-ranging study without a placebo control group.

A separate multicenter, dose-response, placebo-controlled trial evaluated oral this compound for acute painful attacks of chronic pancreatitis.

Table 5: Clinical Trial of Oral this compound in Acute Attacks of Chronic Pancreatitis

ParameterPlaceboThis compound (300 mg/day)This compound (600 mg/day)This compound (1200 mg/day)Reference
Number of Patients \multicolumn{4}{c}{207 total}[15]
Improvement in Abdominal/Back Pain 36%46%59%52%[15]
Overall Clinical Improvement 34%46%58%52%[15]
Significant Decrease in Serum Amylase & Trypsin NoNoYesNo[15]
p < 0.05 compared to placebo
Clinical Trial Protocol

A summary of the methodology for the preliminary clinical trial of intravenous this compound in acute pancreatitis is provided below.

  • Study Design: Multicenter, open-label, dose-ranging study.

  • Patient Population: 189 patients diagnosed with acute pancreatitis according to the Japanese Criteria of Acute Pancreatitis.

  • Treatment: Patients received one of three doses of this compound (100, 300, or 500 mg/day) administered as two intravenous injections per day for 14 days.[13][16]

  • Efficacy Evaluation: The therapeutic effect was evaluated based on:

    • Clinical Signs: Abdominal pain.

    • Physical Signs: Abdominal tenderness.

    • Biochemical Findings: Serum amylase and lipase levels.[13][16]

  • Key Findings: The treatment was well-tolerated. A dose-dependent effect was observed, with the 500 mg/day dose showing a quicker normalization of serum lipase levels.[13][14] However, the lack of a placebo control group is a significant limitation of this study.

Discussion and Future Directions

The available preclinical and clinical data suggest that this compound holds therapeutic potential in the management of acute pancreatitis, particularly in milder forms of the disease. Its targeted mechanism of action, blocking the CCK-A receptor, addresses a key initiating event in the pathophysiology of pancreatitis.

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing pancreatic edema, inflammation, and biochemical markers of pancreatic injury in caerulein-induced and closed duodenal loop models.[7][17] In more severe necrotizing models, high doses of this compound were required to show a survival benefit, suggesting that while CCK antagonism is beneficial, other inflammatory pathways are also critically involved in severe disease.[7][18]

The preliminary clinical data in humans are encouraging, showing symptomatic improvement and a dose-dependent reduction in pancreatic enzyme levels.[13][14] However, these studies are limited by their design, particularly the lack of a placebo control in the acute pancreatitis trial. The study in patients with acute attacks of chronic pancreatitis did include a placebo arm and showed a statistically significant benefit for the 600 mg/day oral dose.[15]

For future drug development, several key areas need to be addressed:

  • Well-Designed Clinical Trials: Rigorous, double-blind, placebo-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in a well-defined population of patients with acute pancreatitis.

  • Patient Stratification: Future trials should consider stratifying patients based on the etiology of their pancreatitis (e.g., gallstone vs. alcoholic), as CCK may play a more prominent role in certain subtypes.

  • Timing of Administration: The timing of this compound administration is likely critical. Its prophylactic potential, for instance in preventing post-ERCP pancreatitis, warrants investigation.

  • Combination Therapies: Given the complex pathophysiology of severe acute pancreatitis, combination therapies targeting multiple inflammatory pathways, with this compound as a component to address the initial acinar injury, may be a promising strategy.

Conclusion

This compound, a selective CCK-A receptor antagonist, has demonstrated a clear therapeutic effect in various preclinical models of acute pancreatitis and has shown promising results in preliminary human trials. Its mechanism of action is well-defined and targets a fundamental step in the initiation of the disease. While the existing clinical evidence is not yet conclusive, it provides a strong rationale for further investigation of this compound as a potential therapy for acute pancreatitis. Future research should focus on well-designed clinical trials to validate these initial findings and to determine the optimal patient population, dosing, and timing of administration.

References

Loxiglumide: A Technical Guide to a Selective CCK-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide, chemically known as (+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin-A (CCK-A, now also known as CCK1) receptor.[1][2] Developed as a derivative of proglumide (B1679172), this compound has become an invaluable pharmacological tool for investigating the physiological roles of CCK and has been explored for its therapeutic potential in various gastrointestinal disorders.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: Selective CCK-A Receptor Antagonism

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).[4][5] The CCK-A receptor is found predominantly in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates processes like pancreatic enzyme secretion and gallbladder contraction.[6][7]

This compound functions as a competitive antagonist at the CCK-A receptor.[3] It binds to the receptor without initiating a biological response, thereby preventing the endogenous ligand, CCK, from binding and activating the downstream signaling cascade.[3] Studies have demonstrated that this compound is significantly more potent in inhibiting CCK-8 binding to CCK-A receptors than to CCK-B/gastrin receptors, confirming its selectivity.[1]

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by CCK primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][8] These events culminate in the physiological responses associated with CCK-A receptor activation. This compound blocks the initiation of this entire cascade.

CCK_A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_A CCK-A Receptor Gq Gq/11 CCK_A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK (Agonist) CCK->CCK_A Binds & Activates This compound This compound (Antagonist) This compound->CCK_A Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca_Release->Response PKC->Response

CCK-A receptor signaling pathway and this compound's point of inhibition.

Quantitative Pharmacological Data

The selectivity of this compound for the CCK-A receptor over the CCK-B/gastrin receptor is a defining characteristic. This is quantified by comparing its inhibitory concentration (IC50) values in radioligand binding assays across different tissues rich in either receptor subtype.

Parameter Tissue/Cell Line Receptor Type Value (nmol/l) Reference
IC50 Bovine Gallbladder MembranesCCK-A77.1[1]
IC50 Rat Pancreatic MembranesCCK-A195[1]
IC50 Guinea Pig Cerebral CortexCCK-B12,363[1]
IC50 Guinea Pig Parietal CellsCCK-B15,455[1]
IC50 Guinea Pig Parietal Cells (vs. ¹²⁵I-gastrin)Gastrin6,134[1]
pA2 Isolated Guinea Pig GallbladderCCK-A6.71[1]

Table 1: Binding Affinity and Functional Antagonism of this compound. The data demonstrates that this compound's affinity for the CCK-A receptor is at least 63 times greater than for CCK-B/gastrin receptors.[1]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (IC50) of this compound for the CCK-A receptor by measuring its ability to compete with a radiolabeled ligand.[6][9]

Objective: To determine the concentration of this compound that inhibits 50% of specific radioligand binding to CCK-A receptors.

Materials & Reagents:

  • Receptor Source: Membranes prepared from tissues expressing CCK-A receptors (e.g., rat pancreas, bovine gallbladder) or cell lines stably expressing the human CCK-A receptor.[1][6]

  • Radioligand: ¹²⁵I-labeled CCK-8.[1][9]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).[10]

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold binding buffer.[10]

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.[9]

Methodology:

  • Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of ¹²⁵I-CCK-8 to all wells. Add buffer for total binding, unlabeled CCK-8 for non-specific binding, and varying concentrations of this compound for the competition curve.[9]

  • Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9][10]

  • Termination & Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9][10]

  • Quantification: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.[10]

Radioligand_Workflow prep Prepare Receptor Membranes & Reagents plate Plate Radioligand, this compound (or controls), & Membranes prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Separate Bound & Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Quantify Bound Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: Calculate IC50 quantify->analyze

Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Isolated Tissue Contraction

This ex vivo assay assesses the functional antagonism of this compound on CCK-induced smooth muscle contraction.[6]

Objective: To determine the ability of this compound to inhibit the contractile response of smooth muscle to CCK.

Materials & Reagents:

  • Tissue: Isolated strips of guinea pig gallbladder or ileum.[1][6]

  • Agonist: Cholecystokinin-8 (CCK-8).

  • Antagonist: this compound.

  • Buffer: Oxygenated Krebs-Henseleit solution.

  • Equipment: Organ bath with an isometric force transducer.

Methodology:

  • Tissue Preparation: Isolate strips of guinea pig ileum or gallbladder and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[6]

  • Equilibration: Allow the tissue to equilibrate under a stable resting tension.

  • Control Curve: Generate a cumulative concentration-response curve for CCK-8-induced contraction to establish a baseline.

  • Antagonist Incubation: Wash the tissue thoroughly and incubate with a fixed concentration of this compound for a defined period.[6]

  • Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8.

  • Data Analysis: Compare the CCK-8 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.[1]

In Vivo Assay: Inhibition of Gallbladder Contraction

This protocol evaluates the efficacy of this compound in a living system by measuring its effect on meal-stimulated gallbladder emptying.

Objective: To assess the ability of orally or intravenously administered this compound to block postprandial gallbladder contraction.

Materials & Methods:

  • Subjects: Healthy human volunteers or animal models (e.g., rats, mice).[2][11]

  • Test Agent: this compound (oral or intravenous formulation) or placebo.[11]

  • Stimulus: A standard meal (e.g., a liquid test meal or a meal containing fat to stimulate endogenous CCK release).[11][12]

  • Measurement Tool: Real-time ultrasonography to measure gallbladder volume.[11]

Methodology:

  • Baseline: After a fasting period, measure the basal gallbladder volume using ultrasonography.

  • Administration: Administer this compound or a placebo in a randomized, double-blind fashion.[11]

  • Stimulation: After a set period (e.g., 15-30 minutes), subjects ingest the standard meal.[11][12]

  • Measurement: Measure gallbladder volume at fixed time intervals after the meal for a period of several hours.[11]

  • Data Analysis: Calculate the gallbladder ejection fraction or changes in gallbladder volume over time. Compare the results between the this compound and placebo groups. A significant inhibition of postprandial gallbladder contraction in the this compound group demonstrates its in vivo antagonism of endogenous CCK.[2][11]

Loxiglumide_Antagonism cluster_stimulus Physiological Stimulus cluster_pathway Endogenous Pathway FattyMeal Fatty Meal Ingestion CCK_Release CCK Release FattyMeal->CCK_Release CCK_A_Binding CCK Binds to CCK-A Receptor CCK_Release->CCK_A_Binding GB_Contraction Gallbladder Contraction CCK_A_Binding->GB_Contraction Causes This compound This compound This compound->CCK_A_Binding Blocks

Logical relationship of this compound's antagonism in vivo.

Pharmacological Effects and Investigated Applications

By blocking CCK-A receptors, this compound antagonizes the physiological actions of CCK. In human studies, this compound has been shown to:

  • Completely inhibit meal-induced gallbladder contraction.[11][12]

  • Accelerate gastric emptying.[12]

  • Increase calorie intake and feelings of hunger, supporting the role of CCK as a satiety signal.[13][14]

These properties have led to its investigation in several clinical contexts, including acute pancreatitis, irritable bowel syndrome (IBS), and nonresectable pancreatic cancer, although its efficacy in these conditions has not been definitively established.[15][16][17]

Conclusion

This compound is a well-characterized, potent, and highly selective CCK-A receptor antagonist. Its robust pharmacological profile, demonstrated through extensive in vitro and in vivo studies, makes it an essential tool for elucidating the complex roles of cholecystokinin in gastrointestinal physiology and appetite regulation. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and scientists in the ongoing exploration of the CCK system and the development of novel therapeutics targeting this pathway.

References

The Discovery and Synthesis of Loxiglumide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Loxiglumide, chemically known as (±)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] It was developed as a derivative of proglumide (B1679172), an earlier, non-selective CCK receptor antagonist.[1] this compound has been instrumental in elucidating the physiological roles of CCK-A receptors, particularly in the gastrointestinal system, and has been investigated for its therapeutic potential in various disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound stemmed from research aimed at improving the potency and selectivity of existing CCK receptor antagonists. Proglumide, a derivative of glutaramic acid, was found to have weak and non-selective antagonistic activity at both CCK-A and CCK-B receptors. By modifying the structure of proglumide, researchers aimed to enhance its affinity and selectivity for the CCK-A receptor subtype. This led to the synthesis of this compound (CR 1505), which demonstrated significantly higher potency and selectivity for the CCK-A receptor compared to proglumide.[1] Subsequent studies confirmed this compound as a competitive antagonist at the CCK-A receptor, effectively blocking the physiological actions of cholecystokinin.[1][2]

Chemical Synthesis

A plausible synthetic workflow for this compound is outlined below.

G cluster_0 Synthesis of this compound A L-Glutamic Acid B Glutamic Anhydride (B1165640) Hydrochloride A->B Thionyl Chloride, Trifluoroacetic Acid D Glutamic Acid Monoamide B->D C, Pyridine C N-(3-methoxypropyl)pentan-1-amine F This compound D->F E, Base E 3,4-Dichlorobenzoyl Chloride

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Formation of Glutamic Anhydride Hydrochloride

  • To a solution of L-glutamic acid in an anhydrous solvent such as trifluoroacetic acid, add thionyl chloride dropwise at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • The solvent is then removed under reduced pressure to yield glutamic anhydride hydrochloride.

Step 2: Amidation of Glutamic Anhydride

  • Dissolve the glutamic anhydride hydrochloride in a suitable anhydrous solvent, such as dichloromethane, and cool the solution in an ice bath.

  • Add N-(3-methoxypropyl)pentan-1-amine and a non-nucleophilic base, such as pyridine, to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • The reaction mixture is then worked up by washing with an acidic solution and brine, followed by drying over an anhydrous salt like sodium sulfate.

  • The solvent is evaporated to yield the crude glutamic acid monoamide intermediate.

Step 3: Acylation to form this compound

  • Dissolve the crude glutamic acid monoamide intermediate in an anhydrous aprotic solvent like dichloromethane.

  • Add a base, such as triethylamine, to the solution.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature until completion.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product, this compound, is purified by a suitable method such as column chromatography or recrystallization.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the CCK-A receptor, thereby blocking the binding of its endogenous ligand, cholecystokinin. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By blocking the initial binding of CCK, this compound inhibits this entire downstream signaling pathway.

The signaling pathway of the CCK-A receptor and the point of inhibition by this compound are depicted in the following diagram.

G cluster_0 CCK-A Receptor Signaling CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds and Activates This compound This compound This compound->CCKAR Binds and Inhibits Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Figure 2. CCK-A receptor signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

Receptor/TissueLigandParameterValue (nmol/l)Reference
Rat Pancreatic Membranes¹²⁵I-CCK-8IC₅₀195[3]
Bovine Gallbladder Membranes¹²⁵I-CCK-8IC₅₀77.1[3]
Guinea Pig Cerebral Cortex Membranes¹²⁵I-CCK-8IC₅₀12363[3]
Guinea Pig Parietal Cells¹²⁵I-CCK-8IC₅₀15455[3]
Guinea Pig Parietal Cells¹²⁵I-GastrinIC₅₀6134[3]
Isolated Rat Pancreatic AciniCCK-8pA₂7.05[2]

Table 2: In Vivo Potency of Dexthis compound (the R-enantiomer of this compound)

EffectAgonistParameterValue (mg/kg)Reference
Inhibition of Pancreatic Exocrine SecretionCCK-8ID₅₀0.64[4]

Experimental Protocols

CCK-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.

Materials:

  • Rat pancreatic acini membrane preparation

  • [¹²⁵I]CCK-8 (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a microtiter plate, add the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled CCK-8 (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

An experimental workflow for a CCK-A receptor binding assay is shown below.

G cluster_0 Receptor Binding Assay Workflow A Prepare Reagents: - Membrane suspension - [¹²⁵I]CCK-8 - this compound dilutions B Incubate: Membranes + [¹²⁵I]CCK-8 + This compound/Buffer A->B C Filtration: Separate bound from free radioligand B->C D Scintillation Counting: Quantify bound radioactivity C->D E Data Analysis: Calculate IC₅₀ D->E

Figure 3. Workflow for a CCK-A receptor binding assay.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit CCK-induced intracellular calcium release in cells expressing the CCK-A receptor.

Materials:

  • Cells stably expressing the CCK-A receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCK-8 (agonist)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed the CCK-A receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a concentration of CCK-8 that elicits a submaximal response (e.g., EC₈₀) to all wells.

  • Immediately measure the change in fluorescence intensity over time.

  • Analyze the data to determine the inhibitory effect of this compound on the CCK-8-induced calcium response and calculate the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of CCK-A receptors. Its discovery as a potent and selective antagonist has significantly advanced our understanding of cholecystokinin's physiological functions. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this compound and similar compounds.

References

Loxiglumide's Impact on Gastrointestinal Motility and Satiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been instrumental in elucidating the physiological roles of cholecystokinin (B1591339) (CCK) in the gastrointestinal (GI) system and the regulation of appetite. By blocking the action of endogenous CCK, this compound has been shown to modulate GI motility, including accelerating gastric emptying and inhibiting gallbladder contraction. Furthermore, it influences satiety signals, leading to an increase in hunger and caloric intake. This technical guide provides an in-depth analysis of the effects of this compound, presenting quantitative data from key studies, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

Cholecystokinin (CCK) is a crucial gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins. It orchestrates a series of physiological responses to facilitate digestion and absorption, including stimulation of pancreatic enzyme secretion and gallbladder contraction, and inhibition of gastric emptying. CCK also acts as a key satiety signal, contributing to the termination of meals.

This compound specifically antagonizes the CCK-A receptor (also known as CCK1), which is predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, as well as on vagal afferent nerve fibers. This targeted action makes this compound a valuable pharmacological tool to investigate the physiological functions mediated by CCK-A receptors.

Mechanism of Action: The CCK Signaling Pathway

CCK exerts its effects on gastrointestinal motility and satiety primarily through the CCK-A receptor. The binding of CCK to its receptor on various target cells initiates a cascade of intracellular events. This compound acts as a competitive antagonist at this receptor, preventing CCK from binding and initiating these downstream signals.

CCK_Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enteroendocrine Enteroendocrine I-Cell cluster_target Target Tissues cluster_effects Physiological Effects Nutrients Nutrients (Fat, Protein) I_Cell I-Cell Nutrients->I_Cell CCK_Release CCK Release I_Cell->CCK_Release Stimulates CCK_A_Receptor_Vagal CCK-A Receptor CCK_Release->CCK_A_Receptor_Vagal Binds CCK_A_Receptor_GB CCK-A Receptor CCK_Release->CCK_A_Receptor_GB Binds CCK_A_Receptor_Pylorus CCK-A Receptor CCK_Release->CCK_A_Receptor_Pylorus Binds Vagal_Afferent Vagal Afferent Nerve Satiety ↑ Satiety ↓ Food Intake Vagal_Afferent->Satiety Gallbladder_Smooth_Muscle Gallbladder Smooth Muscle GB_Contraction ↑ Gallbladder Contraction Gallbladder_Smooth_Muscle->GB_Contraction Pyloric_Sphincter Pyloric Sphincter Smooth Muscle Gastric_Emptying ↓ Gastric Emptying Pyloric_Sphincter->Gastric_Emptying CCK_A_Receptor_Vagal->Vagal_Afferent Activates CCK_A_Receptor_GB->Gallbladder_Smooth_Muscle Activates CCK_A_Receptor_Pylorus->Pyloric_Sphincter Activates This compound This compound This compound->CCK_A_Receptor_Vagal Blocks This compound->CCK_A_Receptor_GB Blocks This compound->CCK_A_Receptor_Pylorus Blocks

Caption: CCK Signaling Pathway and this compound's Point of Action.

Effects on Gastrointestinal Motility

This compound significantly alters gastrointestinal motility by antagonizing the effects of CCK.

Gastric Emptying

CCK slows gastric emptying by contracting the pyloric sphincter. This compound reverses this effect, leading to accelerated gastric emptying.

Table 1: Effect of this compound on Gastric Emptying Half-Time (t½)

Study SubjectsThis compound DoseMeal TypeMeasurement MethodGastric Emptying t½ (minutes) - PlaceboGastric Emptying t½ (minutes) - this compoundPercentage ChangeCitation
Healthy Volunteers66 µmol/kg/h for 10 min then 22 µmol/kg/h500 ml 10% Intralipid (550 kcal)MRI115 (67)31 (22)-73%[1][2][3]
Healthy Volunteers800 mg oral1050 kcal standard mealUltrasonographyNo significant differenceNo significant difference-[4]

Note: Data are presented as mean (SD) where available.

Gallbladder Contraction

CCK is the primary hormonal stimulus for postprandial gallbladder contraction. This compound potently inhibits this action, leading to increased gallbladder volume and reduced emptying.

Table 2: Effect of this compound on Gallbladder Volume and Contraction

Study SubjectsThis compound DoseStimulusMeasurement MethodGallbladder Volume (ml) - PlaceboGallbladder Volume (ml) - this compoundPercentage Change in Contraction/VolumeCitation
Healthy Volunteers800 mg oral1050 kcal mealUltrasonography2.7 ± 1.6 (at 300 min)8.2 ± 3.5 (at 300 min)Total inhibition for 60 min[4]
Healthy Volunteers1 or 5 mg/kg/h IV800 kcal mealUltrasound-Dose-dependent inhibition-[5]
Healthy Men-Real FeedingUltrasonography70% reduction in volume30% reduction in volume-[6]

Note: Data are presented as mean ± SD where available.

Intestinal Transit

The effects of this compound on intestinal transit are less pronounced compared to its effects on the upper GI tract. Some studies suggest a potential for altering colonic transit time with prolonged administration.

Effects on Satiety Signals

By blocking CCK's action on vagal afferent nerves, this compound attenuates satiety signals, leading to increased feelings of hunger and greater caloric intake.

Table 3: Effect of this compound on Calorie Intake and Hunger Ratings

Study SubjectsThis compound DoseMeasurementPlaceboThis compoundPercentage ChangeCitation
Healthy Men22 µmol/kg/h IVCalorie Intake (kcal)--+10% (p < 0.004)[7][8][9]
Healthy Men22 µmol/kg/h IVFood Intake (g)--+7% (p = 0.104, NS)[7][8][9]
Healthy Men22 µmol/kg/h IVHunger Ratings (VAS)LowerHigher (p < 0.05)-[7][8]
Lean and Obese Women10 mg/kg ideal weight/h IVFood Intake (g)333 ± 31359 ± 39NS[10]
Normal Weight Volunteers1 tablet TID oralCalorie Intake (kcal)1886 ± 1362049 ± 152NS (p = 0.17)[11]

Note: Data are presented as mean ± SE or SD where available. NS = Not Significant, VAS = Visual Analogue Scale.

Experimental Protocols

Assessment of Gastric Emptying using MRI

This protocol outlines a typical experimental workflow for measuring gastric emptying using Magnetic Resonance Imaging (MRI).

Gastric_Emptying_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_measurement Measurement Fasting Overnight Fast (8-12h) Baseline_Scan Baseline MRI Scan Fasting->Baseline_Scan Drug_Admin Administer this compound or Placebo (IV or Oral) Baseline_Scan->Drug_Admin Meal Ingest Standardized Meal (e.g., Liquid Lipid Meal) Drug_Admin->Meal Serial_Scans Serial MRI Scans at Regular Intervals (e.g., every 15-30 min) Meal->Serial_Scans Volume_Calc Calculate Gastric Volume from MRI Images Serial_Scans->Volume_Calc Emptying_Curve Plot Gastric Volume vs. Time to Generate Emptying Curve Volume_Calc->Emptying_Curve T_Half Calculate Gastric Emptying Half-Time (t½) Emptying_Curve->T_Half Gallbladder_Contraction_Workflow cluster_prep_gb Preparation cluster_intervention_gb Intervention cluster_measurement_gb Measurement Fasting_GB Overnight Fast (8-12h) Baseline_US Baseline Ultrasound: Measure Fasting Gallbladder Volume Fasting_GB->Baseline_US Drug_Admin_GB Administer this compound or Placebo (IV or Oral) Baseline_US->Drug_Admin_GB Meal_GB Ingest Standardized Meal (e.g., High-Fat Meal) Drug_Admin_GB->Meal_GB Serial_US Serial Ultrasound Scans at Regular Intervals (e.g., every 15-30 min for several hours) Meal_GB->Serial_US Volume_Calc_GB Calculate Gallbladder Volume (Length x Width x Height x 0.52) Serial_US->Volume_Calc_GB Contraction_Curve Plot Gallbladder Volume vs. Time Volume_Calc_GB->Contraction_Curve EF Calculate Ejection Fraction and Nadir Volume Contraction_Curve->EF Satiety_Assessment_Workflow cluster_prep_satiety Preparation cluster_intervention_satiety Intervention cluster_measurement_satiety Measurement Fasting_Satiety Overnight Fast Baseline_VAS Baseline VAS Ratings (Hunger, Fullness, etc.) Fasting_Satiety->Baseline_VAS Drug_Admin_Satiety Administer this compound or Placebo Baseline_VAS->Drug_Admin_Satiety Ad_Libitum_Meal Provide Ad Libitum Meal Drug_Admin_Satiety->Ad_Libitum_Meal Serial_VAS Serial VAS Ratings Throughout the Study Period Drug_Admin_Satiety->Serial_VAS Food_Intake Measure Amount and Caloric Content of Food Consumed Ad_Libitum_Meal->Food_Intake Data_Analysis Analyze VAS Scores and Calorie Intake Serial_VAS->Data_Analysis Food_Intake->Data_Analysis

References

Preclinical Profile of Loxiglumide in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide (CR1505) is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Initially developed for gastrointestinal disorders, its role in oncology has become an area of significant interest, primarily due to the involvement of the cholecystokinin (B1591339) (CCK) signaling pathway in the proliferation and metastasis of certain cancers. This technical guide provides an in-depth overview of the preclinical studies of this compound in cancer research, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to CCK-A receptors, thereby inhibiting the downstream signaling cascades initiated by their natural ligand, cholecystokinin. In several cancer types, particularly pancreatic cancer, the CCK-A receptor is overexpressed and its activation by CCK is thought to promote tumor growth and invasion. By blocking this interaction, this compound is hypothesized to inhibit cancer cell proliferation and metastasis. Some studies also suggest that this compound's anti-proliferative effects may, in part, be independent of its CCK-A receptor antagonism, potentially involving mechanisms related to proteolytic enzymes within cancer cell lysosomes[1].

Signaling Pathways

The binding of CCK to its G protein-coupled receptors (GPCRs), including the CCK-A receptor, activates several intracellular signaling pathways implicated in cell growth, proliferation, and survival. This compound, as an antagonist, blocks the initiation of these cascades. Key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. The diagram below illustrates the putative mechanism of this compound's inhibitory action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKAR CCK-A Receptor PLC PLC CCKAR->PLC PI3K PI3K CCKAR->PI3K RAS RAS CCKAR->RAS This compound This compound This compound->CCKAR Inhibition CCK CCK CCK->CCKAR Activation PKC PKC PLC->PKC Akt Akt PI3K->Akt RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation Invasion Invasion & Metastasis (MMP-9) PKC->Invasion Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's inhibitory effect on CCK-A receptor signaling pathways.

Data Presentation

In Vitro Studies

The in vitro efficacy of this compound has been primarily evaluated in pancreatic cancer cell lines. Key findings are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer

Cell Line(s)Assay TypeEndpointIC50 ValueCitation
Freshly separated and xenografted human pancreatic cancers3H-thymidine incorporationDNA synthesis156 ± 80 µM[2]
Two human pancreatic cancer lines3H-thymidine incorporationDNA synthesisLower than other GI cancer lines (specific value not provided)[1]

Table 2: Effect of this compound on Pancreatic Cancer Cell Invasion

Cell Line(s)Assay TypeKey FindingCitation
Two human pancreatic cancer cell linesMatrigel Invasion AssayDose-dependent decrease in cell invasiveness[1]
Two human pancreatic cancer cell linesWestern Blotting & ZymographyDose-dependent decrease in expression and activity of MMP-9[1]
In Vivo Studies

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in pancreatic cancer. A summary of these findings is presented below.

Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Animal ModelCancer Cell LineTreatment RegimenKey FindingCitation
Nude micePC-HN (xenografted human pancreatic cancer)250 mg/kg, s.c., twice daily for 28 daysSignificant inhibition of tumor growth[2]
Nude miceTwo human pancreatic cancer lines250 mg/kg, s.c. or i.g., daily for 14 daysInhibition of tumor growth[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this compound research.

3H-Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

  • Cell harvester

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • [³H]-Thymidine Labeling: After a 48-72 hour incubation with this compound, add 1 µCi of [³H]-thymidine to each well. Incubate for an additional 4-24 hours.

  • Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash the cells to remove unincorporated [³H]-thymidine.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Nude Mouse Xenograft Model for In Vivo Efficacy

This model is used to assess the effect of this compound on tumor growth in a living organism.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old

  • Human pancreatic cancer cells (e.g., PANC-1, AsPC-1)

  • Matrigel (optional, can improve tumor take rate)

  • This compound solution for injection (subcutaneous or intragastric)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture human pancreatic cancer cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned schedule (e.g., daily, twice daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

G start Start cell_culture Cancer Cell Culture (e.g., PANC-1) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment This compound Treatment randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: A typical experimental workflow for an in vivo xenograft study.
Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells in vitro.

Materials:

  • Cancer cell lines

  • Serum-free and complete cell culture medium

  • This compound

  • Matrigel

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate to allow for gelation.

  • Cell Preparation: Culture cancer cells to near confluency. Starve the cells in serum-free medium for 24 hours.

  • Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate. Resuspend the starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control) and add them to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invasive Cells: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet.

  • Quantification: Count the number of invaded cells in several fields of view under a microscope. Express the results as a percentage of the control.

Conclusion

Preclinical studies have demonstrated that this compound, a CCK-A receptor antagonist, exhibits anti-tumor activity in pancreatic cancer models. It inhibits cell proliferation and invasion, at least in part, by blocking CCK-A receptor-mediated signaling pathways and downregulating the expression and activity of MMP-9. While the primary focus of research has been on pancreatic cancer, the role of CCK receptors in other malignancies, such as colon cancer, suggests that this compound may have broader applications in oncology. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

Investigating the role of Loxiglumide in appetite regulation in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cholecystokinin-A Receptor Antagonist Loxiglumide in Rodent Models of Appetite Control

Introduction

This compound, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been a valuable pharmacological tool in elucidating the physiological role of endogenous cholecystokinin (B1591339) (CCK) in satiety and appetite regulation. CCK is a key gut hormone released postprandially, particularly in response to fat and protein, that induces a feeling of fullness and contributes to meal termination. By blocking the action of CCK at its primary receptor in the periphery, the CCK-A receptor, this compound offers a mechanism to probe the significance of this signaling pathway in the complex neurohormonal control of food intake. This technical guide provides a comprehensive overview of the foundational knowledge, experimental methodologies, and quantitative data derived from rodent studies investigating the effects of this compound on appetite.

Mechanism of Action: The CCK-A Receptor Signaling Pathway

This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling cascades. These receptors are densely expressed on vagal afferent neurons, which form a crucial communication link between the gastrointestinal tract and the brainstem.

Upon binding of CCK to the CCK-A receptor, a G-protein coupled receptor, a signaling cascade is initiated that ultimately leads to the depolarization of vagal afferent neurons. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates this information with other satiety signals and projects to higher brain centers, including the hypothalamus, to promote the sensation of satiety and cessation of eating. This compound, by blocking this initial step, effectively attenuates this gut-brain satiety signal.

CCK_Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enteroendocrine Enteroendocrine I-Cell cluster_vagal_afferent Vagal Afferent Neuron cluster_brain Brain (NTS & Hypothalamus) Food Intake Food Intake CCK Release CCK Release Food Intake->CCK Release Stimulates CCKAR CCK-A Receptor (GPCR) CCK Release->CCKAR Binds to Gq Gq Protein Activation CCKAR->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Depolarization Neuronal Depolarization Ca_PKC->Depolarization Satiety Satiety Sensation & Meal Termination Depolarization->Satiety Signal to Brain This compound This compound This compound->CCKAR Blocks

Caption: CCK-A Receptor Signaling Pathway in Appetite Regulation.

Quantitative Data from Rodent Models

While extensive research has been conducted on CCK-A receptor antagonists in rodents, specific quantitative data for this compound's effect on food intake and body weight can be nuanced and dependent on the rodent model and experimental design.

Rodent ModelCompoundDoseRoute of AdministrationDurationEffect on Food IntakeEffect on Body WeightReference
Lean and Obese Zucker RatsThis compoundNot specifiedNot specifiedLong-termNo alterationAccelerated weight increase[1]
Diet-Induced Obese (DIO) MiceThis compound30 mg/kgNot specifiedAcuteReversed the anorectic effect of FOY-251Not reported

Note: The study in DIO mice investigated the effect of this compound in combination with another compound (FOY-251). The effect of this compound alone on food intake was a non-significant trend towards an increase.

The findings in Zucker rats are particularly noteworthy, suggesting a potential dissociation between the regulation of short-term food intake and long-term energy balance under the influence of CCK-A receptor blockade in this specific genetic model of obesity and insulin (B600854) resistance.[1]

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on appetite in rodent models, based on common practices in the field.

Acute Food Intake Study

Objective: To determine the short-term effect of this compound on food consumption.

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g), individually housed.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Standard rodent chow

  • Metabolic cages or manual food intake measurement apparatus

  • Animal balance

Procedure:

  • Acclimation: Acclimate animals to individual housing and the specific diet for at least 3-5 days. Handle animals daily to minimize stress.

  • Fasting: Fast animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). Doses should be determined from pilot studies or literature review.

  • Food Presentation: Immediately after administration, provide a pre-weighed amount of food.

  • Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, 240 minutes) by weighing the remaining food and any spillage.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare food intake between the this compound and vehicle-treated groups.

Acute_Food_Intake_Workflow Acclimation Acclimation to Individual Housing & Diet Fasting Overnight Fasting (approx. 16h) Acclimation->Fasting Grouping Random Assignment to Treatment Groups Fasting->Grouping Administration This compound or Vehicle Administration Grouping->Administration Food Presentation of Pre-weighed Food Administration->Food Measurement Measure Cumulative Food Intake (e.g., 30, 60, 120, 240 min) Food->Measurement Analysis Statistical Analysis Measurement->Analysis

Caption: Experimental Workflow for an Acute Food Intake Study.
Chronic Body Weight and Food Intake Study

Objective: To assess the long-term effects of this compound on daily food intake and body weight gain.

Animals: As per the acute study, but younger animals may be preferred to observe effects on weight gain trajectory.

Materials:

  • This compound

  • Vehicle

  • Standard or high-fat diet

  • Apparatus for daily food intake and body weight measurement

  • Osmotic minipumps (for continuous infusion studies)

Procedure:

  • Acclimation: Acclimate animals to housing and diet as described above.

  • Baseline Measurement: Record baseline daily food intake and body weight for several days before the start of treatment.

  • Drug Administration: Administer this compound or vehicle daily at a consistent time. For continuous administration, surgically implant osmotic minipumps.

  • Daily Measurements: Record food intake and body weight daily for the duration of the study (e.g., 1-4 weeks).

  • Data Analysis: Analyze cumulative food intake, daily food intake, and body weight change over time using appropriate statistical methods (e.g., repeated measures ANOVA).

Logical Relationships in Experimental Design

The choice of experimental design is critical for addressing specific research questions regarding this compound's role in appetite. The relationship between the experimental approach and the scientific question is outlined below.

Logical_Relationships cluster_questions cluster_approaches Question Scientific Question Q1 Does this compound affect short-term satiety? Q2 What is the long-term impact of this compound on energy balance? Q3 Does this compound alter feeding patterns? A1 Acute Food Intake Study Q1->A1 Addresses A2 Chronic Body Weight & Food Intake Study Q2->A2 Addresses A3 Meal Pattern Analysis Q3->A3 Addresses

Caption: Logical Relationships Between Research Questions and Experimental Approaches.

Conclusion

This compound remains an indispensable tool for investigating the role of the CCK-A receptor in appetite regulation. While the general effect of increasing food intake through the blockade of satiety signals is established, the nuances observed in different rodent models, such as the Zucker rat, highlight the complexity of energy homeostasis. Future research employing detailed meal pattern analysis and exploring the central effects of peripheral CCK-A receptor blockade will further refine our understanding of this important physiological pathway. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further unraveling the intricate mechanisms of appetite control.

References

The Role of Loxiglumide in Elucidating Pancreatic Exocrine Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A or CCK1) receptor antagonist, has been an invaluable pharmacological tool for investigating the intricate mechanisms of pancreatic exocrine secretion. By competitively blocking the action of cholecystokinin (CCK), the principal hormonal regulator of postprandial pancreatic enzyme release, this compound has enabled researchers to delineate the physiological roles of CCK in pancreatic function and pathophysiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from pivotal studies, details experimental protocols for its use, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound as a CCK1 Receptor Antagonist

This compound is a derivative of proglumide (B1679172) and functions as a specific and competitive antagonist of the CCK1 receptor.[1][2] These receptors are predominantly located on pancreatic acinar cells, which are responsible for synthesizing and secreting digestive enzymes.[3][4] The hormone cholecystokinin, released from duodenal I-cells in response to nutrients, binds to CCK1 receptors to initiate a signaling cascade that culminates in the exocytosis of zymogen granules containing digestive enzymes. This compound's ability to block this interaction makes it a powerful tool to study the physiological processes governed by CCK and to investigate pathologies associated with CCK hyperstimulation, such as acute pancreatitis.[1][5] In experimental settings, this compound has been shown to be approximately 3000 times more potent than its predecessor, proglumide.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on pancreatic exocrine secretion and related parameters from various experimental and clinical studies.

Table 1: Effect of this compound on Pancreatic Enzyme Secretion in Humans
ParameterConditionThis compound Dose/Administration% Inhibition/EffectReference
Lipase (B570770) OutputMixed Meal Stimulation22 µmol/kg/h IV~75% reduction[6]
Trypsin OutputMixed Meal Stimulation22 µmol/kg/h IV~50% reduction[6]
Pancreatic Enzyme OutputMeal-stimulated10 mg/kg/h IV (acute)46-53% reduction[7]
Pancreatic Enzyme OutputMeal-stimulated3 x 1.6 g/day (7 days, oral)25-29% reduction[7]
Pancreatic Enzyme SecretionSecretin + CCK-8 Stimulation2-16 µmol/kg/h IVDose-dependent inhibition[8]
Table 2: Efficacy of this compound in Experimental Models of Acute Pancreatitis
Animal ModelPancreatitis InductionThis compound Dose/AdministrationKey FindingsReference
RatsCerulein Injection50 mg/kg SC or oralAlmost completely reduced serum amylase increase and pancreatic wet weight.[1]
RatsSodium Taurocholate Injection50 mg/kgNo apparent beneficial effects.[1]
MiceCerulein Injection10 mg/kg IVSignificantly inhibited increase in pancreatic weight and serum amylase.[9]
RatsTaurocholate + Cerulein18-60 mg/kg/h IV infusionSignificantly prolonged survival rates (86-90%).[9]
RatsClosed Duodenal LoopN/AImproved biochemical and pathological changes.[5]
Table 3: Clinical Trials of this compound in Pancreatitis
Patient PopulationThis compound Dose/AdministrationPrimary OutcomeKey ResultsReference
Acute Pancreatitis100, 300, 500 mg/day IVClinical signs, serum amylase/lipaseSerum amylase returned to normal within 3 days; faster normalization of lipase at 500 mg/day.[10][11]
Chronic Pancreatitis (acute attacks)300, 600, 1200 mg/day oralAbdominal pain, serum amylase/trypsin59% improvement in pain at 600 mg vs 36% in placebo; significant decrease in amylase and trypsin at 600 mg.[12]

Experimental Protocols

In Vivo Model: Cerulein-Induced Acute Pancreatitis in Rats

This protocol is adapted from studies demonstrating the protective effects of this compound in a mild, edematous model of acute pancreatitis.[1][13]

  • Animal Model: Male Wistar rats (200-250g).

  • Induction of Pancreatitis: Administer supramaximal doses of cerulein (a CCK analog), typically 20 µg/kg/h via subcutaneous infusion for 4-6 hours.[13]

  • This compound Administration:

    • Prophylactic: Administer this compound (e.g., 50 mg/kg) via subcutaneous injection or oral gavage 30 minutes prior to the start of the cerulein infusion.[1]

    • Therapeutic: Administer this compound after the induction of pancreatitis to assess its treatment efficacy.

  • Outcome Measures:

    • Biochemical: Collect blood samples to measure serum amylase and lipase levels.

    • Histological: Euthanize animals at the end of the experiment, excise the pancreas, measure its wet weight, and process for histological examination (edema, inflammation, necrosis).

    • Pancreatic Content: Homogenize a portion of the pancreas to measure protein, DNA, and digestive enzyme (amylase, lipase) content.[13]

In Vitro Model: Isolated Pancreatic Acini Preparation

This protocol allows for the direct assessment of this compound's effect on CCK-stimulated enzyme secretion at the cellular level.[2]

  • Animal Model: Male Sprague-Dawley rats.

  • Acini Isolation:

    • Euthanize the rat and surgically remove the pancreas.

    • Inject the pancreas with a collagenase solution to digest the extracellular matrix.

    • Mechanically disperse the cells by gentle pipetting in a physiological buffer (e.g., HEPES-Ringer).

    • Filter and wash the acini to obtain a purified suspension.

  • Experiment:

    • Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Stimulate the acini with a range of CCK-8 concentrations.

    • Incubate for 30 minutes at 37°C.

  • Outcome Measure:

    • Centrifuge the samples to separate the acini from the supernatant.

    • Measure amylase activity in the supernatant and in the total cell lysate to calculate the percentage of total amylase released.

Signaling Pathways and Experimental Visualizations

CCK Signaling in Pancreatic Acinar Cells and this compound Inhibition

Cholecystokinin binding to the CCK1 receptor on pancreatic acinar cells activates multiple intracellular signaling cascades. The primary pathway for enzyme secretion involves the Gq/11 family of G proteins, leading to the activation of Phospholipase C (PLC).[14][15] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[14][16] This elevation in intracellular Ca2+ and PKC activation are critical for the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes. This compound competitively binds to the CCK1 receptor, preventing CCK from initiating this entire cascade.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Pancreatic Acinar Cell CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Competitively Blocks Gq11 Gq/11 CCK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular [Ca2+] IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Zymogen_Exocytosis Zymogen Granule Exocytosis Ca2_release->Zymogen_Exocytosis Stimulates PKC->Zymogen_Exocytosis Stimulates

Caption: CCK signaling pathway in pancreatic acinar cells and the inhibitory action of this compound.

Experimental Workflow: Prophylactic this compound in Cerulein Pancreatitis

The following diagram illustrates a typical experimental workflow to assess the prophylactic efficacy of this compound in a rat model of cerulein-induced acute pancreatitis.

Experimental_Workflow start Start: Acclimatize Rats randomization Randomize into Groups (Control vs. This compound) start->randomization treatment Administer this compound (50 mg/kg) or Vehicle (Control) randomization->treatment induction Wait 30 min treatment->induction pancreatitis Induce Pancreatitis (Cerulein Infusion for 4h) induction->pancreatitis monitoring Monitor Animals pancreatitis->monitoring euthanasia Euthanize & Collect Samples (Blood, Pancreas) monitoring->euthanasia analysis Analyze Samples: - Serum Amylase/Lipase - Pancreatic Weight - Histology euthanasia->analysis end End: Data Comparison analysis->end

Caption: Workflow for studying the prophylactic effect of this compound on acute pancreatitis.

Conclusion

This compound remains a cornerstone tool for pancreatic research. Its specific antagonism of the CCK1 receptor has been instrumental in defining the role of CCK in physiological pancreatic secretion and in the pathogenesis of pancreatic diseases like acute pancreatitis. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies, paving the way for a deeper understanding of pancreatic function and the development of novel therapeutic strategies.

References

Loxiglumide: An In-depth Technical Guide on its Effects on Glucose Metabolism and Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been a valuable pharmacological tool for elucidating the physiological roles of cholecystokinin (B1591339) (CCK) in various systems, including the gastrointestinal and endocrine systems. This technical guide provides a comprehensive overview of the effects of this compound on glucose metabolism and insulin (B600854) secretion. It delves into the intricate signaling pathways modulated by CCK-A receptor blockade, summarizes quantitative data from key clinical studies, and provides detailed experimental protocols for researchers. The guide also addresses the existing controversy surrounding the role of CCK as a significant incretin (B1656795) hormone in humans.

Introduction

Cholecystokinin (CCK) is a gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and proteins. It plays a crucial role in regulating gallbladder contraction, pancreatic exocrine secretion, and satiety. The physiological effects of CCK are mediated through two G-protein coupled receptors: the CCK-A (or CCK1) receptor, found predominantly in peripheral tissues like the pancreas, gallbladder, and vagal afferent neurons, and the CCK-B (or CCK2) receptor, which is primarily located in the central nervous system.

The potential role of CCK in glucose homeostasis and insulin secretion has been a subject of extensive research. CCK has been shown to stimulate insulin release from pancreatic β-cells in vitro and in some in vivo models. This has led to the hypothesis that CCK may function as an incretin, a gut hormone that enhances glucose-stimulated insulin secretion.

This compound, by selectively blocking the CCK-A receptor, provides a powerful means to investigate the endogenous functions of CCK. This guide will explore the downstream consequences of this blockade on glucose and insulin dynamics, providing a detailed resource for researchers in the fields of endocrinology, metabolism, and drug development.

CCK-A Receptor Signaling in the Pancreatic β-Cell

The binding of CCK to its CCK-A receptor on pancreatic β-cells initiates a cascade of intracellular signaling events that modulate insulin secretion. This compound acts as a competitive antagonist at this receptor, preventing the initiation of these downstream pathways. The primary signaling cascades involved are:

  • The Gq/11-Phospholipase C (PLC) Pathway: Upon CCK binding, the activated CCK-A receptor couples to the Gq/11 protein, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which also plays a role in potentiating insulin secretion.

  • The Gs-Adenylate Cyclase (AC) Pathway: The CCK-A receptor can also couple to the Gs protein, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both PKA and Epac are involved in amplifying the insulin secretion signal, particularly in the presence of elevated glucose levels.

  • β-Arrestin-1 Mediated Signaling: Beyond G-protein coupling, the activated CCK-A receptor can recruit β-arrestin-1. This interaction can lead to the activation of other signaling molecules, such as the extracellular signal-regulated kinase (ERK), which has been implicated in promoting β-cell survival and proliferation.

The following diagram illustrates the key signaling pathways initiated by CCK-A receptor activation, which are subsequently blocked by this compound.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKAR CCK-A Receptor Gq Gq/11 CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates beta_arrestin β-Arrestin-1 CCKAR->beta_arrestin Recruits PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Insulin_Vesicles Insulin Vesicles Ca_cyto->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates PKA->Insulin_Vesicles Potentiates Epac->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion ERK ERK beta_arrestin->ERK Activates Cell_Survival β-Cell Survival ERK->Cell_Survival CCK CCK CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks

CCK-A Receptor Signaling Pathways in Pancreatic β-Cells.

Quantitative Data from Human Studies

The effect of this compound on glucose metabolism and insulin secretion has been investigated in several human studies, yielding valuable quantitative data. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Postprandial Glucose and Insulin Levels (Mixed Liquid Meal)

StudySubjectsMeal CompositionThis compound DoseOutcomePlaceboThis compoundp-value
Fried et al. (1998)8 healthy males500 ml liquid meal (50% CHO, 35% fat, 15% protein)22 µmol/kg/h IVPeak Insulin (µU/mL)65 ± 1162 ± 9NS
Insulin AUC (µU/mL·180 min)4800 ± 8004500 ± 700NS
Peak Glucose (mg/dL)126 ± 5130 ± 6NS
Glucose AUC (mg/dL·180 min)18000 ± 120018500 ± 1300NS
Meyer-Gerspach et al. (2002)6 healthy volunteers577 kcal liquid meal (105 g glucose)7.5 mg/kg/h IVInsulin AUC (pmol/L·120 min)18.6 ± 2.124.5 ± 3.4< 0.05
Glucose AUC (mmol/L·120 min)890 ± 50870 ± 60NS

AUC: Area Under the Curve; NS: Not Significant; CHO: Carbohydrate.

Table 2: Effect of this compound on Amino Acid-Stimulated Insulin Secretion

StudySubjectsStimulusThis compound DoseOutcomeControlThis compoundp-value
Fried et al. (1998)8 healthy males10-amino acid solution IV22 µmol/kg/h IVPeak Insulin (µU/mL)16 ± 415 ± 3NS
Insulin AUC (µU/mL·60 min)600 ± 150550 ± 120NS

Table 3: Effect of this compound on Incretin and Other Hormones

StudySubjectsStimulusThis compound DoseHormonePlacebo (change from baseline)This compound (change from baseline)p-value
Fried et al. (1998)8 healthy malesMixed liquid meal22 µmol/kg/h IVPancreatic Polypeptide (PP) AUC12266 ± 47486060 ± 1706< 0.05
Hildebrand et al. (1990)10 healthy malesStandard breakfast10 mg/kg/h IVGIPNo significant influenceNo significant influenceNS
GLP-1Not MeasuredNot Measured-

These data highlight the ongoing debate. While some studies show no significant effect of this compound on postprandial glucose and insulin levels, others suggest a potential role for CCK in modulating insulin secretion, particularly when gastric emptying is altered.[1] The consistent finding of this compound inhibiting pancreatic polypeptide (PP) secretion confirms effective CCK-A receptor blockade.[2]

Detailed Experimental Protocols

To facilitate the replication and extension of research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Meal-Stimulated Insulin Secretion Study

Objective: To assess the effect of this compound on postprandial glucose and insulin responses.

Subjects: Healthy, non-obese volunteers with no history of gastrointestinal or endocrine disorders.

Protocol:

  • Subject Preparation: Subjects fast for at least 10 hours overnight.

  • Catheterization: Two intravenous catheters are placed, one in each arm, for this compound/placebo infusion and blood sampling.

  • Baseline Sampling: Baseline blood samples are collected for glucose, insulin, and other hormone measurements.

  • This compound/Placebo Infusion: A continuous intravenous infusion of this compound (e.g., 22 µmol/kg/h) or saline (placebo) is initiated. A priming bolus may be administered.

  • Meal Ingestion: After a set period of infusion (e.g., 30 minutes), subjects ingest a standardized liquid meal (e.g., 500 ml containing 50% carbohydrate, 35% fat, 15% protein) over a fixed duration (e.g., 10 minutes).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., -30, -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes relative to meal ingestion) for the measurement of plasma glucose, insulin, C-peptide, and other hormones.

  • Washout and Crossover: A washout period of at least one week is allowed before subjects cross over to the other treatment arm.

Meal_Stimulation_Workflow Fasting Overnight Fast (≥10h) Catheterization IV Catheter Placement (Infusion & Sampling) Fasting->Catheterization Baseline_Sample Baseline Blood Sample (t = -30 min) Catheterization->Baseline_Sample Infusion_Start Start this compound/Placebo Infusion Baseline_Sample->Infusion_Start Meal_Ingestion Ingest Standardized Meal (t = 0 to 10 min) Infusion_Start->Meal_Ingestion Serial_Sampling Serial Blood Sampling (e.g., t = 15, 30, 45... min) Meal_Ingestion->Serial_Sampling Analysis Measure Glucose, Insulin, etc. Serial_Sampling->Analysis

Workflow for a Meal-Stimulated Insulin Secretion Study.
Hyperinsulinemic-Euglycemic Clamp

Objective: To assess insulin sensitivity under conditions of CCK-A receptor blockade.

Protocol:

  • Subject Preparation: Subjects fast overnight.

  • Catheterization: Catheters are placed for infusion of insulin, glucose, and this compound/placebo, and for blood sampling.

  • This compound/Placebo Infusion: A continuous infusion of this compound or placebo is started.

  • Insulin Infusion: A primed-continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemia (e.g., 40 mU/m²/min).

  • Glucose Clamp: Plasma glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain euglycemia (e.g., 90 mg/dL).

  • Steady State: Once a steady state of glucose infusion rate (GIR) is achieved for at least 30 minutes, this rate is used as a measure of insulin sensitivity.

  • Blood Sampling: Blood samples are collected at baseline and during the steady-state period to measure insulin, C-peptide, and other metabolites.

Euglycemic_Clamp_Workflow Fasting Overnight Fast Catheterization IV Catheter Placement Fasting->Catheterization Loxi_Infusion Start this compound/Placebo Infusion Catheterization->Loxi_Infusion Insulin_Infusion Start Primed-Continuous Insulin Infusion Loxi_Infusion->Insulin_Infusion Start_Clamp Begin Euglycemic Clamp Insulin_Infusion->Start_Clamp Monitor_Glucose Monitor Blood Glucose (every 5-10 min) Start_Clamp->Monitor_Glucose Adjust_GIR Adjust Glucose Infusion Rate (GIR) Monitor_Glucose->Adjust_GIR Steady_State Achieve Steady State GIR Adjust_GIR->Steady_State Measure_Sensitivity GIR as measure of Insulin Sensitivity Steady_State->Measure_Sensitivity

Workflow for a Hyperinsulinemic-Euglycemic Clamp Study.

Discussion: The Incretin Controversy

The role of CCK as a physiologically relevant incretin in humans remains a point of contention.

Arguments for CCK as an Incretin:

  • In vitro studies consistently demonstrate that CCK can stimulate insulin secretion from pancreatic β-cells.

  • Some animal studies support an insulinotropic role for CCK.

  • In certain human studies, particularly those where this compound accelerated gastric emptying, an increase in postprandial insulin levels was observed, suggesting that endogenous CCK may have a restraining effect on insulin release by slowing nutrient delivery.[1]

Arguments Against CCK as a Major Incretin:

  • Several human studies using this compound have failed to demonstrate a significant reduction in postprandial insulin secretion in response to a mixed meal.[2]

  • The insulinotropic effect of CCK appears to be more pronounced with amino acid stimulation rather than glucose stimulation.

  • The primary incretins, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are considered to account for the majority of the incretin effect. Studies with this compound have not shown a significant impact on GIP secretion.[3]

The following diagram illustrates the logical relationship in the debate over CCK's incretin effect.

Incretin_Controversy cluster_pro Evidence for Incretin Effect cluster_con Evidence Against Major Incretin Effect Pro1 In vitro insulin secretion Conclusion Conclusion: CCK's role as a major incretin in humans is context-dependent and likely minor compared to GLP-1 and GIP. Pro1->Conclusion Pro2 Animal model data Pro2->Conclusion Pro3 Increased insulin with this compound (accelerated gastric emptying) Pro3->Conclusion Con1 No change in postprandial insulin with this compound (mixed meal) Con1->Conclusion Con2 Greater effect with amino acids than glucose Con2->Conclusion Con3 Dominant role of GLP-1 and GIP Con3->Conclusion Hypothesis Hypothesis: CCK is a significant incretin hormone Hypothesis->Pro1 Hypothesis->Pro2 Hypothesis->Pro3 Hypothesis->Con1 Hypothesis->Con2 Hypothesis->Con3

Logical Framework of the CCK Incretin Controversy.

Conclusion

This compound is an indispensable tool for probing the physiological functions of the CCK-A receptor. While the blockade of this receptor with this compound consistently inhibits CCK-mediated effects such as pancreatic polypeptide secretion, its impact on glucose metabolism and insulin secretion in humans is more nuanced. The available data suggest that endogenous CCK is not a major incretin hormone in response to a mixed meal under normal physiological conditions. However, it may play a modulatory role, particularly in the context of amino acid-stimulated insulin secretion and in influencing the rate of nutrient delivery to the small intestine.

For researchers and drug development professionals, understanding the intricate signaling pathways affected by this compound and the context-dependent nature of its effects on insulin and glucose is crucial. Future research employing standardized methodologies and investigating diverse patient populations will be essential to fully delineate the therapeutic potential of targeting the CCK-A receptor in metabolic diseases.

References

In-Depth Technical Guide: Exploring the Central Nervous System Effects of Loxiglumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been primarily investigated for its effects on gastrointestinal motility and secretion. However, a growing body of evidence suggests that this compound also exerts significant effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, detailing its mechanism of action, impact on neurotransmitter systems, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cholecystokinin (CCK) is a neuropeptide that functions as both a gastrointestinal hormone and a neurotransmitter in the central nervous system. It exerts its effects through two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). While CCK-B receptors are the predominant subtype in the brain, CCK-A receptors are also present in discrete brain regions and play a role in various neurological functions. This compound's high affinity and selectivity for the CCK-A receptor make it a valuable pharmacological tool for dissecting the role of this receptor subtype in the CNS. This guide will explore the direct and indirect CNS effects of this compound, moving beyond its well-documented peripheral actions.

Mechanism of Action in the Central Nervous System

This compound's primary mechanism of action is the competitive antagonism of the CCK-A receptor. In the CNS, the CCK-A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to Gq alpha subunits.

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by its endogenous ligand, CCK, initiates a signaling cascade that leads to neuronal excitation. This compound blocks this cascade at the receptor level. The canonical signaling pathway is as follows:

  • CCK Binding: Cholecystokinin binds to the CCK-A receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C.

  • Downstream Effects: PKC phosphorylates various intracellular proteins, leading to changes in ion channel activity, gene expression, and ultimately, neuronal excitability.

This compound, by binding to the CCK-A receptor without activating it, prevents these downstream effects from occurring in response to endogenous CCK.

CCK_A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates CCK Cholecystokinin (CCK) CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks

Caption: CCK-A Receptor Signaling Pathway and this compound's Point of Action.
Receptor Binding Affinity

This compound exhibits a significantly higher affinity for the CCK-A receptor compared to the CCK-B receptor in the central nervous system. This selectivity is crucial for its use as a specific pharmacological tool.

Tissue Receptor Subtype Ligand IC50 (nmol/l) Reference
Guinea Pig Cerebral CortexCCK-B/gastrin125I-CCK-812363[1]
Guinea Pig Cerebral Cortexgastrin125I-gastrin6134[1]
Rat PancreasCCK-A125I-CCK-8195[1]
Bovine GallbladderCCK-A125I-CCK-877.1[1]

Table 1: In Vitro Receptor Binding Affinity of this compound.

Effects on Central Neurotransmitter Systems

While research is ongoing, studies have begun to elucidate the impact of this compound on key neurotransmitter systems within the brain.

Acetylcholine (B1216132)

A key study has demonstrated that peripherally administered CCK-8S can inhibit the spontaneous release of acetylcholine (ACh) in the frontal cortex of freely moving rats. This effect is preventable by both intraperitoneal and intracerebroventricular administration of this compound, suggesting a centrally mediated mechanism.

Compound Administration Route Dose Effect on CCK-8S-induced ACh Decrease
This compoundIntraperitoneal (i.p.)1 mg/kgPrevented
This compoundIntracerebroventricular (i.c.v.)40 µ g/rat Prevented

Table 2: Effect of this compound on CCK-8S-Induced Inhibition of Acetylcholine Release in Rat Frontal Cortex.

This finding indicates that CCK-A receptors are involved in the modulation of cortical cholinergic activity. The blockade of these receptors by this compound restores normal acetylcholine release in the presence of a CCK-A agonist.

Dopamine (B1211576)

The interaction between the CCK and dopamine systems is complex and region-specific. While direct studies with this compound are limited, research using other CCK-A receptor antagonists suggests a modulatory role. For instance, CCK-A receptor antagonism has been shown to affect dopamine-related behaviors such as locomotor activity, particularly in sensitized animals. There is evidence that CCK-A receptor mechanisms may facilitate dopamine function[2].

GABA and Glutamate

The direct effects of this compound on GABAergic and glutamatergic systems have not been extensively studied. However, given the widespread distribution of CCK receptors in the brain and their known interactions with other neurotransmitter systems, it is plausible that this compound could indirectly modulate inhibitory and excitatory neurotransmission. Further research is warranted in this area.

Blood-Brain Barrier Permeability

A critical question for any peripherally administered drug intended to have CNS effects is its ability to cross the blood-brain barrier (BBB). While the intracerebroventricular administration of this compound in the acetylcholine study demonstrates its central activity when directly introduced into the brain, its capacity to cross the BBB after systemic administration is not definitively established in the reviewed literature. The pharmacokinetic profile of the related compound, dexthis compound (B1670345), indicates it is a substrate for P-glycoprotein, an efflux transporter at the BBB, which could limit its CNS penetration[3]. Further studies are necessary to quantify the brain bioavailability of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the general procedure for measuring acetylcholine release in the prefrontal cortex of a freely moving rat.

Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Animal A2 Implant Guide Cannula (Prefrontal Cortex) A1->A2 A3 Secure with Dental Cement A2->A3 A4 Allow for Recovery A3->A4 B1 Insert Microdialysis Probe A4->B1 B2 Perfuse with aCSF (containing AChE inhibitor) B1->B2 B3 Collect Baseline Samples B2->B3 B4 Administer this compound/CCK-8S B3->B4 B5 Collect Post-treatment Samples B4->B5 C1 Quantify Acetylcholine (e.g., HPLC-ECD) B5->C1 C2 Data Analysis C1->C2

Caption: General workflow for in vivo microdialysis experiments.
  • Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted with its tip aimed at the prefrontal cortex. The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min)[4][5].

  • Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of acetylcholine release.

  • Drug Administration: this compound and/or a CCK agonist like CCK-8S are administered via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

  • Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[5].

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for CCK receptors in brain tissue.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis_assay Data Analysis P1 Homogenize Brain Tissue (e.g., Cerebral Cortex) P2 Centrifuge to Isolate Membranes P1->P2 P3 Resuspend in Assay Buffer P2->P3 I1 Incubate Membranes with: - Radioligand (e.g., ¹²⁵I-CCK-8) - this compound (varying concentrations) P3->I1 I2 Incubate to Equilibrium I1->I2 S1 Rapid Filtration to Separate Bound and Unbound Ligand I2->S1 S2 Wash Filters S1->S2 S3 Measure Radioactivity (Scintillation Counter) S2->S3 D1 Calculate Specific Binding S3->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.
  • Membrane Preparation: Brain tissue from the region of interest (e.g., cerebral cortex) is homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the final assay buffer[6][7].

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., 125I-CCK-8 for CCK receptors) and varying concentrations of the unlabeled competitor drug (this compound)[6].

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed to remove any non-specifically bound radioligand[7].

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the receptor.

Summary and Future Directions

This compound, as a selective CCK-A receptor antagonist, demonstrates clear effects within the central nervous system, most notably in the modulation of cortical acetylcholine release. Its high affinity for the CCK-A receptor in brain tissue underscores its potential as a tool for investigating the role of this receptor in neurological processes.

However, several key areas require further investigation. Definitive studies on the blood-brain barrier permeability of this compound are crucial to understanding the physiological relevance of its CNS effects after systemic administration. Furthermore, a more in-depth exploration of this compound's impact on other major neurotransmitter systems, including dopamine, GABA, and glutamate, would provide a more complete picture of its central actions. The use of techniques such as in vivo electrophysiology to assess changes in neuronal firing patterns and c-Fos mapping to identify brain regions activated or deactivated by this compound would be invaluable in this regard.

For drug development professionals, a thorough understanding of this compound's CNS-related properties is essential for evaluating its therapeutic potential for neurological and psychiatric disorders where CCK-A receptor signaling may be dysregulated. The methodologies and data presented in this guide provide a solid foundation for designing future preclinical and clinical studies to further explore the CNS effects of this compound and other CCK-A receptor antagonists.

References

Loxiglumide: A Potential Modulator of Neurological Function Through CCK-A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been extensively studied for its effects on the gastrointestinal system. However, the presence and functional role of CCK-A receptors in the central nervous system (CNS) suggest a potential, yet largely unexplored, therapeutic avenue for neurological disorders. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical and clinical data, and the broader role of the cholecystokinin (B1591339) system in the brain. While direct clinical evidence for this compound in neurological diseases is nascent, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its potential in this critical area of medicine. We will delve into the known signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols to facilitate future research.

Introduction: this compound and the Cholecystokinin System

This compound, also known as CR 1505, is a derivative of glutaramic acid that acts as a competitive antagonist of the CCK-A receptor.[1] Cholecystokinin (CCK) is a neuropeptide with a dual role as a gastrointestinal hormone and a neurotransmitter in the CNS.[2][3] The CCK system, comprising the peptide and its two G-protein coupled receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2), is implicated in a variety of physiological and pathological processes.[3][4]

While CCK-B receptors are the predominant subtype in the brain and have been the primary focus of neuropsychiatric research, particularly in the context of anxiety, CCK-A receptors are also present in specific brain regions.[3][5][6] These regions include the substantia nigra, ventral tegmental area, hippocampus, and cortex, suggesting a role in motor control, reward, memory, and cognition.[7] By stimulating CCK-1 receptors, for instance, sulphated CCK-8 elicits dopamine (B1211576) release in the substantia nigra and striatum.[7]

Recent research has highlighted the neuroprotective potential of the CCK system, with studies showing that CCK receptor agonists can alleviate oxidative stress, reduce neuroinflammation, and improve cognitive and motor function in animal models of Alzheimer's and Parkinson's disease.[8] this compound, by selectively blocking the CCK-A receptor, offers a tool to dissect the specific roles of this receptor subtype in the brain and explore its therapeutic potential in neurological disorders where the CCK system is dysregulated.

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other relevant compounds.

Table 1: In Vitro Binding Affinity and Potency of this compound

CompoundReceptorPreparationAssay TypeIC50 (nmol/l)pA2Reference
This compoundCCK-ARat Pancreas¹²⁵I-CCK-8 Binding195-[9]
This compoundCCK-ABovine Gallbladder¹²⁵I-CCK-8 Binding77.1-[9]
This compoundCCK-B/GastrinGuinea Pig Cerebral Cortex¹²⁵I-CCK-8 Binding12363-[9]
This compoundCCK-B/GastrinGuinea Pig Parietal Cells¹²⁵I-CCK-8 Binding15455-[9]
This compoundGastrinGuinea Pig Parietal Cells¹²⁵I-Gastrin Binding6134-[9]
This compoundCCK-AGuinea Pig GallbladderContraction Assay-6.71[9]
Dexthis compoundCCK-ARat Pancreatic SegmentsAmylase Release-6.41 ± 0.38[10]

Table 2: In Vivo Effects of this compound and Dexthis compound

CompoundSpeciesModelDosageEffectReference
This compoundHumanHealthy Volunteers22 µmol/kg/h (i.v.)10% increase in calorie intake (P < 0.004)[11]
This compoundHumanHealthy Volunteers10 mg/kg/h (i.v.)7.3-fold increase in meal-stimulated IR-CCK levels[12]
This compoundHumanHealthy Volunteers10 mg/kg/h (i.v.)3.2-fold increase in meal-stimulated plasma gastrin[12]
This compoundHumanHealthy Volunteers10 mg/kg/h (i.v.)55-65% inhibition of meal-stimulated plasma PP[12]
Dexthis compoundRatCCK-8 Induced Pancreatic Secretion0.64 mg/kg (i.v.)ID50 for reducing pancreatic exocrine secretion[10]
Dexthis compoundRatCaerulein-Induced Pancreatic Growth25 mg/kg (with 1 µg/kg caerulein)Reduced peptide-induced increase in pancreatic weight, protein, and enzyme content[10]

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by CCK, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the physiological effects of CCK in the periphery and is likely to be involved in its neuromodulatory functions in the CNS.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_A CCK-A Receptor Gq_11 Gq/11 CCK_A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_release->Downstream PKC->Downstream CCK Cholecystokinin (CCK) CCK->CCK_A Binds and Activates This compound This compound This compound->CCK_A Binds and Blocks Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Measurement cluster_analysis Data Analysis Tissue_Prep Prepare Tissue Homogenate (e.g., Rat Pancreas, Cerebral Cortex) Membrane_Prep Isolate Cell Membranes (Containing CCK-A Receptors) Tissue_Prep->Membrane_Prep Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., ¹²⁵I-CCK-8) - Varying Concentrations of this compound Membrane_Prep->Incubate Filter Separate Bound and Free Ligand (e.g., Filtration) Incubate->Filter Measure Measure Radioactivity of Bound Ligand (e.g., Gamma Counter) Filter->Measure Plot Plot % Inhibition vs. This compound Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

References

Methodological & Application

Loxiglumide Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of loxiglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A) receptor antagonist, in in vivo mouse studies. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.

Introduction to this compound

This compound is a derivative of glutaramic acid that acts as a competitive antagonist at CCK-A receptors. These receptors are primarily found on pancreatic acinar cells, in the gallbladder, and in various regions of the central nervous system. By blocking the action of cholecystokinin (CCK), a key hormone in digestive processes, this compound can be utilized to study the role of the CCK signaling pathway in various physiological functions and disease models, such as pancreatitis and gastrointestinal motility disorders.

This compound Administration Data Summary

The following table summarizes quantitative data on this compound administration in mice as reported in various studies. This information can serve as a starting point for dose selection in novel experimental designs.

Administration Route Dosage Range Frequency Study Context Reference
Intravenous (IV)1 - 10 mg/kgSingle or repeated injectionsPancreatitis modelsN/A
Subcutaneous (SC)50 - 250 mg/kgDailyPancreatitis and cancer xenograft models[1]
Oral Gavage / Intragastric50 - 250 mg/kgDailyPancreatitis and cancer xenograft models[1]

Note: The optimal dose and administration regimen should be determined empirically for each specific experimental model and research question.

Signaling Pathway of this compound's Action

This compound exerts its effects by competitively inhibiting the binding of cholecystokinin (CCK) to its G-protein coupled receptor, the CCK-A receptor. The canonical signaling pathway activated by CCK at the CCK-A receptor involves the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in a cellular response. This compound blocks this cascade at the initial receptor-ligand binding step.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space CCKAR CCK-A Receptor Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK Cholecystokinin (CCK) CCK->CCKAR Binds to This compound This compound This compound->CCKAR Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

CCK-A receptor signaling pathway and this compound's point of action.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice via intravenous, subcutaneous, and oral gavage routes.

Preparation of this compound Solutions

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and minimizing any potential adverse effects on the animals. A common vehicle for compounds like this compound is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Example Vehicle Formulation:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Preparation Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the this compound completely. Gentle warming or vortexing may be required.

  • In a separate sterile tube, prepare the mixture of PEG300, Tween-80, and saline.

  • Slowly add the this compound-DMSO solution to the vehicle mixture while vortexing to ensure a homogenous solution.

  • The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to prepare the dosing solution fresh on the day of administration.

Intravenous (IV) Injection

Materials:

  • This compound dosing solution

  • Sterile syringes (e.g., 0.5 mL or 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Place the mouse in a suitable restrainer.

  • Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles. The typical injection volume for a mouse is 5-10 mL/kg.

  • Swab the tail with 70% ethanol (B145695) to clean the injection site.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal location.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection

Materials:

  • This compound dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

Procedure:

  • Draw the calculated volume of the this compound solution into the syringe. The typical injection volume for a mouse is 10-20 mL/kg.

  • Gently grasp the loose skin on the back of the mouse's neck (scruff) to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspirate slightly to ensure the needle has not entered a blood vessel.

  • Slowly inject the this compound solution.

  • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Return the mouse to its cage and monitor for any local or systemic adverse reactions.

Oral Gavage (PO)

Materials:

  • This compound dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

Procedure:

  • Draw the calculated volume of the this compound solution into the syringe. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Once the needle is in the esophagus (resistance should be minimal), slowly administer the this compound solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Experimental Workflow

A typical in vivo mouse study involving the administration of this compound follows a structured workflow to ensure the collection of reliable and reproducible data.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Experimental Design (Groups, Dose, Route, Duration) B Animal Acclimatization (≥ 1 week) A->B D Baseline Measurements (e.g., weight, physiological parameters) B->D C Prepare this compound Dosing Solution F This compound Administration (as per protocol) C->F G Vehicle Administration (Control Group) C->G E Randomize Animals into Treatment Groups D->E E->F E->G H Monitor Animals (Daily observations) F->H G->H I Endpoint Data Collection (e.g., tissue harvesting, behavioral tests) H->I J Data Analysis (Statistical tests) I->J K Interpretation & Reporting J->K

A typical workflow for an in vivo mouse study with this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in accordance with approved protocols and ethical guidelines.

References

Application Notes: Preparing Loxiglumide Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A or CCK1) receptor, a G-protein coupled receptor involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1][2][3] In cell culture, this compound is a critical tool for investigating the role of the CCK1 receptor in cellular pathways, particularly in the context of pancreatic cell biology, gastrointestinal disorders, and cancer research.[4][5][6] Proper preparation of this compound solutions is paramount to ensure experimental reproducibility, accuracy, and cell viability. These application notes provide detailed protocols for the solubilization, sterilization, storage, and application of this compound for in vitro studies.

This compound Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyDataReference
IUPAC Name (4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(3-methoxypropylpentylamino)-5-oxopentanoic acid[7]
Synonyms CR-1505[8]
CAS Number 107097-80-3[9]
Molecular Formula C₂₁H₃₀Cl₂N₂O₅[9]
Molecular Weight 461.38 g/mol [9]
Appearance White to off-white solid powder[9]
Solubility ≥ 100 mg/mL in DMSO[9]
Storage (Powder) -20°C for 3 years[9]
Storage (In Solvent) -80°C for 2 years, -20°C for 1 year[9]

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO). Aseptic techniques are crucial to prevent contamination.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Laminar flow hood

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Pipettes and sterile tips

Procedure:

  • Pre-warming: Allow the this compound powder container to equilibrate to room temperature before opening to minimize moisture uptake.

  • Weighing: In a laminar flow hood, accurately weigh 4.61 mg of this compound powder and transfer it to a sterile vial.

    • Calculation: To prepare a 100 mM (0.1 mol/L) solution:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • For 1 mL (0.001 L): Mass = 0.1 mol/L * 461.38 g/mol * 0.001 L = 0.0461 g = 46.1 mg.

      • To make a smaller initial volume, for example, 100 µL, weigh 4.61 mg.

  • Dissolution: Add 100 µL of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[9]

  • Sterilization: To ensure the stock solution is sterile, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This is a critical step for preventing contamination of cell cultures.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use, light-protected (amber) aliquots. Store these aliquots at -20°C or -80°C to maintain stability.[9] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Working solutions should be prepared fresh for each experiment by diluting the stock solution directly into the cell culture medium.

Materials and Equipment:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Laminar flow hood

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove a single aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.

    • Example for a 10 µM final concentration in 10 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • C₁ = 100 mM (100,000 µM)

      • V₁ = Volume of stock to add

      • C₂ = 10 µM

      • V₂ = 10 mL

      • V₁ = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL

  • Dilution: In a laminar flow hood, add the calculated volume (1 µL in the example) of the this compound stock solution to the 10 mL of pre-warmed cell culture medium. Mix gently by pipetting or swirling.

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. In the example above, this would be 1 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.01%. High concentrations of DMSO can be toxic to cells, so it is generally recommended to keep the final concentration below 0.5%.[10]

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells as per the experimental design. Do not store this compound diluted in aqueous culture media, as its stability may be compromised.[11]

Application Data and Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. The following table summarizes key concentrations from published studies to serve as a guide for designing experiments.

Application ContextEffective Concentration / IC₅₀Cell/Tissue TypeReference
CCK-A Receptor Binding IC₅₀: 77.1 nMBovine Gallbladder Membranes[2]
CCK-A Receptor Binding IC₅₀: 195 nMRat Pancreatic Membranes[2]
CCK-B/Gastrin Receptor Binding IC₅₀: > 6 µM (6,134 nM)Guinea Pig Parietal Cells[2]
Inhibition of Amylase Release 10 µMIsolated Perfused Rat Pancreata[8]
Inhibition of Cancer Invasiveness Dose-dependent inhibition observedHuman Pancreatic Cancer Cell Lines[6]
Inhibition of DNA Synthesis Effective at lower concentrations in pancreatic cancer lines vs. othersHuman Pancreatic Cancer Cell Lines[5]

This compound Mechanism of Action

This compound acts as a competitive antagonist at the CCK1 receptor, preventing the binding of its natural ligand, cholecystokinin (CCK). This blockade inhibits downstream signaling pathways typically activated by CCK, which are involved in processes like cell growth and inflammation.[4][8]

Loxiglumide_Pathway cluster_membrane Cell Membrane CCK1R CCK1 Receptor G_protein G-Protein Activation CCK1R->G_protein Downstream Downstream Effectors G_protein->Downstream CCK CCK (Ligand) CCK->CCK1R Binds & Activates This compound This compound (Antagonist) This compound->CCK1R Blocks Response Cellular Response (e.g., Proliferation, Secretion) Downstream->Response

Caption: this compound competitively antagonizes the CCK1 receptor, blocking downstream signaling.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the complete workflow from receiving the compound to treating cells in culture.

Loxiglumide_Workflow cluster_stock Stock Solution Preparation (Aseptic) cluster_working Working Solution Preparation (Fresh) cluster_application Cell Treatment Powder 1. Weigh this compound Powder Dissolve 2. Dissolve in Sterile DMSO Powder->Dissolve Filter 3. Sterilize with 0.22 µm Filter Dissolve->Filter Aliquot 4. Aliquot & Store at -20°C / -80°C Filter->Aliquot Thaw 5. Thaw One Aliquot Aliquot->Thaw Dilute 6. Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute Treat 7. Add to Cells (Include Vehicle Control) Dilute->Treat

Caption: Workflow for preparing this compound stock and working solutions for cell culture.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed. Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.[12] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols: Optimal Dosage of Loxiglumide for a Mouse Model of Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality. Cholecystokinin (B1591339) (CCK) is a key secretagogue that, in supramaximal doses, can induce edematous pancreatitis, suggesting a pivotal role for the CCK-A receptor in the pathophysiology of the disease.[1][2] Loxiglumide, a potent and specific CCK-A receptor antagonist, has been investigated as a therapeutic agent to mitigate the severity of pancreatitis.[1][2][3] These application notes provide a comprehensive overview of the optimal dosage and administration of this compound in mouse models of pancreatitis, supported by experimental protocols and data.

Data Presentation: this compound Dosage and Efficacy

The following tables summarize the quantitative data from key studies on the use of this compound in rodent models of pancreatitis.

Table 1: this compound in Cerulein-Induced Pancreatitis in Mice

ParameterControl (Cerulein + Saline)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Reference
Pancreatic Wet Weight IncreasedDose-dependent inhibitionDose-dependent inhibitionSignificant Inhibition[1]
Serum Amylase Levels IncreasedDose-dependent inhibitionDose-dependent inhibitionSignificant Inhibition[1]
Serum Lipase (B570770) Levels No significant increaseNot reportedNot reportedNot reported[1]
Histological Changes Edema, Inflammation, Acinar Cell InjuryNot specifiedNot specifiedInhibition of changes[4]

This compound was administered intravenously 30 minutes before each of the six hourly intraperitoneal injections of cerulein (50 µg/kg).[1]

Table 2: this compound in Taurocholate-Induced Necrotizing Pancreatitis in Rats

ParameterControlThis compound (6 mg/kg/h)This compound (18 mg/kg/h)This compound (60 mg/kg/h)Reference
72-hour Survival Rate 24%31%86% (p < 0.01)90% (p < 0.01)[1]

This compound was administered as a 30-minute intravenous infusion starting 5 minutes before the induction of pancreatitis.[1]

Table 3: Prophylactic and Therapeutic Efficacy of this compound in Cerulein-Induced Pancreatitis in Rats

Treatment ScheduleOutcomeReference
50 mg/kg (s.c. or oral) 30 min before first cerulein injectionAlmost complete reduction in serum amylase and pancreatic wet weight; histological improvement.[5]
50 mg/kg (s.c. or oral) after induction of pancreatitisEffective in reducing elevated serum amylase, pancreatic wet weight, and histologic alterations.[5]

Experimental Protocols

Cerulein-Induced Edematous Pancreatitis in Mice

This model is highly reproducible and induces a mild, edematous pancreatitis.[6]

Materials:

  • Male C57BL/6 mice (8 weeks old)[6]

  • Cerulein (Sigma-Aldrich)[1]

  • This compound (Tocris Bioscience)

  • Sterile 0.9% Saline

  • Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections

Protocol:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment. Provide free access to food and water.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 100 µL).

  • Induction of Pancreatitis:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle (saline) via intravenous injection into the tail vein.[1]

    • Thirty minutes after this compound/vehicle administration, induce pancreatitis by giving six hourly intraperitoneal injections of cerulein at a dose of 50 µg/kg.[1][6]

  • Sample Collection:

    • Four hours after the last cerulein injection, euthanize the mice.[1]

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Carefully dissect the pancreas, trim it of fat and lymph nodes, and weigh it (pancreatic wet weight).

    • Fix a portion of the pancreas in 10% neutral buffered formalin for histological examination.

Taurocholate-Induced Necrotizing Pancreatitis in Rats

This is a more severe model of pancreatitis characterized by necrosis and hemorrhage.[5]

Materials:

  • Male Sprague-Dawley rats

  • Sodium Taurocholate (Sigma-Aldrich)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

Protocol:

  • Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the biliopancreatic duct.

  • This compound Administration: Begin a 30-minute intravenous infusion of this compound (e.g., 18 or 60 mg/kg/h) or vehicle five minutes before inducing pancreatitis.[1]

  • Induction of Pancreatitis: Retrogradely infuse sodium taurocholate into the biliopancreatic duct to induce pancreatitis.[5]

  • Post-Operative Care and Monitoring: Suture the abdominal wall and provide post-operative care. Monitor the animals for survival over a 72-hour period.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound competitively blocks the CCK-A receptor on pancreatic acinar cells.

Experimental Workflow for Cerulein-Induced Pancreatitis

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization group_assignment Group Assignment (Vehicle vs. This compound) acclimatization->group_assignment drug_admin Intravenous Administration (this compound or Saline) group_assignment->drug_admin wait_30min Wait 30 minutes drug_admin->wait_30min pancreatitis_induction Induce Pancreatitis (6 hourly i.p. Cerulein injections) wait_30min->pancreatitis_induction wait_4hr Wait 4 hours pancreatitis_induction->wait_4hr euthanasia Euthanasia & Sample Collection wait_4hr->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a cerulein-induced mouse model of pancreatitis.

Discussion and Conclusion

This compound has demonstrated therapeutic and prophylactic effects in various experimental models of acute pancreatitis.[1][2] In the cerulein-induced model of edematous pancreatitis, this compound dose-dependently reduces pancreatic edema and serum amylase levels, with a dose of 10 mg/kg showing significant efficacy.[1] For the more severe necrotizing pancreatitis induced by taurocholate, higher intravenous doses of 18 and 60 mg/kg/h significantly improve survival rates in rats.[1] Notably, this compound is effective both as a prophylactic agent and when administered after the onset of pancreatitis.[5]

The mechanism of action of this compound is the competitive antagonism of the CCK-A receptor, thereby preventing the downstream signaling cascade that leads to excessive calcium release and premature zymogen activation within acinar cells.[3] It is important to note that while this compound is effective in cerulein-induced pancreatitis, its beneficial effects in taurocholate-induced severe necrotizing pancreatitis are more controversial, suggesting that CCK may not be the sole mediator in this more severe form of the disease.[5]

These application notes provide a starting point for researchers investigating the therapeutic potential of this compound in pancreatitis. The optimal dosage and administration route may vary depending on the specific mouse strain, the severity of the pancreatitis model, and the intended therapeutic window. Further dose-response studies are recommended to refine the optimal therapeutic regimen for specific experimental contexts.

References

Application Notes and Protocols for Loxiglumide Administration in Gastric Emptying Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Loxiglumide, a potent and selective cholecystokinin (B1591339) type 1 (CCK1) receptor antagonist, for the investigation of gastric emptying. This document outlines detailed protocols for both oral and intravenous administration, summarizes quantitative data from relevant studies, and provides standardized procedures for measuring gastric emptying.

Introduction to this compound and Gastric Emptying

Cholecystokinin (CCK) is a key gastrointestinal hormone that, upon release after a meal, slows gastric emptying. This compound blocks the action of CCK at the CCK1 receptor, thereby offering a valuable pharmacological tool to investigate the role of endogenous CCK in the regulation of gastric motility. Understanding the appropriate administration and experimental context is crucial for obtaining reliable and reproducible data in both preclinical and clinical research.

Data Presentation: this compound's Effect on Gastric Emptying

The following tables summarize the quantitative effects of this compound on various gastric emptying parameters from human studies.

Table 1: Intravenous this compound Administration and Gastric Emptying Parameters

Study PopulationThis compound DosageTest MealMeasurement TechniqueGastric Emptying Half-Time (t½) (minutes)Antral Contraction Frequency (contractions/min)Antral Contraction Amplitude (%)
Healthy VolunteersLoading dose: 66 µmol/kg/h for 10 min; Maintenance: 22 µmol/kg/h[1][2][3]500 ml 10% Intralipid (550 kcal)[1][2][3]Magnetic Resonance Imaging (MRI)[1][2][3]This compound: 31 (vs. 115 for placebo)[1][2][3]This compound: 2.9 (vs. 1.5 for placebo)[2][3]This compound: 56 (vs. 27 for placebo)[2][3]
Healthy Volunteers2.5 mg/kg over 10 min, followed by 5 mg/kg/h for 200 minNot applicable (study on CCK clearance)N/ANot MeasuredNot MeasuredNot Measured

Table 2: Oral this compound Administration and Gastric Emptying Parameters

Study PopulationThis compound DosageTest MealMeasurement TechniquePostprandial Antral Volume (ml)Antral Volume at 300 min (ml)
Healthy Volunteers800 mg (2 x 400 mg tablets) 15 min before meal[4]1050-kcal standard meal[4]Real-time Ultrasonography[4]This compound: 59.4 (vs. 63.5 for placebo)[4]This compound: 18.9 (vs. 20.8 for placebo)[4]

Note: In the oral administration study, no significant effect on gastric emptying was observed at the given dose[4].

Signaling Pathway

Loxiglumide_CCK1_Signaling_Pathway cluster_pre Pre-synaptic Vagal Afferent Neuron cluster_post Post-synaptic Neuron / Gastric Smooth Muscle Cell Nutrients Nutrients I_cells Duodenal I-cells Nutrients->I_cells stimulate CCK CCK Release I_cells->CCK CCK1R CCK1 Receptor CCK->CCK1R binds & activates This compound This compound Gq Gq Protein Activation PLC Phospholipase C (PLC) Activation IP3_DAG IP3 & DAG Production Ca_release Increased Intracellular Ca²⁺ Contraction Gastric Smooth Muscle Contraction (Delayed Gastric Emptying)

Caption: this compound blocks CCK binding to the CCK1 receptor, inhibiting the signaling cascade that leads to delayed gastric emptying.

Experimental Workflow

Gastric_Emptying_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Subject_Screening Subject Screening & Consent Diet_Control Dietary Control & Fasting Subject_Screening->Diet_Control Baseline Baseline Measurements Diet_Control->Baseline Drug_Admin This compound / Placebo Administration (Oral or IV) Baseline->Drug_Admin Test_Meal Standardized Test Meal Ingestion Drug_Admin->Test_Meal GE_Measurement Gastric Emptying Measurement (e.g., Scintigraphy, MRI, Breath Test) Test_Meal->GE_Measurement Data_Acquisition Image/Data Acquisition GE_Measurement->Data_Acquisition Data_Processing Data Processing & Curve Fitting Data_Acquisition->Data_Processing Parameter_Calc Calculation of GE Parameters (t½, Lag Phase, etc.) Data_Processing->Parameter_Calc Stats Statistical Analysis Parameter_Calc->Stats

Caption: A generalized workflow for a gastric emptying study involving this compound administration.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound

This protocol is adapted from studies demonstrating a significant effect of intravenous this compound on gastric emptying.

1. Materials:

  • This compound for intravenous administration

  • Sterile saline solution (0.9% NaCl) for placebo and dilution

  • Infusion pumps

  • Standardized liquid test meal (e.g., 500 ml of 10% Intralipid)

2. Subject Preparation:

  • Subjects should fast for at least 8 hours overnight.

  • Water is permitted up to 2 hours before the study.

  • A baseline blood sample may be drawn.

  • An intravenous catheter should be placed in each arm, one for this compound/placebo infusion and the other for any potential blood sampling.

3. This compound/Placebo Preparation and Administration:

  • This compound Solution: The preparation of the this compound solution for infusion should be performed under aseptic conditions. The specific diluent and final concentration should be determined based on the manufacturer's instructions and the study protocol.

  • Placebo Solution: Sterile 0.9% saline solution.

  • Administration: The study should be conducted in a double-blind, placebo-controlled, crossover manner.

    • A loading dose of this compound (e.g., 66 µmol/kg/h) or placebo is infused for 10 minutes.[1][2][3]

    • This is immediately followed by a maintenance infusion (e.g., 22 µmol/kg/h) for the remainder of the study.[1][2][3]

4. Gastric Emptying Measurement:

  • Immediately after the start of the maintenance infusion, subjects should ingest the standardized liquid test meal within a specified timeframe (e.g., 5 minutes).

  • Gastric emptying is then measured using a validated technique such as MRI or scintigraphy at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

Protocol 2: Oral Administration of this compound

This protocol is based on a study investigating the effect of oral this compound. Researchers should be aware that the cited study using this dosage did not find a significant effect on gastric emptying.

1. Materials:

  • This compound tablets (e.g., 400 mg)

  • Placebo tablets identical in appearance, size, and taste

  • Standardized solid or mixed solid-liquid test meal (e.g., 1050-kcal meal)

2. Subject Preparation:

  • Subjects should fast for at least 12 hours overnight.[4]

  • Water is permitted up to 2 hours before the study.

3. This compound/Placebo Administration:

  • The study should be designed as a randomized, double-blind, placebo-controlled crossover trial.

  • Fifteen minutes before the ingestion of the test meal, subjects should be given the this compound (e.g., 800 mg, which is two 400 mg tablets) or placebo tablets with a standardized volume of water.[4]

4. Placebo Formulation:

  • Placebo tablets should be formulated to be indistinguishable from the active this compound tablets.[1][2][3] This includes matching the size, shape, color, and taste. Common excipients for placebo tablets include microcrystalline cellulose, lactose, and magnesium stearate.

5. Gastric Emptying Measurement:

  • Following the consumption of the test meal, gastric emptying is measured using a suitable technique such as real-time ultrasonography, scintigraphy, or a breath test at predetermined time intervals.

Protocol 3: Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is considered a gold standard for the measurement of gastric emptying.

1. Test Meal Preparation:

  • A standardized meal, typically a low-fat, egg-white-based meal, is used.

  • The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid.

2. Procedure:

  • Following this compound or placebo administration and consumption of the radiolabeled meal, the subject is positioned under a gamma camera.

  • Anterior and posterior images of the stomach are acquired at baseline (time 0) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-meal ingestion.

3. Data Analysis:

  • Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point.

  • Data are decay-corrected, and the geometric mean of the anterior and posterior counts is used to calculate the percentage of gastric retention over time.

  • From the resulting time-activity curve, key parameters such as the gastric emptying half-time (t½) and the lag phase can be determined.

Protocol 4: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

The GEBT is a non-invasive method to assess gastric emptying.

1. Test Meal:

  • A standardized meal containing ¹³C-Spirulina is provided to the subject.

2. Procedure:

  • A baseline breath sample is collected before the subject consumes the test meal.

  • After consuming the meal (following this compound or placebo administration), breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes).

3. Data Analysis:

  • The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using mass spectrometry.

  • The rate of ¹³CO₂ excretion is used to calculate the rate of gastric emptying.

Conclusion

The administration route of this compound is a critical determinant of its effect on gastric emptying. Intravenous administration has been shown to significantly accelerate gastric emptying by blocking the inhibitory effect of endogenous CCK. Oral administration, at the doses studied thus far, has not demonstrated a significant impact on gastric emptying, although it is effective in inhibiting gallbladder contraction. Researchers should carefully consider the objectives of their study when selecting the administration route and dosage of this compound. The provided protocols offer a standardized framework for conducting such investigations, ensuring data quality and comparability across studies.

References

Application Notes and Protocols: Long-Term Administration of Loxiglumide in Chronic Pancreatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pancreatitis is a progressive inflammatory disease characterized by irreversible damage to the pancreas, leading to fibrosis, chronic pain, and loss of exocrine and endocrine function. Cholecystokinin (B1591339) (CCK), a gastrointestinal hormone, is known to play a role in pancreatic growth and enzyme secretion. Pathological activation of its receptor, the CCK-A receptor, is implicated in the progression of pancreatitis. Loxiglumide, a potent and specific CCK-A receptor antagonist, has been investigated as a therapeutic agent to mitigate the effects of pancreatitis.[1][2] While much of the research has focused on acute pancreatitis, the principles of CCK receptor blockade are relevant to halting the inflammatory and fibrotic processes in chronic pancreatitis.

These application notes provide a comprehensive overview of the methodologies for inducing chronic pancreatitis in animal models and protocols for the long-term administration of CCK receptor antagonists like this compound. The data presented is primarily from studies on proglumide (B1679172), a closely related CCK receptor antagonist, which serves as a strong surrogate for designing and evaluating this compound studies due to the scarcity of published long-term this compound-specific data in chronic models.[3][4]

Mechanism of Action

This compound acts as a competitive antagonist of the CCK-A receptor.[2] In chronic pancreatitis, sustained inflammation leads to the activation of pancreatic stellate cells (PSCs), which are the primary source of extracellular matrix proteins, such as collagen, driving fibrosis.[5][6] CCK can stimulate PSCs to produce collagen.[7] By blocking the CCK-A receptor, this compound is hypothesized to interrupt this signaling pathway, thereby reducing PSC activation, decreasing collagen deposition, and mitigating pancreatic fibrosis and inflammation.

CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds to PSC_a Activated PSC (Myofibroblast-like) CCKAR->PSC_a Activates This compound This compound This compound->CCKAR Blocks PSC_q Quiescent Pancreatic Stellate Cell (PSC) PSC_q->PSC_a Activation Inflammation Inflammation PSC_a->Inflammation Pro-inflammatory Cytokines Fibrosis Pancreatic Fibrosis (Collagen Deposition) PSC_a->Fibrosis Secretes Collagen Inflammation->PSC_a Maintains Activation TGFB TGF-β Signaling TGFB->PSC_a Promotes Activation

Figure 1: this compound's proposed mechanism of action in chronic pancreatitis.

Experimental Protocols

I. Induction of Chronic Pancreatitis in Murine Models

Two common and well-established models for inducing chronic pancreatitis are the cerulein-induced model and the choline-deficient, ethionine-supplemented (CDE) diet model.[4]

Protocol 1: Cerulein-Induced Chronic Pancreatitis

This model mimics recurrent acute pancreatitis leading to chronic changes.[8]

  • Animals: 8-week-old C57BL/6 mice are commonly used.

  • Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.

  • Cerulein Solution Preparation: Prepare a fresh solution of cerulein (a CCK analog) in sterile 0.9% saline at a concentration of 5 µg/mL.

  • Induction Regimen: Administer hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for six hours. This constitutes one episode of acute pancreatitis.

  • Long-Term Induction: Repeat the 6-hour injection series three times a week for six consecutive weeks to establish chronic pancreatitis with significant fibrosis.[4]

  • Control Group: Administer equivalent volumes of sterile saline via i.p. injection.

Protocol 2: Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Chronic Pancreatitis

This is a dietary model that induces chronic pancreatic injury and fibrosis.

  • Animals: 8-week-old C57BL/6 mice.

  • Acclimatization: As described in Protocol 1.

  • Diet Preparation: Prepare a choline-deficient diet supplemented with 0.5% (w/w) ethionine.

  • Induction: Provide the CDE diet to the mice ad libitum. The duration can vary, but a period of 18 weeks has been shown to induce significant chronic pancreatitis.[4]

  • Control Group: Feed mice a standard isocaloric diet.

II. Long-Term Administration of CCK Receptor Antagonist (Proglumide/Loxiglumide)

The following protocols are based on a successful long-term study using proglumide and can be adapted for this compound, though dose optimization may be necessary.

Protocol 3: Reversal of Established Chronic Pancreatitis (Cerulein Model)

This protocol assesses the therapeutic potential of the antagonist on pre-existing fibrosis.

  • Disease Induction: Induce chronic pancreatitis using the 6-week cerulein injection protocol (Protocol 1).

  • Baseline Cohort: At the end of the 6-week induction, a subset of animals should be euthanized to serve as the baseline for established chronic pancreatitis.

  • Treatment Groups:

    • Vehicle Group: Provide regular drinking water.

    • Treatment Group: Provide drinking water supplemented with the CCK antagonist. For proglumide, a concentration of 0.5 g/L has been used.[4] The equivalent dose for this compound should be determined based on its higher potency.[2]

  • Treatment Duration: Administer the supplemented drinking water for a period of 2 to 4 weeks.

  • Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood for serum analysis (e.g., lipase) and the pancreas for histopathology and molecular analysis.

Protocol 4: Prevention of Chronic Pancreatitis (CDE Model)

This protocol evaluates the prophylactic efficacy of the antagonist.

  • Diet and Treatment Initiation: Start the CDE diet (Protocol 2) and the treatment simultaneously.

  • Treatment Groups:

    • Control Group: CDE diet + regular drinking water.

    • Treatment Group: CDE diet + drinking water supplemented with the CCK antagonist (e.g., 0.5 g/L proglumide).[4]

  • Treatment Duration: Continue the diet and treatment for the full duration of the study (e.g., 18 weeks).

  • Sample Collection: At the end of the study, collect blood and pancreas tissue as described in Protocol 3.

cluster_0 Cerulein-Induced Model (Reversal) cluster_1 CDE Diet Model (Prevention) C_Induction 6 Weeks: Hhourly Cerulein Injections (50 µg/kg, 6 doses, 3x/week) C_Baseline Baseline Euthanasia (Establish CP) C_Induction->C_Baseline C_Treatment 2-4 Weeks Treatment: - Vehicle (Water) - this compound in Water C_Induction->C_Treatment C_Endpoint Endpoint Analysis: - Serum Lipase - Histology (Fibrosis) - Gene Expression C_Treatment->C_Endpoint CDE_Induction 18 Weeks: - CDE Diet + Vehicle (Water) - CDE Diet + this compound in Water CDE_Endpoint Endpoint Analysis: - Serum Lipase - Histology (Fibrosis) - Gene Expression CDE_Induction->CDE_Endpoint

Figure 2: Experimental workflows for this compound administration in chronic pancreatitis models.

Data Presentation

Quantitative data should be collected to assess the efficacy of this compound. The following tables are structured based on findings from a proglumide study and represent key endpoints to measure.[4]

Table 1: Effect of CCK Antagonist on Pancreatic Inflammation and Fibrosis

Treatment GroupSerum Lipase (U/L)Inflammation Score (0-3)Fibrosis Score (0-3)Acinar Ductal Metaplasia (ADM) Score (0-3)
Control (No CP)Baseline0.0 ± 0.00.0 ± 0.00.0 ± 0.0
CP + VehicleElevatedHighHighHigh
CP + this compoundReducedReducedReducedReduced

Scores are typically assessed by a blinded pathologist on a scale of 0 (none) to 3 (severe) based on H&E and Masson's trichrome staining.

Table 2: Effect of CCK Antagonist on Fibrosis-Related Gene Expression

Treatment GroupAmylase (relative mRNA expression)Collagen-4 (relative mRNA expression)TGFβR2 (relative mRNA expression)α-SMA (relative mRNA expression)
CP + VehicleDecreasedIncreasedIncreasedIncreased
CP + this compoundIncreased (towards normal)DecreasedDecreasedDecreased

Gene expression is measured by quantitative real-time PCR (qRT-PCR) on pancreatic tissue lysates, normalized to a housekeeping gene.

Analysis and Expected Outcomes

  • Histological Analysis: Pancreatic tissue sections should be stained with Hematoxylin and Eosin (H&E) to assess inflammation (leukocyte infiltration) and acinar ductal metaplasia. Masson's trichrome or Sirius Red staining should be used to visualize and quantify collagen deposition (fibrosis).

  • Biochemical Analysis: Serum levels of pancreatic enzymes, such as amylase and lipase, serve as markers of pancreatic injury. A reduction in these enzymes in the treatment group would indicate amelioration of pancreatitis.[4]

  • Molecular Analysis: qRT-PCR can be used to measure the mRNA expression of key genes involved in fibrosis and inflammation, such as transforming growth factor-beta receptor 2 (TGFβR2), alpha-smooth muscle actin (α-SMA), and collagen isoforms.[3][4] A decrease in these pro-fibrotic markers would support the anti-fibrotic effect of this compound.

Conclusion

The long-term administration of the CCK-A receptor antagonist this compound presents a promising therapeutic strategy for chronic pancreatitis by targeting the underlying mechanisms of inflammation and fibrosis. The experimental models and protocols detailed here provide a framework for preclinical evaluation of this compound and other CCK antagonists. Based on studies with the related compound proglumide, it is expected that this compound will reduce pancreatic fibrosis, decrease inflammatory markers, and improve biochemical indicators of pancreatic function.[3][4] These application notes are intended to guide researchers in designing robust experiments to further validate this therapeutic approach.

References

Application Notes and Protocols: Utilizing Loxiglumide for Postprandial Gallbladder Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, to investigate postprandial gallbladder contraction. Cholecystokinin (B1591339) (CCK) is the primary hormone responsible for mediating gallbladder emptying after a meal.[1] By blocking the action of CCK at its receptor, this compound allows researchers to elucidate the physiological role of CCK in gallbladder motility and to study conditions characterized by gallbladder dysmotility.

This compound has been shown to be an effective antagonist for both exogenous and endogenous CCK, making it a valuable tool in gastroenterology research.[2] It can be administered intravenously or orally to inhibit gallbladder contraction stimulated by meals or CCK infusion.[2][3]

Mechanism of Action

Postprandial gallbladder contraction is primarily initiated by the release of CCK from duodenal I-cells in response to fatty acids and amino acids. CCK travels through the bloodstream and binds to CCK-A receptors on the smooth muscle cells of the gallbladder and potentially on interstitial cells of Cajal, triggering a signaling cascade that leads to muscle contraction.[4][5][6]

This compound acts as a competitive antagonist at the CCK-A receptor, preventing CCK from binding and initiating the downstream signaling events required for gallbladder contraction. This blockade allows for the investigation of the CCK-dependent component of postprandial gallbladder emptying. The cholinergic system also plays a modulatory role in this process.[7]

Below is a diagram illustrating the signaling pathway of CCK-induced gallbladder contraction and the inhibitory effect of this compound.

CCK_Signaling_Pathway cluster_0 Intestinal Lumen cluster_1 Duodenal I-Cell cluster_2 Gallbladder Smooth Muscle Cell Nutrients Nutrients I-Cell I-Cell Nutrients->I-Cell Stimulates CCK CCK I-Cell->CCK Releases CCK-A Receptor CCK-A Receptor G-Protein G-Protein CCK-A Receptor->G-Protein Activates PLC PLC G-Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Contraction Contraction Ca_Release->Contraction Leads to CCK->CCK-A Receptor Binds This compound This compound This compound->CCK-A Receptor Blocks

CCK Signaling Pathway and this compound Inhibition

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on gallbladder volume and contraction from various studies.

Table 1: Effect of Intravenous this compound on Meal/Caerulein-Induced Gallbladder Contraction

TreatmentThis compound Dose (mg/kg/h)StimulusPeak Gallbladder Volume Reduction (%)Reference
Control0800-kcal Meal75% (approx.)[1]
This compound1800-kcal MealSignificantly Inhibited[1]
This compound5800-kcal MealAbolished[1]
Control0CaeruleinDose-dependent decrease[1]
This compound0.2CaeruleinDose-dependent inhibition[1]
This compound1.0CaeruleinDose-dependent inhibition[1]
This compound5.0CaeruleinDose-dependent inhibition[1]

Table 2: Effect of Intravenous this compound on CCK-8-Induced Gallbladder Contraction

TreatmentCCK-8 Dose (pmol/kg/h)Gallbladder Volume Reduction (%)Reference
CCK-8 alone1.5615%[8][9]
CCK-8 alone5091%[8][9]
This compound + CCK-8up to 6.25No effect[8][9]
This compound + CCK-85053%[8][9]

Table 3: Effect of Oral this compound on Postprandial Gallbladder Contraction

TreatmentThis compound DoseGallbladder Volume at 300 min post-meal (ml)NotesReference
PlaceboN/A2.7 ± 1.6-[3]
This compound800 mg (single dose)8.2 ± 3.5Total inhibition of contraction for 60 min post-meal[3]

Table 4: Effect of this compound on Basal and Bombesin-Stimulated Gallbladder Volume

ConditionTreatmentChange in Gallbladder VolumeReference
BasalThis compound104 ± 26% increase[10]
Bombesin-stimulatedControl69 ± 17% contraction[10]
Bombesin-stimulatedThis compound19 ± 17% contraction[10]

Experimental Protocols

Below are detailed protocols for investigating postprandial gallbladder contraction using this compound.

Protocol 1: Intravenous this compound Administration

Objective: To assess the dose-dependent effect of intravenously administered this compound on meal- or CCK-agonist-induced gallbladder contraction.

Materials:

  • This compound for intravenous infusion

  • Saline solution (placebo)

  • Standardized test meal (e.g., 800-kcal solid-liquid meal) or CCK agonist (e.g., Caerulein or CCK-8)

  • Infusion pump

  • Ultrasound equipment with a 3.5-5 MHz curvilinear transducer

  • Calipers or digital measurement software

Procedure:

  • Subject Preparation:

    • Subjects should fast for at least 8 hours overnight.

    • Obtain informed consent and record baseline characteristics.

    • Insert two intravenous cannulas, one in each arm, for infusion of this compound/placebo and the CCK agonist (if applicable).

  • Baseline Gallbladder Volume Measurement:

    • Position the subject in the supine or left lateral decubitus position.

    • Using real-time ultrasonography, obtain longitudinal and transverse images of the gallbladder.

    • Measure the maximal length, width, and depth of the gallbladder.

    • Calculate the gallbladder volume using the ellipsoid method (Volume = 0.52 x length x width x depth).

    • Obtain at least three baseline measurements to ensure stability.

  • This compound/Placebo Infusion:

    • Begin a continuous intravenous infusion of this compound at the desired dose (e.g., 1 mg/kg/h or 5 mg/kg/h) or placebo.[1]

  • Stimulation of Gallbladder Contraction:

    • Meal Stimulation: 30 minutes after starting the this compound/placebo infusion, instruct the subject to consume the standardized test meal within a specified timeframe (e.g., 15 minutes).

    • CCK Agonist Stimulation: Alternatively, after the initial 30-minute this compound/placebo infusion, begin a graded infusion of a CCK agonist like Caerulein or CCK-8.

  • Post-Stimulation Gallbladder Volume Measurement:

    • Measure gallbladder volume at regular intervals (e.g., every 15 minutes for 2 hours) after the meal or throughout the CCK agonist infusion.

  • Data Analysis:

    • Calculate the gallbladder ejection fraction (EF) at each time point: EF (%) = [(Fasting Volume - Postprandial Volume) / Fasting Volume] x 100.

    • Compare the gallbladder volume and ejection fraction between the this compound and placebo groups.

Protocol 2: Oral this compound Administration

Objective: To evaluate the effect of a single oral dose of this compound on postprandial gallbladder contraction.

Materials:

  • This compound tablets (e.g., 400 mg)

  • Placebo tablets

  • Standardized test meal (e.g., 1050-kcal)

  • Ultrasound equipment

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled crossover design is recommended.

  • Subject Preparation:

    • Subjects should fast for 12 hours prior to the study.[3]

  • Drug Administration:

    • Administer two tablets of this compound (total 800 mg) or placebo with a glass of water 15 minutes before the meal.[3]

  • Meal Ingestion:

    • Subjects consume the standardized meal.

  • Gallbladder Volume Measurement:

    • Measure gallbladder volume using ultrasonography at baseline (before drug administration) and at fixed intervals after the meal (e.g., 15, 30, 60, 90, 120, 180, 240, and 300 minutes).[3]

  • Data Analysis:

    • Calculate and compare the gallbladder volumes and ejection fractions between the this compound and placebo phases of the study.

Experimental Workflow

The following diagram outlines the general workflow for an experiment investigating postprandial gallbladder contraction using this compound.

Experimental_Workflow Subject_Recruitment Subject Recruitment & Consent Fasting Overnight Fasting (8-12h) Subject_Recruitment->Fasting Baseline_Ultrasound Baseline Gallbladder Volume Measurement (Ultrasound) Fasting->Baseline_Ultrasound Randomization Randomization Baseline_Ultrasound->Randomization Loxiglumide_Admin This compound Administration (Oral or IV) Randomization->Loxiglumide_Admin Group A Placebo_Admin Placebo Administration Randomization->Placebo_Admin Group B Stimulation Stimulation (Test Meal or CCK Agonist) Loxiglumide_Admin->Stimulation Placebo_Admin->Stimulation Post_Stim_Ultrasound Post-Stimulation Gallbladder Volume Measurement (Serial) Stimulation->Post_Stim_Ultrasound Data_Analysis Data Analysis (Volume, Ejection Fraction) Post_Stim_Ultrasound->Data_Analysis Washout Washout Period (Crossover Study) Data_Analysis->Washout Washout->Randomization Crossover

Experimental Workflow Diagram

Methodological Considerations

  • Ultrasonography Technique: Consistent and accurate measurement of gallbladder volume is critical. The ellipsoid method is commonly used. It is important to standardize patient positioning and transducer placement to minimize variability.[11][12] Both 2D and 3D ultrasonography can be used, with 3D potentially offering advantages for irregularly shaped gallbladders.[13]

  • Standardized Meal: The composition and caloric content of the test meal should be consistent across all subjects and study arms to ensure a reproducible stimulus for CCK release.

  • Dose Selection: The dose of this compound should be chosen based on the study objectives. Higher doses are required to completely abolish the effects of a strong stimulus like a high-calorie meal.[1]

  • Safety: this compound is generally well-tolerated. However, as with any investigational drug, appropriate safety monitoring should be in place.

Conclusion

This compound is a powerful and specific tool for investigating the role of CCK in postprandial gallbladder physiology. By employing the standardized protocols and methodologies outlined in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of gallbladder function in health and disease.

References

Loxiglumide Protocol for Primary Neuronal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide, a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, serves as a critical tool in neuroscience research to investigate the physiological and pathological roles of the cholecystokinin (CCK) signaling pathway in the central nervous system. CCK, a neuropeptide and gut hormone, is one of the most abundant neuropeptides in the brain and is implicated in a variety of neuronal functions, including satiety, anxiety, and nociception.[1] this compound's high affinity for the CCK-A receptor allows for the specific blockade of this pathway, enabling researchers to dissect its downstream effects on neuronal activity, signaling cascades, and viability. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuronal cultures.

Mechanism of Action

This compound is a derivative of glutaramic acid and acts as a competitive antagonist at the CCK-A receptor.[2] The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[1][3] Upon binding of its endogenous ligand, CCK, the CCK-A receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that modulate neuronal excitability and function. This compound effectively blocks this entire cascade by preventing the initial binding of CCK to the CCK-A receptor.

Data Presentation

The following tables summarize the quantitative data for this compound based on published literature.

Table 1: this compound IC50 Values for CCK-A and CCK-B/Gastrin Receptors

Tissue/Cell TypeReceptor TypeIC50 (nmol/l)Reference
Rat Pancreatic MembranesCCK-A195[2]
Bovine Gallbladder MembranesCCK-A77.1[2]
Guinea Pig Cerebral Cortex MembranesCCK-B/Gastrin12363[2]
Guinea Pig Parietal CellsCCK-B/Gastrin15455[2]
Guinea Pig Parietal Cells (Gastrin binding)CCK-B/Gastrin6134[2]

Table 2: Effective Concentration of this compound in a Neuronal Culture Model

Neuron TypeAgonist UsedThis compound ConcentrationTreatment DurationObserved EffectReference
Cultured Human Dorsal Root Ganglion (DRG) NeuronsCerulein (0.025 µM)330 nM1 hourReduced cerulein-induced excitability[4]

Signaling Pathway

CCK_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor (Gq-coupled GPCR) CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Inhibits Gq Gq/11 protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Neuronal Effects (e.g., modulation of ion channels, gene expression) Ca2->Downstream Modulates PKC->Downstream Modulates

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is a general guideline for the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Timed-pregnant rat (E18) or mouse (E16)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Papain or Trypsin solution

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the embryos and place them in a petri dish containing ice-cold HBSS.

  • Dissect the brains and isolate the cerebral cortices. Remove the meninges carefully.

  • Mince the cortical tissue into small pieces.

  • Transfer the tissue to a tube containing a pre-warmed enzymatic dissociation solution (e.g., papain or trypsin) and incubate at 37°C for 15-30 minutes.

  • Stop the enzymatic digestion by adding the trypsin inhibitor solution.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine/poly-L-ornithine coated culture vessels at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.

Protocol 2: this compound Treatment and Assessment of Neuronal Excitability

This protocol is adapted from a study on human dorsal root ganglion neurons and can be used as a starting point for primary cortical cultures.[4]

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • This compound stock solution (e.g., in DMSO)

  • CCK-A receptor agonist (e.g., CCK-8 or Cerulein)

  • Appropriate recording solutions for electrophysiology or imaging buffers for calcium imaging.

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the neuronal culture medium to the desired final concentrations. A starting concentration of 330 nM can be used based on previous studies.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific neuronal type and experimental conditions.

  • This compound Treatment:

    • For acute treatment, replace the culture medium with a medium containing the desired concentration of this compound. Incubate for a predetermined period (e.g., 1 hour).[4]

    • Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Agonist Stimulation: After this compound pre-incubation, add the CCK-A receptor agonist (e.g., CCK-8 or cerulein) to the culture medium at a concentration known to elicit a response.

  • Assessment of Neuronal Response:

    • Electrophysiology: Perform whole-cell patch-clamp recordings to measure changes in membrane potential, firing frequency, or synaptic currents in response to agonist application in the presence and absence of this compound.

    • Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Measure changes in intracellular calcium concentrations upon agonist stimulation in this compound-treated and control cells. A decrease in the agonist-induced calcium transient in the presence of this compound would indicate effective receptor blockade.[5]

Protocol 3: Neuroprotection/Neurotoxicity Assay

This protocol provides a framework to assess the potential neuroprotective or neurotoxic effects of this compound.

Materials:

  • Primary neuronal cultures in 96-well plates

  • This compound

  • A known neurotoxic agent (e.g., glutamate, amyloid-beta oligomers)

  • Cell viability assay kit (e.g., MTT, MTS, or Live/Dead staining)

Procedure:

  • Plate primary neurons in a 96-well plate and allow them to mature for at least 7 days in vitro.

  • Prepare different concentrations of this compound in the culture medium.

  • Pre-treat the neurons with this compound or vehicle for a specific duration (e.g., 1-24 hours).

  • Introduce the neurotoxic agent to the wells (except for the control wells) and co-incubate with this compound for a period determined by the specific neurotoxin's mechanism of action (e.g., 24-48 hours).

  • Assess cell viability using a preferred method (e.g., MTT assay).

  • Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound to determine if this compound has any neuroprotective effects.

  • Include control wells with this compound alone to assess its potential inherent toxicity.

Experimental Workflow and Logical Relationships

Loxiglumide_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Culture Establish Primary Neuronal Culture Lox_Prep Prepare this compound Stock & Working Solutions Pretreat Pre-treat Neurons with this compound (or Vehicle Control) Culture->Pretreat Lox_Prep->Pretreat Stimulate Stimulate with CCK-A Agonist (for functional assays) Pretreat->Stimulate Induce_Toxicity Induce Neurotoxicity (for protection assays) Pretreat->Induce_Toxicity Electro Electrophysiology (e.g., Patch-clamp) Stimulate->Electro Imaging Calcium Imaging Stimulate->Imaging Viability Cell Viability Assay (e.g., MTT) Induce_Toxicity->Viability

Caption: General experimental workflow for studying this compound in primary neurons.

References

Application Notes and Protocols for Intravenous Loxiglumide Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Loxiglumide for intravenous (IV) injection in rat models. This compound, a potent and selective cholecystokinin (B1591339) type A (CCK-A) receptor antagonist, is a valuable tool in gastrointestinal and neurological research.[1][2] Due to its physicochemical properties, careful consideration of the appropriate solvent system is necessary to ensure complete dissolution and physiological compatibility for intravenous administration. This protocol outlines a reliable method using a co-solvent approach with Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), and discusses important considerations such as pH adjustment to achieve a stable and safe injectable solution. Additionally, this document includes a summary of this compound's solubility and a diagram of the CCK-A receptor signaling pathway to provide a comprehensive resource for researchers.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. This data is critical for selecting the appropriate vehicle for in vivo studies.

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 mg/mL[3]
Ethanol20 mg/mL[3]
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mL[3]

Experimental Protocol: Dissolution of this compound for Intravenous Injection

This protocol describes a method for preparing a this compound solution suitable for intravenous injection in rats. The procedure involves initial dissolution in a minimal amount of an organic solvent followed by dilution with a physiologically compatible buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), 1X, sterile, pH 7.2-7.4

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • 0.1 M Hydrochloric Acid (HCl), sterile (for pH adjustment if necessary)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile syringes and needles (appropriate gauge for IV injection in rats)

  • Vortex mixer

  • pH meter or pH strips

Procedure:

  • Initial Stock Solution Preparation (in DMSO):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

    • Add a minimal volume of sterile DMSO to the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.

    • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Dilution with PBS:

    • Slowly add sterile 1X PBS (pH 7.2-7.4) to the DMSO stock solution while continuously vortexing or stirring. This should be done in a dropwise manner to prevent precipitation of the compound.

    • The final concentration of DMSO in the injectable solution should be kept as low as possible, ideally below 5% (v/v), to minimize potential toxicity. For example, to achieve a final DMSO concentration of 5%, dilute the 10 mg/mL DMSO stock solution 1:20 with PBS.

  • pH Adjustment (if necessary):

    • This compound is a derivative of glutaramic acid and is acidic in nature.[1][2][4] The addition of this compound may lower the pH of the final solution.

    • Measure the pH of the final this compound solution. For intravenous administration, the pH should be close to physiological pH (7.2-7.4).

    • If the pH is acidic, adjust it by adding small aliquots of 0.1 M NaOH dropwise while monitoring the pH. If the pH becomes too alkaline, it can be back-titrated with 0.1 M HCl.

  • Final Preparation and Administration:

    • Visually inspect the final solution for any precipitation or cloudiness. If any is observed, the solution should not be used.

    • Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.

    • The prepared this compound solution is now ready for intravenous administration to rats. The typical bolus injection volume for the tail vein in rats is up to 5 ml/kg.

Safety Precautions:

  • Work in a laminar flow hood to maintain sterility.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other substances through the skin.

Mandatory Visualization

CCK-A Receptor Signaling Pathway

// Nodes CCK [label="Cholecystokinin (CCK)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CCKAR [label="CCK-A Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Enzyme Secretion)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges CCK -> CCKAR [label=" Binds"]; this compound -> CCKAR [label=" Blocks", arrowhead=tee]; CCKAR -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label=" Triggers"]; DAG -> PKC [label=" Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; }

Caption: CCK-A Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for this compound Solution Preparation

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh this compound Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in minimal\nsterile DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Slowly dilute with\nsterile 1X PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Measure pH", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 7.2-7.4\nwith 0.1 M NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Sterile filter (0.22 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; ready [label="Ready for IV Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> dissolve; dissolve -> dilute; dilute -> check_ph; check_ph -> adjust_ph [label=" if acidic"]; adjust_ph -> filter; check_ph -> filter [label=" if pH is 7.2-7.4"]; filter -> ready; }

Caption: Workflow for Preparing this compound for IV Injection.

References

Application Notes and Protocols for Loxiglumide in Human Satiety Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical studies to evaluate the effects of loxiglumide on satiety in humans.

Introduction

This compound is a potent and selective antagonist of the cholecystokinin (B1591339) type 1 (CCK1), formerly known as CCK-A, receptor.[1][2] Cholecystokinin (CCK) is a crucial gut-brain peptide hormone released from intestinal I-cells in response to nutrients, particularly fats and proteins.[3] CCK plays a significant role in digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.[3] Furthermore, it is a key physiological satiety signal that helps terminate meals by activating CCK1 receptors on vagal afferent nerves, which in turn signal to the brain to induce feelings of fullness.[3][4]

By blocking the CCK1 receptor, this compound is a valuable experimental tool to investigate the physiological role of endogenous CCK in the short-term control of hunger and satiety.[3][4] Studies using this compound help to elucidate the mechanisms of satiety signaling and explore potential therapeutic strategies for conditions involving appetite dysregulation.

Mechanism of Action

This compound competitively binds to CCK1 receptors, preventing endogenous CCK from exerting its biological effects. In the context of satiety, this blockade is thought to interrupt the signaling pathway that leads to the sensation of fullness, thereby potentially increasing hunger, delaying satiation, and increasing caloric intake.[4][5] The primary mechanism involves the inhibition of CCK's effects on the vagal afferent fibers that innervate the stomach and duodenum.[4] this compound has also been shown to accelerate the gastric emptying of liquids, which may also influence food intake.[6][7]

Signaling Pathway of CCK-Mediated Satiety and this compound Inhibition

CCK_Satiety_Pathway cluster_gut Gastrointestinal Tract cluster_nervous Nervous System Food Food Ingestion (Fat & Protein) ICells Intestinal I-Cells Food->ICells stimulates CCK CCK Release ICells->CCK CCK1R CCK1 Receptor CCK->CCK1R binds to Stomach Stomach VagalAfferent Vagal Afferent Nerves Stomach->VagalAfferent distension signals Brain Brain (NTS) VagalAfferent->Brain signals to Satiety Sensation of Satiety Brain->Satiety induces This compound This compound This compound->CCK1R blocks

Caption: CCK-mediated satiety pathway and the inhibitory action of this compound.

Experimental Design Considerations

A robust experimental design is critical for obtaining reliable data in human satiety studies. The most rigorous approach is the randomized, double-blind, placebo-controlled, crossover design .[4][5]

  • Randomization: Ensures that each participant has an equal chance of receiving the treatment (this compound) or placebo in any given order, minimizing selection bias.

  • Double-Blinding: Both the participants and the researchers are unaware of the treatment allocation until the study is complete, which prevents bias in data collection and interpretation.

  • Placebo Control: A saline infusion or inert tablet serves as a baseline to control for psychological and procedural effects.

  • Crossover: Each participant serves as their own control by receiving both the treatment and the placebo on separate occasions. This design is highly efficient as it reduces the impact of inter-individual variability. A sufficient washout period between study days is necessary.

Quantitative Data Summary

The following tables summarize quantitative outcomes from key human satiety studies involving this compound.

Table 1: Effect of Intravenous this compound on Food and Calorie Intake

Study PopulationThis compound DoseTest MealFood Intake (Placebo)Food Intake (this compound)Calorie Intake (Placebo)Calorie Intake (this compound)Outcome
40 Healthy Men[4][5]22 µmol/kg/hLiquid Meal903 ± 31 g964 ± 34 g1150 ± 40 kcal1265 ± 44 kcalSignificant increase in calorie intake (P < 0.004) ; non-significant increase in food mass (P = 0.104).
7 Lean & 7 Obese Women[8][9]10 mg/kg/hCarbohydrate-rich333 ± 31 g359 ± 39 gNot specifiedNot specifiedNo significant difference in food intake.
10 Healthy Volunteers[10]10 mg/kg/hAd libitum meal269 ± 37 g245 ± 30 g*Not specifiedNot specifiedThis compound prevented the fat-induced reduction in food intake.

*In this study, this compound was co-administered with intraduodenal fat to test its ability to block fat-induced satiety.

Table 2: Effect of Oral this compound on Food and Calorie Intake

Study PopulationThis compound DoseMeasurementEnergy Intake (Placebo)Energy Intake (this compound)Outcome
11 Healthy Volunteers[11]400 mg, three times/dayWeighed intake diaries7895 ± 569 kJ8577 ± 636 kJSmall, non-significant increase (P = 0.17).

Table 3: Subjective Satiety Ratings (Visual Analogue Scales)

StudyThis compound DoseKey Findings
Beglinger et al. (2001)[4][5]22 µmol/kg/h (IV)Significantly increased hunger ratings and delayed feelings of fullness during and after the meal (P < 0.05).
Lieverse et al. (1995)[8][9]10 mg/kg/h (IV)No significant differences in satiety scores (wish to eat, hunger, fullness) were observed.

Detailed Experimental Protocols

Protocol 1: Intravenous this compound Infusion Study

This protocol is based on methodologies from studies demonstrating an effect of IV this compound on satiety.[4][5][10]

1. Participant Criteria:

  • Inclusion: Healthy, non-smoking male or female volunteers, aged 18-40 years, with a body mass index (BMI) within the normal range (19-25 kg/m ²).

  • Exclusion: History of gastrointestinal disease, eating disorders, food allergies, or use of medications known to affect appetite or GI motility.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, crossover study.

  • Two study days, separated by a washout period of at least one week.

  • Participants fast overnight (for at least 10 hours) before each study day.

3. Materials:

  • This compound for injection (e.g., from Rotta Research Laboratorium).

  • Sterile 0.9% saline solution (placebo).

  • Infusion pump.

  • Intravenous cannulas.

  • Standardized liquid test meal (e.g., 1.3 kcal/mL, providing carbohydrates, proteins, and fats).

  • Visual Analogue Scale (VAS) questionnaires.

  • Blood collection tubes (for hormone analysis).

4. Procedure:

Experimental Workflow for IV this compound Satiety Study

IV_Workflow cluster_prep Preparation Phase cluster_infusion Infusion & Meal Phase cluster_data Data Collection Fasting Overnight Fast (≥10h) Arrival Participant Arrival Fasting->Arrival Cannulation IV Cannula Insertion Arrival->Cannulation StartInfusion Start Infusion (this compound or Placebo) Cannulation->StartInfusion PreMealVAS Pre-Meal VAS & Blood Sample StartInfusion->PreMealVAS Meal Provide Liquid Test Meal (Ad Libitum) PreMealVAS->Meal PostMealVAS Post-Meal VAS & Blood Samples (e.g., 15, 30, 45, 60 min) Meal->PostMealVAS MeasureIntake Measure Food Intake (grams & kcal) Meal->MeasureIntake AnalyzeVAS Analyze Satiety Scores PostMealVAS->AnalyzeVAS AnalyzeHormones Analyze Plasma CCK Levels PostMealVAS->AnalyzeHormones

Caption: Workflow for a typical intravenous this compound satiety experiment.

  • Arrival and Preparation: Participants arrive at the clinical research unit in the morning after an overnight fast. An intravenous cannula is inserted into a forearm vein for the infusion.

  • Infusion Start: A continuous intravenous infusion of either this compound (e.g., 22 µmol/kg/h) or 0.9% saline is started.[4] In some protocols, a higher loading dose (e.g., 66 µmol/kg/h for 10 minutes) is administered first.[6]

  • Pre-Meal Assessments: After a set period of infusion (e.g., 30-60 minutes), baseline (pre-meal) VAS ratings for hunger, fullness, prospective consumption, and desire to eat are collected. A baseline blood sample may also be drawn.

  • Test Meal: Participants are presented with a standardized liquid meal and instructed to eat until they feel "comfortably full." The total amount consumed is recorded.

  • Post-Meal Assessments: VAS ratings and blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the start of the meal.

  • Data Analysis:

    • Food Intake: The total mass (g) and calories (kcal) consumed are calculated and compared between the this compound and placebo conditions using a paired t-test or equivalent statistical method.

    • Satiety Scores: The area under the curve (AUC) for each VAS rating is calculated and compared between conditions. Time-point specific comparisons can also be made.

    • Hormone Analysis: Plasma is separated from blood samples and stored at -80°C. CCK levels are measured using a specific radioimmunoassay.

Protocol 2: Subjective Satiety Assessment using Visual Analogue Scales (VAS)

1. Principle:

  • VAS are used to quantify subjective feelings. They consist of a 100 mm horizontal line with words anchored at each end describing extreme sensations (e.g., "Not hungry at all" to "As hungry as I have ever felt").

2. Questionnaire Content:

  • Standard questions include:

    • "How hungry do you feel?" (Not hungry at all / As hungry as I have ever felt)

    • "How full do you feel?" (Not full at all / Totally full)

    • "How much do you think you could eat?" (Nothing at all / A very large amount)

    • "How strong is your desire to eat?" (Very weak / Very strong)

3. Administration:

  • Provide the questionnaire to the participant at specified time points (e.g., baseline, and every 15-30 minutes post-meal).

  • Instruct the participant to make a single vertical mark on each line to indicate their current feeling.

  • The score is determined by measuring the distance in millimeters from the left end of the line to the participant's mark.

Safety and Tolerability

In the cited human studies, this compound was generally well-tolerated. No significant adverse effects or abdominal discomfort were reported during intravenous infusions at the doses used for satiety research.[3] When administered orally at higher doses for other indications, side effects can occur.[12] As with any clinical trial, participants should be monitored for any adverse events throughout the study.

References

Application Note: In Vitro Assay for Testing Loxiglumide's Antagonist Activity at the CCK1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide, a derivative of glutaramic acid, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK1) receptor.[1][2] The CCK1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[3][4][5] Dysregulation of the CCK signaling pathway has been implicated in several gastrointestinal disorders. Consequently, the development and characterization of CCK1 receptor antagonists like this compound are of significant interest for therapeutic applications.

This application note provides detailed protocols for in vitro assays to characterize the antagonist activity of this compound at the CCK1 receptor. The described methods include a radioligand binding assay to determine the binding affinity (IC50) and a cell-based functional assay to quantify the functional antagonism (pA2).

Signaling Pathway and Mechanism of Action

Upon binding of its endogenous agonist, cholecystokinin (CCK), the CCK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][6] this compound acts as a competitive antagonist, binding to the CCK1 receptor and preventing CCK from binding and initiating this signaling pathway.

CCK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_cyto->Cellular_Response Leads to CCK CCK (Agonist) CCK->CCK1R Binds This compound This compound (Antagonist) This compound->CCK1R Blocks ER->Ca_ER Releases

Caption: CCK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The antagonist activity of this compound is quantified by its IC50 and pA2 values. The IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand. The pA2 value is a measure of the potency of a competitive antagonist.

ParameterAssay TypePreparationAgonist/RadioligandValueReference
IC50 Radioligand BindingRat Pancreatic Membranes¹²⁵I-CCK-8195 nM[1]
IC50 Radioligand BindingBovine Gallbladder Membranes¹²⁵I-CCK-877.1 nM[1]
IC50 Radioligand BindingGuinea Pig Cerebral Cortex (CCK-B)¹²⁵I-CCK-812,363 nM[1]
IC50 Radioligand BindingGuinea Pig Parietal Cells (CCK-B)¹²⁵I-CCK-815,455 nM[1]
pA2 Functional (Contraction)Isolated Guinea Pig GallbladderCCK-86.71[1]
pA2 Functional (Amylase Release)Isolated Rat Pancreatic AciniCCK-87.05[7]

Experimental Protocols

Two primary types of in vitro assays are detailed below: a radioligand binding assay and a cell-based functional assay for calcium mobilization.

Radioligand Binding Assay

This protocol is adapted from methodologies described for determining the affinity of this compound for CCK receptors.[1][2]

Objective: To determine the IC50 value of this compound for the CCK1 receptor by measuring its ability to displace a radiolabeled CCK analog.

Materials:

  • Membrane Preparation: Membranes from tissues expressing CCK1 receptors (e.g., rat pancreas or bovine gallbladder) or from cell lines stably expressing the human CCK1 receptor (e.g., CHO-CCK1R).[1][8]

  • Radioligand: ¹²⁵I-labeled CCK-8.

  • Agonist (for non-specific binding): Unlabeled CCK-8.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter.

Workflow:

Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Incubate Membrane Prep, ¹²⁵I-CCK-8, and this compound A->B D Terminate Incubation by Rapid Vacuum Filtration B->D C Set up Controls: Total Binding (no this compound) Non-specific Binding (+ excess unlabeled CCK-8) C->B E Wash Filters with Ice-cold Assay Buffer D->E F Measure Radioactivity on Filters using a Gamma Counter E->F G Calculate Specific Binding and Generate Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for the Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the membrane preparation, a fixed concentration of ¹²⁵I-CCK-8, and varying concentrations of this compound.

  • For determining total binding, omit this compound.

  • For determining non-specific binding, add a high concentration of unlabeled CCK-8.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.[3][6][9]

Objective: To determine the potency of this compound as a competitive antagonist by measuring its ability to inhibit CCK-8-induced calcium mobilization in cells expressing the CCK1 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human CCK1 receptor, such as CHO-hCCK1R, 1321N1-hCCK1, or U2OS-hCCK1.[3][8][9]

  • Calcium-sensitive dye: e.g., Fluo-4 AM or a cell line co-expressing a photoprotein like aequorin.[6][9]

  • Agonist: CCK-8.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.

Workflow:

Functional_Assay_Workflow A Plate CCK1-expressing cells in a 96-well plate and culture overnight B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Measure baseline fluorescence in a plate reader C->D E Inject CCK-8 (agonist) and monitor the change in fluorescence (calcium flux) D->E F Generate dose-response curves for CCK-8 in the presence of this compound E->F G Perform a Schild analysis to determine the pA2 value F->G

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Loxiglumide in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Loxiglumide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor.[2] These receptors are primarily found in the gastrointestinal (GI) tract, particularly on pancreatic acinar cells, the gallbladder, and in the stomach. By blocking CCK-A receptors, this compound can inhibit processes such as pancreatic enzyme secretion, gallbladder contraction, and delayed gastric emptying.[3][4][5]

Q2: What is the appropriate solvent and method for preparing this compound for in vivo administration?

A2: this compound has been successfully used in in vivo experiments by first dissolving it in 0.1 N NaOH and then diluting with saline to a physiological pH (around 8.0).[6] It is crucial to ensure complete dissolution and to adjust the pH carefully to avoid precipitation and ensure the physiological compatibility of the solution.

Q3: What are typical effective doses of this compound in rodent models?

A3: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental question. For instance, in a mouse model of caerulein-induced pancreatitis, intravenous injections of 10 mg/kg have been shown to be effective.[6] In studies on gastrointestinal motility in rats, an intraperitoneal dose with an ED50 of 13 µmol/kg has been reported to antagonize CCK-8-induced retardation of gastric emptying.[3] For studies on pancreatic cancer xenografts in mice, a daily dose of 250 mg/kg administered subcutaneously or intragastrically has been used.[7]

Q4: Is this compound orally bioavailable?

A4: Yes, this compound is active after both parenteral and oral administration.[3][4] Studies in humans have shown an absolute bioavailability of approximately 96.7% after oral administration.[8] It has been shown to be effective when administered orally in mice to antagonize CCK-induced gallbladder emptying.[4]

Troubleshooting Unexpected Results

Issue 1: this compound fails to show efficacy in my experimental model of pancreatitis.
  • Question: I am not observing the expected protective effects of this compound in my pancreatitis model. What could be the reason?

  • Answer:

    • Model Specificity: The efficacy of this compound can be highly dependent on the specific model of pancreatitis used. It has been shown to be effective in ameliorating caerulein-induced edematous acute pancreatitis.[9][10] However, its effects in more severe necrotizing pancreatitis models, such as that induced by sodium taurocholate, are controversial, with some studies showing no beneficial effects.[10] Ensure that your model is one in which CCK plays a primary pathogenic role.

    • Dose and Timing of Administration: The dose and the timing of this compound administration are critical. For prophylactic effects, it should be administered before the induction of pancreatitis.[10] For therapeutic effects, the treatment window may be narrow. Review the literature for dose-response studies in your specific model. For example, in a rat model of necrotizing pancreatitis, a 30-minute intravenous infusion of 18 and 60 mg/kg/h significantly improved survival, while a lower dose did not.[6]

    • Drug Preparation and Administration: Improper preparation of the this compound solution can lead to poor solubility and reduced bioavailability. Ensure the compound is fully dissolved and the pH of the final solution is appropriate for administration.[6] Verify the accuracy of your dosing calculations and the route of administration.

Issue 2: I am observing high variability in my results between animals.
  • Answer:

    • Pharmacokinetics: this compound has a relatively short half-life. After intravenous administration in humans, it follows a two-compartment model with a fast initial elimination phase.[8] The timing of sample collection or functional measurements relative to the time of drug administration needs to be consistent across all animals.

    • Fasting State of Animals: The levels of endogenous CCK are influenced by food intake. Ensure that all animals are subjected to the same fasting and feeding protocol, as this will affect the baseline CCK tone and potentially the observed effect of a CCK antagonist.

    • Route of Administration: The route of administration will influence the absorption and peak plasma concentration of this compound. Intravenous or intraperitoneal injections will lead to more rapid and potentially more consistent plasma levels compared to oral gavage.

Issue 3: this compound appears to have off-target or unexpected physiological effects.
  • Question: I am observing effects that I cannot directly attribute to CCK-A receptor antagonism. Could this compound have other targets?

  • Answer:

    • Receptor Specificity: this compound is highly selective for the CCK-A receptor over the CCK-B/gastrin receptor.[1] However, at very high concentrations, some off-target effects cannot be entirely ruled out.

    • Interaction with Endogenous Systems: By blocking the physiological effects of CCK, this compound can lead to secondary physiological responses. For example, since CCK induces satiety, its blockade can lead to increased food intake and feelings of hunger.[11] In some human studies, this compound infusion was associated with feelings of fatigue and sleepiness.[12] Consider these systemic effects when interpreting your data.

    • Vehicle Effects: Ensure that you have an appropriate vehicle control group and that the vehicle itself is not causing any physiological changes. The use of NaOH to dissolve this compound necessitates careful pH adjustment to avoid administration of a caustic solution.

Data Presentation

Table 1: Efficacy of this compound in a Mouse Model of Caerulein-Induced Acute Pancreatitis

Treatment GroupDose (mg/kg, i.v.)Pancreatic Wet Weight (mg)Serum Amylase (IU/L)
Control (Saline)-180 ± 101500 ± 200
Caerulein (B1668201) + Vehicle-350 ± 2515000 ± 1500
Caerulein + this compound1320 ± 2012000 ± 1300
Caerulein + this compound3280 ± 189000 ± 1000
Caerulein + this compound10230 ± 156000 ± 800

*Data are presented as mean ± SEM. *p < 0.05 compared to Caerulein + Vehicle. (Data adapted from a study showing dose-dependent effects[6])

Table 2: Effect of this compound on Gastric Emptying in Humans

TreatmentHalf-time of Gastric Emptying (t1/2, minutes)Antral Contraction Frequency (contractions/minute)Antral Contraction Amplitude (%)
Placebo115 ± 671.5 ± 2.927 ± 16
This compound31 ± 222.9 ± 0.256 ± 22*

*Data are presented as mean ± SD. *p < 0.05 compared to Placebo. (Data adapted from a study in healthy volunteers[13][14])

Experimental Protocols

Protocol 1: Caerulein-Induced Acute Pancreatitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard conditions with free access to food and water.

  • This compound Preparation: Dissolve this compound in 0.1 N NaOH and dilute with saline to the desired concentration. Adjust the pH to ~8.0.

  • Treatment Groups:

    • Control: Saline injections.

    • Pancreatitis: Intraperitoneal (i.p.) injections of caerulein (50 µg/kg) hourly for 6 hours.

    • This compound Treatment: Intravenous (i.v.) injection of this compound (e.g., 10 mg/kg) 30 minutes before each caerulein injection.

  • Endpoint Analysis: One hour after the final caerulein injection, euthanize the animals.

  • Sample Collection: Collect blood via cardiac puncture for serum amylase measurement. Harvest the pancreas, trim excess fat and lymph nodes, and weigh it (pancreatic wet weight). A portion of the pancreas can be fixed in formalin for histological analysis.

Protocol 2: Gastric Emptying in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Fasting: Fast rats overnight (16-18 hours) with free access to water.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • CCK-8 Administration: 15 minutes after this compound administration, inject CCK-8 (e.g., 1 µg/kg, i.p.) to delay gastric emptying.

  • Test Meal: 15 minutes after CCK-8 injection, administer a non-nutrient test meal containing a non-absorbable marker (e.g., phenol (B47542) red) by oral gavage.

  • Measurement: After a set time (e.g., 20 minutes), euthanize the animals and clamp the pylorus and cardia.

  • Analysis: Remove the stomach, homogenize its contents in an alkaline solution, and measure the concentration of the marker spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after gavage.

Mandatory Visualizations

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCK CCK CCKAR CCK-A Receptor CCK->CCKAR This compound This compound This compound->CCKAR Blocks Gq_protein Gq Protein CCKAR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Pancreatic Enzyme Secretion, Gallbladder Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: this compound blocks the CCK-A receptor signaling pathway.

Experimental_Workflow start Start: Animal Acclimatization protocol Fasting Protocol start->protocol preparation This compound/ Vehicle Preparation protocol->preparation randomization Randomization into Treatment Groups preparation->randomization administration Drug/Vehicle Administration (e.g., i.v., i.p., oral) randomization->administration induction Induction of Pathological State (e.g., Caerulein Injection) administration->induction monitoring Monitoring & Observation induction->monitoring endpoint Endpoint Reached: Euthanasia & Sample Collection monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis

Caption: A typical workflow for in vivo experiments with this compound.

Troubleshooting_Tree issue Unexpected Result: Lack of Efficacy q1 Is the experimental model appropriate? issue->q1 a1_yes Model is appropriate q1->a1_yes Yes a1_no Re-evaluate model selection. This compound is most effective in CCK-dependent models. q1->a1_no No q2 Was the dose and timing of administration correct? a2_yes Dose and timing are correct q2->a2_yes Yes a2_no Consult literature for dose-response studies. Optimize timing (prophylactic vs. therapeutic). q2->a2_no No q3 Was the drug preparation and administration route correct? a3_yes Preparation and route are correct q3->a3_yes Yes a3_no Verify solubility, pH, and stability of this compound solution. Confirm administration technique. q3->a3_no No a1_yes->q2 a2_yes->q3 final Consider other factors: Animal strain, age, sex, or unexpected biological variability. a3_yes->final

Caption: A decision tree for troubleshooting lack of efficacy.

References

Loxiglumide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of loxiglumide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor.[1] It is a derivative of glutaramic acid.[1] Its mechanism of action involves competitively blocking the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, thereby inhibiting downstream signaling pathways.[1]

Q2: What are the main challenges when dissolving this compound in aqueous solutions?

A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions, particularly at neutral or acidic pH. As a molecule containing a carboxylic acid group, its solubility is highly pH-dependent. At pH values below its pKa, the carboxylic acid is protonated, rendering the molecule less soluble in aqueous media.

Q3: What solvents can be used to prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into the aqueous experimental medium.

This compound Solubility Data

SolventConcentrationSource
Dimethylformamide (DMF)30 mg/mLCayman Chemical[2]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mLCayman Chemical[2]
Ethanol (B145695)20 mg/mLCayman Chemical[2]
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mLCayman Chemical[2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Issue 1: this compound powder does not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).

  • Possible Cause: this compound has low intrinsic solubility in aqueous buffers at physiological pH. The carboxylic acid moiety is likely deprotonated at pH 7.4, but the overall hydrophobicity of the molecule limits its solubility.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in an organic solvent: First, dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

    • Serial dilution: Perform serial dilutions of the organic stock solution into your aqueous buffer to reach the desired final concentration.

    • Vortexing: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing to ensure rapid and thorough mixing. This can prevent localized high concentrations that may lead to precipitation.

    • Warming: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. A moderate increase in temperature can sometimes improve solubility.

Issue 2: My this compound solution is clear initially but forms a precipitate over time or upon refrigeration.

  • Possible Cause: The solution may be supersaturated, or the stability of this compound in the aqueous buffer at that concentration is limited. Changes in temperature can also affect solubility.

  • Troubleshooting Steps:

    • Prepare fresh solutions: It is always best to prepare this compound working solutions fresh for each experiment.

    • Avoid cold storage of aqueous solutions: If short-term storage is necessary, keep the solution at room temperature or 37°C. Avoid refrigerating or freezing aqueous working solutions of this compound.

    • Lower the final concentration: If precipitation persists, the desired concentration may be above the solubility limit in your specific buffer. Try reducing the final concentration of this compound.

    • Check the final concentration of the organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

Issue 3: I observe precipitation when adding my this compound solution to cell culture media.

  • Possible Cause: Components of the cell culture medium, such as proteins and salts in serum, can interact with this compound and reduce its solubility. The pH of the medium can also play a role.

  • Troubleshooting Steps:

    • Pre-warm the media: Ensure the cell culture media is at 37°C before adding the this compound stock solution.

    • Slow, dropwise addition with mixing: Add the this compound stock solution very slowly to the media while gently swirling the flask or plate to ensure immediate and even distribution.

    • Use serum-free media for initial dissolution: If possible, add the this compound stock to serum-free media first, mix well, and then add serum if required for your experiment.

    • Perform a solubility test: Before your main experiment, test the solubility of your desired this compound concentration in a small volume of the complete cell culture medium to identify any potential precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 50 mM).

    • Calculate the required mass of this compound using its molecular weight (461.38 g/mol ).

    • Accurately weigh the this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

    • Sterile conical or microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or medium to achieve the final desired experimental concentration.

    • Important: Add the stock solution dropwise to the buffer/medium while vortexing to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.1% v/v) to prevent cellular toxicity.

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile vial vortex Vortex Thoroughly dissolve->vortex Ensure complete dissolution aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer (37°C) thaw->dilute add_dropwise Add Dropwise to Buffer dilute->add_dropwise While vortexing use Use Freshly Prepared Solution add_dropwise->use

Experimental Workflow for this compound Solution Preparation.

logical_relationship cluster_troubleshooting Troubleshooting Precipitation precipitation Precipitation Observed cause1 Low Aqueous Solubility at Physiological pH precipitation->cause1 cause2 Supersaturation or Instability precipitation->cause2 cause3 Interaction with Media Components precipitation->cause3 solution1 Use Organic Stock (DMSO) + Serial Dilution cause1->solution1 solution2 Prepare Fresh Solutions Avoid Cold Storage cause2->solution2 solution3 Pre-warm Media Slow, Dropwise Addition cause3->solution3

Troubleshooting Logic for this compound Precipitation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates CellularResponse Downstream Cellular Responses (e.g., Enzyme Secretion) PKC->CellularResponse Phosphorylates Targets

CCK-A Receptor Signaling Pathway and this compound Inhibition.

References

Optimizing Loxiglumide dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with loxiglumide. It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize dosage and minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] It functions by blocking the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, thereby inhibiting its physiological effects.[1][2] This action is specific, as this compound does not significantly alter the effects of other secretagogues that bypass CCK receptors.[2]

Q2: What are the known off-target effects of this compound?

This compound demonstrates a significantly higher affinity for the CCK-A receptor compared to the CCK-B/gastrin receptors.[3] Studies indicate its affinity for the CCK-A receptor is at least 63 times greater than for CCK-B/gastrin receptors.[3] While generally considered selective, at higher concentrations, the potential for off-target binding increases. One study in humans found that an 800 mg oral dose of this compound inhibited postprandial gallbladder contraction without affecting gastric emptying.[4] Another study noted that intravenous infusion of this compound was associated with lower ratings of vigor and, in some subjects, increased feelings of fatigue, sleepiness, and tension.[5] However, it's important to note that these effects may not be direct off-target receptor interactions but rather consequences of CCK-A receptor blockade.

Q3: What is the recommended starting dosage for in vitro experiments?

The optimal in vitro concentration of this compound depends on the cell type and experimental conditions. Based on binding affinity data, concentrations in the nanomolar to low micromolar range are typically effective. For example, in isolated rat pancreatic acini, this compound inhibited CCK-8-stimulated amylase release with high potency.[2] A study on perfused rat pancreata used a concentration of 10 microM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What dosages have been used in preclinical animal studies?

Dosages in animal studies have varied depending on the species and the intended effect. For instance, studies investigating the antagonism of CCK-induced effects have been conducted in rats, mice, rabbits, and guinea pigs with both intravenous and oral administration.[6]

Q5: What dosages have been used in human clinical trials?

Human studies have employed a range of dosages depending on the application. For studying effects on satiety, an intravenous infusion of 22 μmol·kg⁻¹·h⁻¹ has been used.[1][7] In a trial for acute pancreatitis, intravenous doses of 100 mg/day, 300 mg/day, and 500 mg/day were administered.[8] An oral dose of 800 mg has been used to study its effect on gallbladder contraction.[4] For investigating postprandial mood and sleepiness, an intravenous infusion of 30 mg/kg/h for 10 minutes followed by 10 mg/kg/h was administered.[5]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent drug preparation or stability.

    • Solution: this compound is a derivative of glutaramic acid.[3] Ensure it is fully dissolved in a suitable solvent and prepared fresh for each experiment to avoid degradation. Verify the pH of your final solution, as this can affect compound stability and activity.

  • Possible Cause: Cell line or tissue-specific differences in CCK-A receptor expression.

    • Solution: Perform receptor expression analysis (e.g., qPCR or Western blot) to confirm consistent CCK-A receptor levels across your experimental samples.

  • Possible Cause: Reversible but slowly dissociating binding.

    • Solution: While the inhibitory effect of this compound is reversible in isolated acini, in perfused organs, its effects can be prolonged even after washout.[2] Consider longer washout periods or pre-incubation times to ensure equilibrium is reached.

Issue 2: Apparent lack of efficacy at expected concentrations.

  • Possible Cause: Suboptimal experimental conditions.

    • Solution: Review your experimental protocol, including incubation times, temperature, and the concentration of the CCK agonist being used. A high concentration of the agonist may require a higher concentration of this compound to achieve competitive antagonism.

  • Possible Cause: Incorrect assessment of the biological endpoint.

    • Solution: Ensure that the chosen assay is sensitive enough to detect the effects of CCK-A receptor blockade. For example, when studying pancreatic secretion, measuring amylase release is a direct and quantifiable endpoint.[2]

Issue 3: Observing unexpected or off-target effects.

  • Possible Cause: this compound concentration is too high, leading to binding at lower-affinity sites like the CCK-B receptor.

    • Solution: Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect without engaging off-target receptors. Refer to the binding affinity data in the tables below to guide your concentration selection.

  • Possible Cause: The observed effect is a physiological consequence of CCK-A receptor blockade, not a direct off-target binding event.

    • Solution: Carefully consider the known physiological roles of CCK. For example, since CCK is involved in satiety, its blockade can lead to increased hunger.[1][7]

Data Presentation

Table 1: this compound Binding Affinity (IC50 Values)

Receptor/TissueSpeciesIC50 (nmol/l)Reference
CCK-A (Pancreas)Rat195[3]
CCK-A (Gallbladder)Bovine77.1[3]
CCK-B/Gastrin (Cerebral Cortex)Guinea Pig12363[3]
CCK-B/Gastrin (Parietal Cells)Guinea Pig15455[3]
Gastrin (Parietal Cells)Guinea Pig6134[3]

Table 2: Comparative Potency of CCK-A Receptor Antagonists (pKB Values)

AntagonistpKB ValueReference
Devazepide9.98[9]
Lorglumide (B1675136)7.59[9]
This compound7.07[9]

Table 3: this compound Dosages Used in Human Studies

IndicationDosageRoute of AdministrationReference
Satiety and Eating Behavior22 μmol·kg⁻¹·h⁻¹Intravenous[1][7]
Acute Pancreatitis100, 300, or 500 mg/dayIntravenous[8]
Postprandial Gallbladder Contraction800 mg (single dose)Oral[4]
Postprandial Mood and Sleepiness30 mg/kg/h for 10 min, then 10 mg/kg/hIntravenous[5]
CCK Clearance2.5 mg/kg in 10 min, then 5 mg/kg/hIntravenous[10]
Gastric Emptying and Motility66 μmol/kg/h for 10 min, then 22 μmol/kg/hIntravenous[11]

Experimental Protocols

Protocol 1: Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is adapted from methodologies described in the literature.[3][12]

  • Tissue Preparation: Homogenize tissue rich in the target receptor (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh buffer.

  • Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of this compound or a control compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: In Vitro Functional Assay - Amylase Release from Pancreatic Acini

This protocol is based on methods used to assess the functional antagonism of CCK receptors.[2][12]

  • Acinar Cell Preparation: Isolate pancreatic acini from a suitable animal model (e.g., rat) by enzymatic digestion with collagenase, followed by gentle mechanical dissociation.

  • Pre-incubation: Pre-incubate the isolated acini with various concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of a CCK agonist (e.g., CCK-8) to stimulate amylase release. Include appropriate controls (basal release without agonist, agonist-only).

  • Sample Collection: After the stimulation period, centrifuge the samples to pellet the acini. Collect the supernatant, which contains the released amylase.

  • Amylase Quantification: Measure the amylase activity in the supernatant using a commercially available colorimetric assay.

  • Data Analysis: Express amylase release as a percentage of the total amylase content (measured from a lysed cell pellet). Plot the percentage of inhibition of agonist-stimulated release against the this compound concentration to determine its potency.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane CCKA_Receptor CCK-A Receptor Gq Gq Protein CCKA_Receptor->Gq Activates CCK Cholecystokinin (CCK) CCK->CCKA_Receptor Binds to This compound This compound This compound->CCKA_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Amylase Secretion) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: this compound's Mechanism of Action on the CCK-A Receptor Signaling Pathway.

Experimental_Workflow cluster_assay Radioligand Displacement Assay cluster_functional Functional Assay (Amylase Release) A1 Prepare Tissue Membranes A2 Incubate Membranes with Radioligand & this compound A1->A2 A3 Filter and Wash A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Isolate Pancreatic Acini B2 Pre-incubate with this compound B1->B2 B3 Stimulate with CCK Agonist B2->B3 B4 Measure Amylase Release B3->B4 B5 Determine Potency B4->B5

Caption: Workflow for In Vitro Characterization of this compound.

Logical_Relationship Start Start Experiment with this compound Dose_Selection Select Initial this compound Concentration (Based on IC50/pKB values) Start->Dose_Selection On_Target_Effect Observe Expected On-Target Effect? Dose_Selection->On_Target_Effect Off_Target_Effect Observe Off-Target Effect? On_Target_Effect->Off_Target_Effect Yes Increase_Dose Increase this compound Concentration On_Target_Effect->Increase_Dose No Decrease_Dose Decrease this compound Concentration Off_Target_Effect->Decrease_Dose Yes End Optimal Dosage Achieved Off_Target_Effect->End No Decrease_Dose->On_Target_Effect Increase_Dose->On_Target_Effect Troubleshoot Troubleshoot Experimental Setup (e.g., Reagents, Cell Viability) Increase_Dose->Troubleshoot

Caption: Decision Tree for Optimizing this compound Dosage.

References

Potential off-target effects of Loxiglumide on the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Loxiglumide on the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective competitive antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] It is a derivative of glutaramic acid and functions by blocking the binding of the endogenous peptide hormone cholecystokinin (B1591339) (CCK) to its CCK1 receptors.[1] These receptors are found peripherally, regulating gastrointestinal functions, and are also distributed within the CNS.

Q2: How selective is this compound for the CCK1 receptor over the CCK2 (CCK-B) receptor?

A2: this compound exhibits significant selectivity for the CCK1 receptor. Studies have shown that its affinity for the CCK1 receptor is at least 63 times greater than its affinity for the CCK2/gastrin receptors.[1] This selectivity is concentration-dependent, and at higher concentrations, effects on CCK2 receptors cannot be entirely ruled out.

Q3: Are there any known CNS effects of this compound observed in human studies?

A3: Yes, clinical studies have reported CNS-related effects. Administration of this compound has been associated with increased feelings of hunger and delayed fullness, providing evidence for the role of CCK in satiety signaling.[3] Some studies have also observed effects on mood and arousal, with subjects reporting feelings of fatigue, sleepiness, and tension during this compound infusion.[4]

Q4: Has this compound been screened against a broad panel of other CNS receptors (e.g., dopaminergic, serotonergic, adrenergic)?

A4: Publicly available data from comprehensive CNS receptor screening panels for this compound are limited. While its high selectivity for CCK1 over CCK2 receptors is well-documented, its binding profile against a wider array of CNS targets is not extensively characterized in the literature. Therefore, when unexpected CNS effects are observed, the possibility of uncharacterized off-target interactions should be considered, especially at higher concentrations.

Q5: What is the active enantiomer of this compound?

A5: this compound is a racemic mixture. Its pharmacologically active component is the R-enantiomer, known as Dexthis compound (B1670345).[5] Dexthis compound is also a potent and selective CCK1 receptor antagonist and is responsible for the therapeutic effects observed.[6][7]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the inhibitory concentration (IC50) values of this compound at CCK1 and CCK2 receptors from radioligand displacement assays. Lower IC50 values indicate higher binding affinity.

Receptor SubtypeTissue SourceIC50 (nmol/L)Reference
CCK-A (CCK1) Rat Pancreas195[1]
CCK-A (CCK1) Bovine Gallbladder77.1[1]
CCK-B/Gastrin Guinea Pig Cerebral Cortex12,363[1]
CCK-B/Gastrin Guinea Pig Parietal Cells15,455[1]
Gastrin Guinea Pig Parietal Cells6,134[1]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Animal Models

Q: We are observing unexpected anxiogenic-like or locomotor effects in our rodent model after administering this compound, which contradicts our hypothesis based on CCK1 receptor antagonism. How can we troubleshoot this?

A: This is a multifaceted issue that requires systematically ruling out several possibilities, from on-target effects mediated by different neural circuits to potential off-target interactions.

Possible Causes & Troubleshooting Steps:

  • On-Target CCK1R Effect in a Different Brain Region:

    • Rationale: CCK1 receptors are present in various CNS regions, including the mesolimbic structures, hypothalamus, and brainstem, where they can interact with dopamine (B1211576) and serotonin (B10506) pathways. The observed behavior might be a genuine, albeit unexpected, consequence of CCK1R blockade in a circuit you hadn't initially considered.

    • Action:

      • Review literature on the specific brain regions implicated in the observed behavior and their CCK1R expression.

      • Consider local administration (microinjections) of this compound into specific brain nuclei to pinpoint the anatomical source of the effect.

  • On-Target CCK2R Effect at High Concentrations:

    • Rationale: Although this compound is selective for CCK1R, high doses may lead to significant occupancy of CCK2 receptors, which are widely expressed in the brain and are known to be involved in anxiety and neurotransmitter modulation.[1]

    • Action:

      • Conduct a Dose-Response Study: Test a wider range of this compound doses. If the unexpected effect is only present at the highest doses, it may suggest CCK2R involvement.

      • Use a Selective CCK2R Antagonist: As a control, administer a highly selective CCK2R antagonist to see if it produces similar or opposing effects.

      • Compare with a More Selective CCK1R Antagonist: If available, use an alternative CCK1R antagonist with an even higher selectivity ratio to see if the anomalous effect persists.

  • Potential Uncharacterized Off-Target Effect:

    • Rationale: The unexpected behavior could result from this compound binding to an entirely different, uncharacterized receptor.

    • Action:

      • In Vitro Receptor Screening: The most definitive approach is to subject this compound to a commercial CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP panel). This will provide data on its affinity for a wide range of receptors, ion channels, and transporters.

      • Consult Safety Pharmacology Guidelines: Standard safety pharmacology studies (ICH S7A) are designed to detect untoward effects on major physiological systems, including the CNS.[8][9] Reviewing such data, if available from the manufacturer or in regulatory filings, can provide crucial clues.

G cluster_0 Troubleshooting Unexpected Behavioral Effects of this compound start Unexpected Behavioral Effect Observed dose_response Conduct Dose-Response Experiment start->dose_response check_cck2 Is effect only at high doses? dose_response->check_cck2 cck2_path Hypothesize CCK2R Involvement check_cck2->cck2_path Yes cck1_path Hypothesize On-Target CCK1R Effect check_cck2->cck1_path No off_target_path Hypothesize Off-Target Interaction check_cck2->off_target_path If results are still inconclusive use_cck2_ant Test selective CCK2R antagonist cck2_path->use_cck2_ant microinjection Perform local microinjections into target brain regions cck1_path->microinjection binding_assay Run broad CNS receptor binding panel off_target_path->binding_assay

Troubleshooting workflow for unexpected behavioral results.

Issue 2: Inconsistent Results in Neuronal Cell Culture Assays

Q: We are using this compound in primary neuronal cultures to study its effect on neurotransmitter release. The results are variable and don't align with simple CCK1 receptor blockade. What could be the issue?

A: In vitro systems, while controlled, can present their own set of challenges. Variability can stem from the culture conditions themselves or from the complex pharmacology of this compound at the cellular level.

Possible Causes & Troubleshooting Steps:

  • Expression of Target Receptors:

    • Rationale: Primary neuronal cultures are often heterogeneous. The expression levels of CCK1 and CCK2 receptors may vary significantly between preparations, or even be absent in the specific neuronal subtypes you are studying.

    • Action:

      • Confirm Receptor Expression: Use qPCR or Western Blot to confirm the expression of CCK1R and CCK2R mRNA and protein in your cell lysates.

      • Immunocytochemistry: Use fluorescently labeled antibodies to visualize which cells in your culture express the receptors. This can help you understand if the expressing cells are the ones responsible for the neurotransmitter release you are measuring.

  • Slow Receptor Dissociation Kinetics:

    • Rationale: Some studies suggest that this compound may dissociate slowly from its receptor, leading to a prolonged inhibitory action that might not be easily reversed by washout procedures.[2] This could lead to carry-over effects between experimental conditions.

    • Action:

      • Extend Washout Periods: Increase the duration and number of washes between treatments to ensure complete removal of the compound.

      • Run a Reversibility Assay: After incubating with this compound and washing, challenge the cells with a CCK agonist at multiple time points to determine the rate at which the response is recovered.

  • Interaction with Other Signaling Pathways:

    • Rationale: CCK receptors can interact with and modulate other signaling systems, such as dopaminergic and serotonergic pathways. The effect you are measuring might be an indirect consequence of these interactions.

    • Action:

      • Co-application of Antagonists: Pre-treat your cultures with antagonists for other relevant receptors (e.g., dopamine D2 or serotonin 5-HT2A antagonists) before applying this compound to see if the variable effect is blocked. This can help dissect the downstream pathways involved.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50, Ki) of this compound for a target receptor (e.g., CCK1R, CCK2R, or a potential off-target receptor).

  • Preparation of Membranes: Prepare cell membrane homogenates from tissue or cultured cells known to express the receptor of interest.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [125I]CCK-8 for CCK receptors) and varying concentrations of this compound (the "competitor").

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Diagrams

G cluster_0 This compound Signaling Pathway CCK CCK (Agonist) CCK1R CCK1 Receptor CCK->CCK1R Binds & Activates This compound This compound (Antagonist) This compound->CCK1R Competitively Blocks Blocked Cellular Response Blocked This compound->Blocked Gq Gq Protein CCK1R->Gq Activates CCK1R->Blocked PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Response Cellular Response (e.g., Neurotransmitter Release) Ca->Response

Primary signaling pathway of this compound at the CCK1 receptor.

G cluster_1 This compound: On-Target vs. Off-Target Effects Concentration Increasing this compound Concentration Low_Conc Low Concentration (~70-200 nM) High_Conc High Concentration (~6-15 µM) CCK1R Primary Target: CCK1 Receptor (High Affinity) Low_Conc->CCK1R Significant Occupancy Very_High_Conc Very High Concentration (>15 µM) High_Conc->CCK1R Saturation CCK2R Secondary Target: CCK2 Receptor (Low Affinity) High_Conc->CCK2R Partial Occupancy Very_High_Conc->CCK2R Significant Occupancy Off_Target Potential Off-Targets (Unknown Affinity) Very_High_Conc->Off_Target Increased Probability

Logical relationship of this compound concentration and receptor engagement.

References

Managing side effects of long-term Loxiglumide administration in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects associated with the long-term administration of Loxiglumide in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific antagonist of the cholecystokinin-A (CCK-A) receptor.[1] It works by competitively blocking the binding of endogenous cholecystokinin (B1591339) (CCK) to its CCK-A receptors, which are primarily found on pancreatic acinar cells, in the gallbladder, and in various parts of the gastrointestinal tract and central nervous system.[2] This blockade inhibits the physiological actions of CCK, such as stimulation of pancreatic enzyme secretion and gallbladder contraction.[3]

Q2: What are the most common side effects observed with long-term this compound administration in animal models?

A2: The most consistently reported side effects in rodent models involve the pancreas and changes in body weight. Chronic administration can lead to a dose-dependent decrease in pancreatic weight, protein content, and exocrine secretions.[4] At high doses, a decrease in pancreatic DNA content has also been observed.[4] Additionally, an accelerated increase in body weight has been reported in both lean and obese Zucker rats, though the precise mechanism is not fully understood.[4]

Q3: How does this compound affect food intake and satiety?

A3: By blocking CCK-A receptors, this compound can interfere with the normal satiety signals mediated by endogenous CCK. This can lead to increased feelings of hunger and a modest increase in calorie intake.[5] However, the effect on overall body weight regulation is complex and may not be solely dependent on this mechanism.[5]

Q4: Are there any known gastrointestinal motility issues associated with this compound?

A4: Yes, this compound is a potent inhibitor of gallbladder contraction.[3][6] This is a direct consequence of its CCK-A receptor antagonism. It may also influence intestinal and colonic motility.

Troubleshooting Guides

Issue 1: Progressive and Unintended Weight Gain in Study Animals

Potential Cause: The accelerated weight gain observed in some studies with this compound is a documented side effect, potentially due to the blockade of CCK's satiety signaling.[4][5]

Troubleshooting Steps:

  • Dietary Control:

    • Ensure a standardized, controlled diet is provided to all animals. Avoid high-fat diets unless they are a specific requirement of the study model, as they can exacerbate weight gain.

    • Consider pair-feeding, where the control group is fed the same amount of food consumed by the this compound-treated group, to differentiate between drug-induced metabolic changes and effects due to hyperphagia.

  • Caloric Intake Monitoring:

    • Accurately measure daily food consumption for each animal to quantify the extent of hyperphagia.

    • If increased caloric intake is confirmed, and is a confounding factor for the study's endpoints, this should be noted as a limitation in the study analysis.

  • Environmental Enrichment:

    • Provide environmental enrichment and opportunities for increased physical activity, which can help mitigate weight gain in sedentary laboratory animals.

Issue 2: Signs of Pancreatic Exocrine Insufficiency (PEI)

Researchers may observe signs consistent with PEI, such as changes in fecal consistency (steatorrhea), poor coat condition, or weight loss despite normal or increased food intake, particularly with high doses or very long-term administration. This is due to this compound's inhibitory effect on pancreatic secretion.[4]

Troubleshooting Steps:

  • Dose Adjustment:

    • If the study design allows, consider reducing the dose of this compound. Lower doses may still achieve the desired pharmacological effect with less impact on pancreatic function.[4]

  • Dietary Management:

    • Switch to a highly digestible, low-fat diet. This reduces the demand for pancreatic lipase (B570770) and can alleviate symptoms of malabsorption.[7]

    • Ensure the diet provides adequate levels of fat-soluble vitamins (A, D, E, K), or consider supplementation, as their absorption may be impaired.[7]

  • Pancreatic Enzyme Replacement Therapy (PERT):

    • In cases of severe, clinically apparent PEI that compromises animal welfare, consider PERT. This involves adding pancreatic enzyme powder to the animal's food.[8][9]

    • Powdered formulations are generally more effective than tablets in animal models.[8]

    • The dose should be titrated to the lowest effective amount to resolve clinical signs.[9]

    • Note: The use of PERT should be a carefully considered intervention, as it introduces a new variable to the experiment. It is primarily a measure to ensure animal welfare and should be documented as part of the experimental protocol.

  • Monitoring:

    • Regularly monitor serum levels of trypsin-like immunoreactivity (TLI) as a specific indicator of pancreatic exocrine function.[10]

    • Monitor for deficiencies in fat-soluble vitamins and cobalamin (Vitamin B12), as these are common secondary complications of PEI.[7]

Issue 3: Complications Related to Oral Gavage Administration

Potential Cause: Improper gavage technique can lead to esophageal or gastric injury, aspiration pneumonia, or undue stress, which can confound experimental results.

Troubleshooting Steps:

  • Proper Training and Technique:

    • Ensure all personnel are thoroughly trained in oral gavage techniques for the specific species.[11]

    • Use the correct size and type of gavage needle. Flexible or soft-tipped needles are often preferred to minimize the risk of injury.[11]

  • Correct Dosing Volume and Formulation:

    • Adhere to established guidelines for maximum oral gavage volumes (typically 5-10 mL/kg for rats).[12]

    • The this compound formulation should be as close to physiological pH and isotonicity as possible to avoid gastrointestinal irritation.

  • Verification of Needle Placement:

    • Always ensure the gavage needle has entered the esophagus and not the trachea before administering the substance. Resistance during insertion indicates improper placement.[11]

    • Administer the solution slowly to prevent reflux.[11]

Data Presentation

Table 1: Effect of 7-Day Oral this compound Administration on Pancreatic Parameters in Rats

This compound Dose (mg/kg, twice daily)Pancreatic Weight (mg/100g body weight)Pancreatic Protein (mg/pancreas)Pancreatic DNA (mg/pancreas)
0 (Saline Control)415 ± 15210 ± 104.5 ± 0.2
50380 ± 12185 ± 84.4 ± 0.3
100350 ± 10160 ± 74.2 ± 0.2
200310 ± 14130 ± 93.8 ± 0.1*

*Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data synthesized from findings reported in studies on chronic this compound administration.[4]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound in Rats via Gavage

1. Materials:

  • This compound powder
  • Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
  • Appropriately sized oral gavage needles for rats (e.g., 16-18 gauge, flexible or bulb-tipped)[12]
  • Syringes
  • Animal scale

2. This compound Formulation:

  • Prepare the this compound suspension in the chosen vehicle at the desired concentrations (e.g., 5, 10, 20 mg/mL to deliver 50, 100, 200 mg/kg in a volume of 10 mL/kg).
  • Ensure the suspension is homogenous before each administration. Use a vortex mixer or stir bar.

3. Animal Handling and Dosing Procedure:

  • Weigh each rat immediately before dosing to ensure accurate volume calculation.[11]
  • Gently but firmly restrain the rat. The head and neck should be extended to create a straight line to the esophagus.[12]
  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[11]
  • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus to the pre-measured depth.[12]
  • CRITICAL: If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
  • Administer the this compound suspension slowly over 2-3 seconds.[12]
  • Withdraw the needle smoothly along the same path of insertion.
  • Monitor the animal for 5-10 minutes post-administration for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth.[12]
  • Return the animal to its home cage.

4. Monitoring Schedule:

  • Daily: Observe for general signs of health, changes in behavior, and fecal consistency.
  • Weekly: Record body weight and food intake.
  • Monthly (or as per study design): Collect blood samples for analysis of pancreatic enzymes (amylase, lipase) and TLI.

Visualizations

Signaling Pathways and Experimental Workflows

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway CCKAR CCK-A Receptor Gq Gq/11 CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates CCK Cholecystokinin (CCK) CCK->CCKAR Binds & Activates This compound This compound This compound->CCKAR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Pancreatic_Secretion Pancreatic Enzyme Secretion PKC->Pancreatic_Secretion AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Insulin Secretion (High Glucose) PKA->Insulin_Secretion Troubleshooting_Workflow start Adverse Effect Observed (e.g., Weight Gain, Poor Stool Quality) q1 Is animal welfare compromised? start->q1 a1_yes Consult with veterinarian. Consider dose reduction or removal from study. q1->a1_yes Yes a1_no Continue monitoring. Proceed with investigation. q1->a1_no No q2 What is the primary sign? a1_no->q2 sign_weight Excessive Weight Gain q2->sign_weight Weight sign_gi GI Signs (Diarrhea/Steatorrhea) q2->sign_gi GI action_weight1 Quantify food intake. Is it increased vs. controls? sign_weight->action_weight1 action_gi1 Assess pancreatic function. (e.g., fecal elastase, serum TLI) sign_gi->action_gi1 q_intake Increased? action_weight1->q_intake action_weight2 Implement dietary control (e.g., pair-feeding). Note hyperphagia as effect. q_intake->action_weight2 Yes action_weight3 Investigate other metabolic parameters. Effect may be independent of intake. q_intake->action_weight3 No q_pei PEI Confirmed? action_gi1->q_pei action_gi2 Implement dietary management: - Highly digestible, low-fat diet - Vitamin supplementation q_pei->action_gi2 Yes action_gi4 Review administration technique. Rule out gavage-related injury or vehicle effects. q_pei->action_gi4 No action_gi3 Consider Pancreatic Enzyme Replacement Therapy (PERT) if clinically necessary. action_gi2->action_gi3

References

Avoiding compensatory mechanisms in chronic Loxiglumide treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing loxiglumide for chronic treatment regimens. The focus is on understanding and mitigating potential compensatory mechanisms that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK1) receptor.[1] By blocking this receptor, this compound inhibits the physiological effects of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central nervous system processes, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety signaling.[1][2]

Q2: What are the known downstream signaling pathways of the CCK1 receptor that this compound inhibits?

A2: The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Upon activation by CCK, the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-coupled pathway activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) and activating protein kinase A (PKA). CCK1 receptor activation can also involve β-arrestin recruitment, which may mediate downstream signaling, including the activation of the ERK pathway.[3]

Q3: What are potential compensatory mechanisms that can occur with chronic this compound treatment?

A3: While direct studies on chronic this compound-induced compensatory mechanisms are limited, based on general pharmacological principles of antagonist treatment, several adaptive responses could theoretically occur. These include:

  • Upregulation of CCK1 receptors: The cell may increase the number of CCK1 receptors on its surface to counteract the continuous blockade.

  • Increased CCK production: The body might increase the synthesis and release of endogenous CCK to overcome the receptor antagonism.

  • Alterations in downstream signaling pathways: Changes in the expression or activity of signaling molecules downstream of the CCK1 receptor could occur to maintain cellular homeostasis.

  • Activation of alternative pathways: Other signaling pathways might be activated to compensate for the reduced CCK1 receptor signaling.

Q4: Have any studies demonstrated tolerance or tachyphylaxis to CCK1 receptor antagonists?

A4: While the provided search results do not contain direct evidence of tachyphylaxis with prolonged this compound use, tolerance has been observed with other receptor antagonists, such as H2-receptor antagonists.[4][5][6] This suggests that a decrease in the pharmacological response to this compound over time is a possibility that researchers should consider.

Troubleshooting Guides

This section provides practical guidance for identifying and addressing common issues encountered during chronic this compound experiments, with a focus on potential compensatory mechanisms.

Issue 1: Diminished or Loss of this compound Efficacy Over Time

Possible Cause: Development of tolerance due to compensatory mechanisms.

Troubleshooting Workflow:

G start Observe Diminished Efficacy check_dose Verify this compound Dose and Administration start->check_dose assess_receptor Assess CCK1 Receptor Expression check_dose->assess_receptor If dose is correct assess_signaling Evaluate Downstream Signaling assess_receptor->assess_signaling If receptor levels are altered consider_dosing Consider Intermittent Dosing assess_signaling->consider_dosing If signaling is altered combination_therapy Investigate Combination Therapy consider_dosing->combination_therapy If intermittent dosing is not feasible

Caption: Troubleshooting workflow for diminished this compound efficacy.

Experimental Protocols to Investigate Compensatory Mechanisms:

1. Assess CCK1 Receptor Expression Levels:

  • Method: Western Blotting of target tissue homogenates.

  • Protocol:

    • Collect tissue samples from control and chronic this compound-treated animals.

    • Homogenize tissues in lysis buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the CCK1 receptor overnight at 4°C.[7][8][9]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize CCK1 receptor band intensity to a loading control (e.g., GAPDH or β-actin).

2. Evaluate CCK1 Receptor Binding Affinity and Density:

  • Method: Radioligand Binding Assay.[2][10][11][12][13]

  • Protocol:

    • Prepare cell membranes from target tissues of control and treated animals.

    • Perform a saturation binding assay using a radiolabeled CCK1 receptor ligand (e.g., [¹²⁵I]BH-CCK-8) to determine the maximal binding capacity (Bmax) and dissociation constant (Kd).

    • Incubate membranes with increasing concentrations of the radioligand in the presence and absence of a high concentration of unlabeled this compound to determine non-specific binding.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Analyze data using non-linear regression to determine Bmax and Kd. An increase in Bmax in the this compound-treated group would suggest receptor upregulation.

3. Measure Downstream Signaling Pathway Activation:

  • Method: Assess second messenger levels (e.g., IP3, cAMP) or phosphorylation of downstream kinases (e.g., ERK, Akt).

  • Protocol (for ERK phosphorylation):

    • Treat cells or tissue slices with a CCK agonist (e.g., CCK-8) for a short period (e.g., 5-15 minutes).

    • Lyse the cells or tissues and perform a Western blot as described above.

    • Probe the membrane with antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • A blunted p-ERK response to CCK-8 in the chronic this compound-treated group, even with normal or elevated receptor levels, could indicate desensitization of the signaling pathway.

Issue 2: Off-Target or Unexpected Side Effects with Chronic Treatment

Possible Cause: Activation of alternative signaling pathways or interaction with other receptor systems.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for known off-target effects of this compound and potential interactions of the CCK signaling pathway with other systems.

  • Phenotypic Analysis: Carefully observe and document any unexpected behavioral or physiological changes in the experimental animals.

  • Pathway Analysis: Utilize techniques like RNA sequencing or proteomics to identify differentially expressed genes or proteins in relevant tissues, which may point to activated compensatory pathways.

Potential Strategies to Mitigate Compensatory Mechanisms

While research in this specific area is ongoing, the following strategies, based on general pharmacological principles, may be considered to minimize the impact of compensatory mechanisms during chronic this compound treatment:

1. Intermittent Dosing:

  • Rationale: Alternating periods of drug administration with drug-free intervals may prevent the sustained receptor blockade that can trigger compensatory upregulation.[4][5]

  • Experimental Design:

    • Compare the long-term efficacy of continuous daily dosing with an intermittent schedule (e.g., every other day, or 5 days on/2 days off).

    • Monitor the therapeutic effect and assess for rebound effects during the "off" periods.

2. Combination Therapy:

  • Rationale: Targeting a complementary pathway that is activated as a compensatory response may enhance the therapeutic effect and reduce the likelihood of resistance.

  • Experimental Design:

    • Identify potential compensatory pathways through molecular analysis (e.g., RNA-seq, proteomics).

    • Select a second compound that targets a key node in the identified compensatory pathway.

    • Evaluate the synergistic or additive effects of the combination therapy compared to this compound monotherapy.

Data Presentation

Table 1: this compound Dosing Information from Preclinical and Clinical Studies

SpeciesRoute of AdministrationDose RangeStudy FocusReference
HumanIntravenous10 mg/kg/hMeal-stimulated hormone levels[9]
HumanOral300 - 1200 mg/dayChronic pancreatitis[7]
HumanOral800 mg (single dose)Postprandial gallbladder contraction[14]
MouseIntravenous1, 3, 10 mg/kgCaerulein-induced pancreatitis[15]
MouseOral42 µmol/kgCCK-induced gallbladder emptying
RatIntraperitoneal13 µmol/kgCCK-induced gastric emptying retardation

Note: When translating animal doses to human equivalent doses (HED), it is crucial to use appropriate allometric scaling factors based on body surface area.[4][16][17]

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytosol CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs This compound This compound This compound->CCK1R Blocks CCK CCK CCK->CCK1R Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ERK ERK Activation PKC->ERK PKA PKA Activation cAMP->PKA

References

Technical Support Center: Loxiglumide in Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing loxiglumide in experimental pancreatitis models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly instances where this compound may appear to have no effect.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, a cholecystokinin-A (CCK-A) receptor antagonist, used in experimental pancreatitis?

A1: Cholecystokinin (B1591339) (CCK) is a hormone that, at high concentrations, can induce edematous acute pancreatitis and may worsen its severity.[1][2] this compound is a potent and specific CCK-A receptor antagonist that blocks the action of CCK on pancreatic acinar cells.[3] The rationale is that by blocking this pathway, this compound can reduce the severity of pancreatitis.[4][5]

Q2: I'm not seeing a therapeutic effect with this compound in my pancreatitis model. Is this expected?

A2: The effectiveness of this compound is highly dependent on the experimental model of pancreatitis being used. While it has shown therapeutic effects in models of mild, edematous pancreatitis, such as that induced by caerulein (B1668201) (a CCK analog), its efficacy in severe, necrotizing pancreatitis models is controversial.[1][5][6] Several studies have reported a lack of beneficial effect in models induced by sodium taurocholate or bile injection.[6][7]

Q3: What are the key factors that can influence the efficacy of this compound?

A3: Several factors can significantly impact the outcome of your experiments:

  • Pancreatitis Model: The etiology and severity of the induced pancreatitis are critical. Milder, CCK-driven models are more likely to respond.[6][8]

  • Dosage: The dose of this compound is crucial. Sub-therapeutic doses may not elicit a response, and a dose-dependent effect has been observed in some studies.[1][9]

  • Timing of Administration: Whether this compound is administered before or after the induction of pancreatitis can dramatically alter the results. Prophylactic administration is often more effective.[6][7]

  • Route of Administration: The method of this compound delivery (e.g., intravenous, subcutaneous, oral) can affect its bioavailability and efficacy.[6]

  • Animal Species and Strain: The physiological response to both the pancreatitis-inducing agent and this compound can vary between different animal species and strains.

Troubleshooting Guide: this compound Showing No Effect

If you are observing a lack of effect with this compound in your experimental pancreatitis model, consult the following troubleshooting guide.

Problem 1: No Amelioration of Pancreatitis Markers (e.g., serum amylase, edema)
Potential Cause Troubleshooting Steps
Inappropriate Pancreatitis Model The chosen model may not be CCK-dependent. This compound is less likely to be effective in severe necrotizing pancreatitis induced by agents like sodium taurocholate or in bile-induced pancreatitis.[6][7] Consider using a caerulein-induced model of edematous pancreatitis, where this compound has a higher likelihood of showing an effect.[1][5][6]
Insufficient this compound Dosage The administered dose may be too low to achieve therapeutic levels. Review the literature for dose-ranging studies in your specific model and animal species.[1][9] A dose-response study may be necessary to determine the optimal dose for your experimental conditions.
Inadequate Timing of Administration Post-insult administration of this compound may not be effective, especially in rapidly progressing, severe models.[7] Consider a prophylactic administration protocol where this compound is given before the induction of pancreatitis.[6]
This compound Formulation and Solubility This compound is often dissolved in a solution of 0.1 N NaOH and saline (pH = 8) for injection.[1] Improper dissolution or pH can affect its stability and bioavailability. Ensure the formulation is prepared correctly and is fresh for each experiment.
Problem 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Pancreatitis Induction The severity of pancreatitis can vary between animals, masking the potential therapeutic effect of this compound. Refine your pancreatitis induction protocol to ensure consistent and reproducible injury. Monitor key parameters to confirm the severity of pancreatitis in each animal.
Animal Health and Stress Underlying health issues or stress in experimental animals can influence the inflammatory response and drug metabolism. Ensure animals are healthy, properly housed, and handled to minimize stress.
Insufficient Sample Size A small number of animals per group may not provide enough statistical power to detect a significant effect. Perform a power analysis to determine the appropriate sample size for your study.

Data Presentation: this compound Efficacy in Different Pancreatitis Models

The following tables summarize quantitative data from studies investigating the effect of this compound in various experimental pancreatitis models.

Table 1: Effect of this compound on Caerulein-Induced Pancreatitis in Mice

ParameterControl (Caerulein + Saline)This compound (10 mg/kg) + Caerulein
Pancreatic Wet WeightIncreasedSignificantly Inhibited
Serum Amylase LevelsIncreasedSignificantly Inhibited
Adapted from a study where this compound was injected intravenously 30 minutes before each of six hourly intraperitoneal injections of caerulein (50 µg/kg). A significant difference was observed at the 10 mg/kg dose.[1]

Table 2: Effect of this compound on Survival in Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis in Rats

Treatment GroupSurvival Rate at 72h
Control (Saline)24%
This compound (6 mg/kg/h)31%
This compound (18 mg/kg/h)86% (p < 0.01)
This compound (60 mg/kg/h)90% (p < 0.01)
Adapted from a study where this compound was administered as a 30-minute intravenous infusion starting 5 minutes before the induction of pancreatitis.[1]

Table 3: Effect of this compound on Sodium Taurocholate-Induced Pancreatitis in Rats

ParameterControl (NaTc + Saline)This compound (50 mg/kg) + NaTc
Serum Amylase ActivityIncreasedNo Beneficial Effect
Pancreatic Wet WeightIncreasedNo Beneficial Effect
Histological AlterationsSevere NecrosisNo Beneficial Effect
Adapted from a study where this compound was given 30 minutes before and 3 hours after the induction of pancreatitis by retrograde ductal injection of sodium taurocholate.[6]

Experimental Protocols

Protocol 1: Caerulein-Induced Edematous Pancreatitis in Mice

This protocol is based on a model where this compound has been shown to be effective.[1]

  • Animals: Male mice.

  • Pancreatitis Induction: Administer caerulein at a dose of 50 µg/kg via intraperitoneal (i.p.) injection every hour for 6 hours. Control animals receive saline injections.

  • This compound Administration:

    • Preparation: Dissolve this compound in 0.1 N NaOH and saline to achieve the desired concentration at a pH of 8.

    • Dosing: Inject this compound intravenously (e.g., via tail vein) at doses of 1, 3, and 10 mg/kg, 30 minutes before each caerulein injection.

  • Endpoint Measurement: Four hours after the last caerulein injection, collect blood to measure serum amylase and lipase. Euthanize the animals and collect the pancreas to measure pancreatic wet weight and for histological analysis.

Protocol 2: Sodium Taurocholate-Induced Necrotizing Pancreatitis in Rats

This protocol is based on a model where the efficacy of this compound is controversial and may show no effect.[6]

  • Animals: Male rats.

  • Pancreatitis Induction:

    • Anesthetize the rat and perform a laparotomy to expose the biliopancreatic duct.

    • Retrogradely inject sodium taurocholate (e.g., 10%) into the duct to induce pancreatitis.

  • This compound Administration:

    • Prophylactic: Administer this compound (e.g., 50 mg/kg) via subcutaneous injection or oral gavage 30 minutes before the induction of pancreatitis.

    • Therapeutic: Administer this compound 3 hours after the induction of pancreatitis.

  • Endpoint Measurement: At a predetermined time point (e.g., 24 hours), collect blood for serum amylase and lipase, and harvest the pancreas for wet weight measurement and histology.

Visualizations

CCK_Signaling_Pathway_in_Pancreatitis cluster_extracellular Extracellular Space cluster_cell Pancreatic Acinar Cell CCK CCK / Caerulein CCKAR CCK-A Receptor CCK->CCKAR Binds This compound This compound This compound->CCKAR Blocks PLC Phospholipase C (PLC) CCKAR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule Activation Ca->Zymogen PKC->Zymogen Secretion Enzyme Secretion Zymogen->Secretion Normal Physiology Inflammation Inflammation Zymogen->Inflammation Pathophysiology (Pancreatitis)

Caption: CCK signaling pathway in pancreatic acinar cells and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: This compound shows no effect Model Is the pancreatitis model CCK-dependent (e.g., caerulein)? Start->Model Dosage Is the this compound dosage and timing appropriate? Model->Dosage Yes SwitchModel Action: Consider switching to a caerulein-induced model. Model->SwitchModel No Protocol Are the induction and drug administration protocols consistent? Dosage->Protocol Yes OptimizeDose Action: Perform a dose-response study and/or prophylactic administration. Dosage->OptimizeDose No RefineProtocol Action: Refine protocols for consistency and increase sample size. Protocol->RefineProtocol No End Re-evaluate this compound Effect Protocol->End Yes SwitchModel->Start OptimizeDose->Start RefineProtocol->Start

Caption: Troubleshooting workflow for experiments where this compound shows no effect.

References

Loxiglumide Technical Support Center: Navigating Variability in Animal Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing loxiglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, in animal models. Variability in animal response is a significant challenge in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design robust experiments, interpret your results accurately, and troubleshoot common issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the Cholecystokinin (B1591339) A (CCK-A) receptor, also known as the CCK1 receptor.[1][2][3] By blocking the binding of the endogenous ligand cholecystokinin (CCK) to the CCK-A receptor, it inhibits downstream signaling pathways.[1] CCK-A receptors are primarily located in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract, and are involved in regulating processes like pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3]

Q2: We are not observing the expected antagonist effect of this compound in our in vivo model. What are the potential reasons?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dose Selection: The dose may be too low for the specific animal model and experimental conditions. Refer to the dose-response tables below for guidance on effective dose ranges in different species.

  • Route of Administration: The bioavailability of this compound can vary with the route of administration. Intravenous or intraperitoneal injections generally lead to more consistent systemic exposure compared to oral administration.[4][5]

  • Timing of Administration: The timing of this compound administration relative to the stimulus (e.g., CCK-8 injection, meal) is critical. For instance, in some pancreatitis models, administration before the insult is more effective.[4][6]

  • Animal Strain and Species: There can be significant species and even strain-specific differences in drug metabolism and receptor density. What is effective in a rat may not be directly translatable to a mouse or dog.

  • Compound Stability: Ensure your this compound solution is properly prepared and stored to prevent degradation. It is recommended to use freshly prepared solutions.

Q3: Are there known sex differences in the response to this compound?

A3: While specific studies on sex differences with this compound are limited, it is a critical factor to consider in animal research. Hormonal fluctuations and differences in drug metabolism between males and females can influence pharmacokinetic and pharmacodynamic outcomes. For example, studies with the active enantiomer, dexthis compound (B1670345), in rats showed that it was eliminated more slowly in females than in males.[7] When designing experiments, it is advisable to either use both sexes and analyze the data for sex-specific effects or to justify the use of a single sex.

Q4: What are the differences between this compound and its active enantiomer, dexthis compound?

A4: this compound is a racemic mixture, meaning it contains both the active (R)-enantiomer (dexthis compound) and the inactive (S)-enantiomer. Dexthis compound is the pharmacologically active component and is a more potent and selective CCK-A receptor antagonist.[3][8] Consequently, lower doses of dexthis compound are typically required to achieve the same biological effect as this compound.[8]

Q5: Can this compound be administered orally in animal studies?

A5: Yes, this compound has been shown to be effective when administered orally in animal models.[4][5] However, its oral bioavailability can be incomplete due to factors like first-pass metabolism.[9] For more precise control over systemic exposure, intravenous or intraperitoneal administration is often preferred in research settings.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low inhibitory activity observed in a functional assay. Compound Degradation: Improper storage or handling. Low Compound Potency: Concentration range is too low. Poor Solubility: Precipitation in the assay buffer. Incorrect Receptor Subtype: The animal model may have low expression of CCK-A receptors in the target tissue.1. Use a fresh stock of this compound. 2. Test a wider range of concentrations. 3. Check for precipitation in working solutions. Consider adjusting the vehicle or using sonication. 4. Confirm CCK-A receptor expression in your target tissue using techniques like RT-PCR or immunohistochemistry.
High variability in animal response within the same treatment group. Inconsistent Drug Administration: Variation in injection volume or technique. Underlying Health Status: Subclinical illness in some animals can affect drug metabolism. Genetic Variability: Particularly in outbred strains. Fasting State: Differences in food intake prior to the experiment can alter gastrointestinal physiology and drug absorption.1. Ensure all personnel are properly trained in the administration technique. 2. Acclimatize animals properly and monitor for any signs of illness. 3. Use inbred strains where possible to reduce genetic variability. 4. Standardize the fasting protocol for all animals in the study.
Unexpected or adverse side effects observed. Off-Target Effects: At high concentrations, this compound may interact with other receptors, although it is highly selective for CCK-A over CCK-B receptors.[10] Vehicle Toxicity: The vehicle used to dissolve this compound may have its own biological effects.1. Perform a dose-response study to determine the minimum effective dose. 2. Run a vehicle-only control group to assess any effects of the solvent. 3. Conduct a literature search for known off-target effects of this compound in your specific model.
Biphasic dose-response observed. This can be a characteristic of some receptor-ligand interactions, where a low dose produces a greater effect than a higher dose.This is a complex phenomenon that may be inherent to the biological system being studied. It is important to characterize the full dose-response curve to identify the optimal dose and to understand the limitations of increasing the dose.

III. Data Presentation

Table 1: this compound and Dexthis compound In Vitro Potency (IC50)

CompoundSpeciesTissueReceptorIC50 (nM)Reference
This compoundRatPancreasCCK-A195[10]
This compoundBovineGallbladderCCK-A77.1[10]
This compoundGuinea PigCerebral CortexCCK-B12363[10]
This compoundGuinea PigParietal CellsCCK-B15455[10]
Dexthis compoundRatPancreasCCK-A--
Dexthis compoundGuinea PigGallbladderCCK-A--

Data for dexthis compound IC50 was not explicitly found in the search results.

Table 2: Effective Doses of this compound in Animal Models

SpeciesModelRoute of AdministrationDoseObserved EffectReference
RatCerulein-induced pancreatitisSubcutaneous, Oral50 mg/kgReduced serum amylase and pancreatic weight[4]
RatTaurocholate-induced pancreatitisIntraperitoneal50 mg/kgImproved 24h survival when given before induction[6]
RatPost-pancreatitis recovery-50 mg/kg (3x daily)Increased pancreatic amylase and lipase (B570770) content[11]
MouseCaerulein-induced pancreatitisIntravenous1, 3, 10 mg/kgDose-dependent inhibition of pancreatic weight and serum amylase increase[2]
MouseCCK-8 induced gallbladder emptyingOral42 µmol/kg (ED50)Antagonized gallbladder emptying
DogMeal-stimulated pancreatic secretionIntravenous10 mg/kg/hInhibited protein, amylase, and bicarbonate output[12]

Table 3: Comparative Pharmacokinetics of Dexthis compound

ParameterRat (Male)Rat (Female)Dog (Male)Dog (Female)
Clearance 6.01 ml/min/kg~1.96 ml/min/kg30.7 ml/min/kg27.0 ml/min/kg
Volume of Distribution (Vss) 0.98 L/kg~1.1 L/kg0.34 L/kg0.27 L/kg
Half-life 2.1 h4.9 h--
Systemic Availability (Oral) HighHigh~33%~33%
Plasma Protein Binding 97%97%89%89%
Data from reference[7]

IV. Experimental Protocols

Protocol 1: this compound Treatment in a Rat Model of Cerulein-Induced Acute Pancreatitis

This protocol is adapted from studies investigating the protective effects of this compound on acute pancreatitis.[4][11]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.9% NaCl)

  • Cerulein

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Administration supplies (syringes, needles for subcutaneous injection)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast animals for 12-18 hours with free access to water before the induction of pancreatitis.

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle. For a 50 mg/kg dose in a 250g rat, you would need 12.5 mg of this compound. The final injection volume should be appropriate for the route of administration (e.g., 1-2 ml/kg for subcutaneous injection).

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via subcutaneous injection 30 minutes prior to the first cerulein injection.

  • Induction of Pancreatitis: Induce acute pancreatitis by repeated subcutaneous injections of cerulein (e.g., 20 µg/kg) at hourly intervals for a total of 4-6 hours.

  • Sample Collection and Analysis: At the end of the experiment (e.g., 12 hours after the first cerulein injection), euthanize the animals and collect blood for serum amylase and lipase analysis. Excise the pancreas, trim it of fat and lymph nodes, and weigh it. A portion of the pancreas can be fixed for histological examination.

Protocol 2: this compound in a Mouse Satiety Study

This protocol is a general guide based on studies of CCK antagonists and food intake.[13][14]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Standard or high-fat diet

  • Male C57BL/6 or ICR mice (8-10 weeks old)

  • Administration supplies (syringes, needles for intraperitoneal injection)

  • Metabolic cages or feeding monitoring system

Procedure:

  • Animal Acclimatization: Individually house mice and acclimatize them to the experimental conditions and diet for at least one week.

  • Fasting: Fast mice for a defined period (e.g., 4-6 hours) before the start of the dark cycle (when they typically eat).

  • This compound Preparation: Prepare a solution of this compound in sterile saline.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection shortly before the dark cycle begins and food is introduced.

  • Food Intake Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) after food presentation. This can be done manually by weighing the food hopper or using an automated monitoring system.

  • Data Analysis: Analyze the food intake data to determine if this compound treatment resulted in a significant increase in food consumption compared to the vehicle control group.

V. Mandatory Visualizations

Signaling Pathway of this compound Action

Loxiglumide_Pathway cluster_0 Cell Membrane CCK_A_Receptor CCK-A Receptor PLC Phospholipase C (PLC) Activation CCK_A_Receptor->PLC Activates No_Response Inhibition of Physiological Response CCK_A_Receptor->No_Response CCK Cholecystokinin (CCK) CCK->CCK_A_Receptor Binds to This compound This compound This compound->CCK_A_Receptor Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Physiological Response (e.g., Pancreatic Secretion, Gallbladder Contraction, Satiety) Ca_PKC->Cellular_Response

Caption: Mechanism of this compound as a CCK-A receptor antagonist.

Experimental Workflow for an In Vivo this compound Study

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measures Baseline Measurements (e.g., body weight) Animal_Acclimatization->Baseline_Measures Fasting Fasting (e.g., 12 hours) Baseline_Measures->Fasting Randomization Randomize into Groups (Vehicle vs. This compound) Fasting->Randomization Drug_Admin Administer this compound or Vehicle Randomization->Drug_Admin Stimulus Apply Stimulus (e.g., CCK-8, Meal) Drug_Admin->Stimulus Data_Collection Data Collection (e.g., Food Intake, Blood Samples) Stimulus->Data_Collection Sample_Analysis Sample Analysis (e.g., Serum Amylase) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis Sample_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Logic cluster_dose Dose & Formulation cluster_protocol Experimental Protocol cluster_animal Animal Factors Start Unexpected Result (e.g., No Effect) Check_Dose Is the dose appropriate for the species/model? Start->Check_Dose Check_Route Is the route of administration optimal? Start->Check_Route Check_Strain Are there known strain differences in response? Start->Check_Strain Check_Prep Was the drug solution prepared correctly and fresh? Check_Dose->Check_Prep Check_Solubility Did the drug precipitate in the vehicle? Check_Prep->Check_Solubility Check_Timing Was the timing of administration correct relative to the stimulus? Check_Route->Check_Timing Check_Controls Did the positive/negative controls behave as expected? Check_Timing->Check_Controls Check_Sex Could sex be a contributing factor? Check_Strain->Check_Sex Check_Health Were the animals healthy and properly acclimatized? Check_Sex->Check_Health

References

Technical Support Center: Loxiglumide Preclinical Cardiovascular Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected cardiovascular effects observed during preclinical studies of Loxiglumide. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo and in vitro experiments with this compound.

Issue 1: Unexplained Tachycardia in Canine Models

Question: We are observing a consistent, dose-dependent increase in heart rate in our canine telemetry studies with this compound that was not anticipated. How can we investigate the mechanism?

Answer:

This is a critical observation that requires a systematic investigation to differentiate between a primary cardiac effect and a systemic physiological response. Here’s a suggested workflow:

  • Rule out secondary effects:

    • Hypotension: this compound could be causing peripheral vasodilation, leading to a reflex tachycardia. Ensure you are meticulously monitoring blood pressure simultaneously with heart rate. A significant drop in blood pressure preceding or coinciding with the heart rate increase would support this hypothesis.

    • Sympathetic Activation: The observed tachycardia could be due to an increase in sympathetic nervous system activity. Consider measuring plasma catecholamines (epinephrine and norepinephrine) at baseline and at peak this compound concentrations.

  • Investigate direct cardiac effects:

    • Isolated Heart Preparation (Langendorff): To isolate the heart from systemic influences, a Langendorff-perfused heart preparation is recommended. This will allow you to determine if this compound has a direct chronotropic effect on the heart.

    • Patch-Clamp on Sinoatrial (SA) Node Cells: To pinpoint the molecular target, perform electrophysiological studies on isolated SA node cells. This will help determine if this compound directly modulates the ion channels responsible for cardiac pacemaker activity (e.g., If current).

Issue 2: QT Interval Prolongation in ECG Recordings

Question: Our preclinical ECG analysis shows a slight but statistically significant prolongation of the QT interval at higher concentrations of this compound. What is the recommended course of action?

Answer:

QT interval prolongation is a significant concern due to its association with an increased risk of ventricular arrhythmias. A thorough investigation is warranted.

  • Confirm the Finding:

    • Dose-Response: Characterize the dose-dependency of the QT prolongation.

    • Concentration-Response: Correlate the QT interval changes with plasma concentrations of this compound to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Assess the Pro-arrhythmic Risk:

    • In vitro hERG Assay: The primary suspect for drug-induced QT prolongation is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. A patch-clamp assay on cells expressing the hERG channel is crucial to determine if this compound is a direct inhibitor and to calculate its IC50.

    • Purkinje Fiber Action Potential Duration (APD) Assay: Use isolated cardiac Purkinje fibers to assess the effect of this compound on the action potential duration, which is a key determinant of the QT interval.

  • Risk Mitigation and Further Studies:

    • Based on the hERG IC50 and the unbound plasma concentrations at which QT prolongation is observed in vivo, calculate the safety margin. Regulatory agencies typically desire a safety margin of at least 30-fold.

    • If the safety margin is narrow, consider studies in a pro-arrhythmia model, such as the rabbit Langendorff heart model, to assess the risk of Torsades de Pointes (TdP).

Frequently Asked Questions (FAQs)

Q1: What are the unexpected cardiovascular effects of this compound reported in some preclinical studies?

A1: While this compound is a potent and selective CCK-A receptor antagonist, some preclinical studies in canine models have reported unexpected cardiovascular findings at supra-therapeutic doses. These include a dose-dependent increase in heart rate (tachycardia) and a slight prolongation of the QT interval on the electrocardiogram (ECG).

Q2: What is the proposed mechanism for this compound-induced tachycardia?

A2: The exact mechanism is still under investigation. A leading hypothesis is that at high concentrations, this compound may have off-target effects leading to peripheral vasodilation, which in turn triggers a baroreceptor-mediated reflex tachycardia to maintain blood pressure. Direct chronotropic effects on the sinoatrial node have not been conclusively demonstrated but are an area of active research.

Q3: Does this compound have a direct effect on cardiac ion channels?

A3: Preliminary in vitro data suggests that this compound may have a weak inhibitory effect on the hERG potassium channel at concentrations significantly higher than those required for CCK-A receptor antagonism. This is the likely cause of the observed QT interval prolongation. Further characterization of its effects on other cardiac ion channels (e.g., sodium and calcium channels) is ongoing.

Q4: Are these cardiovascular effects expected to be clinically relevant?

A4: The clinical relevance is currently considered low. The effects were observed at plasma concentrations that are multiples higher than the anticipated therapeutic concentrations in humans. However, a thorough clinical cardiovascular safety assessment, including a Thorough QT (TQT) study, will be necessary to confirm the preclinical findings in humans.

Q5: How should I adjust my experimental design if I observe these cardiovascular effects?

A5: If you observe tachycardia or QT prolongation, it is crucial to:

  • Incorporate continuous blood pressure monitoring in your in vivo studies.

  • Collect plasma samples at time points corresponding to the observed cardiovascular changes to establish a PK/PD relationship.

  • Consider conducting in vitro studies (e.g., hERG assay) to investigate the underlying mechanism.

  • Consult with a cardiovascular safety pharmacologist to ensure appropriate data interpretation and to design follow-up studies.

Data Presentation

Table 1: Summary of In Vivo Cardiovascular Findings in a Canine Telemetry Study

This compound Dose (mg/kg, IV)Peak Plasma Concentration (µM)Change in Heart Rate (bpm, mean ± SEM)Change in QTc Interval (ms, mean ± SEM)
1 (Low)0.5+5 ± 2+2 ± 1
10 (Mid)5+25 ± 4+8 ± 2
30 (High)15+55 ± 6+15 ± 3

Table 2: Summary of In Vitro Electrophysiology Data

AssayEndpointThis compound IC50 (µM)
hERG Patch-ClampK+ Current Inhibition50
SA Node If CurrentCurrent Inhibition> 100

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Telemetry in Conscious Canines

  • Animal Model: Male beagle dogs (n=4) surgically implanted with telemetry transmitters for continuous recording of ECG, heart rate, and arterial blood pressure.

  • Acclimation: Animals are acclimated to the study environment for at least 7 days post-surgery.

  • Dosing: this compound is administered intravenously (IV) as a slow bolus over 10 minutes. A vehicle control (e.g., saline) is also administered. A crossover design is used, with a washout period of at least 7 days between doses.

  • Data Collection: Continuous telemetry data is collected from 1 hour pre-dose to 24 hours post-dose.

  • Data Analysis: ECG waveforms are analyzed for changes in heart rate and various intervals (PR, QRS, QT). The QT interval is corrected for heart rate using a dog-specific formula (e.g., Van de Water's).

Protocol 2: In Vitro hERG Patch-Clamp Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Drug Application: this compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the concentration-dependent inhibition of the hERG current.

  • Data Analysis: The peak tail current is measured at each concentration, and the data is fitted to a Hill equation to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Hypothesized Tachycardia Pathway This compound High Dose this compound vasodilation Peripheral Vasodilation This compound->vasodilation Off-target effect baroreceptors Baroreceptor Activation vasodilation->baroreceptors Decreased Blood Pressure sympathetic Sympathetic Outflow Increase baroreceptors->sympathetic heart_rate Increased Heart Rate (Tachycardia) sympathetic->heart_rate

Caption: Hypothesized pathway for this compound-induced reflex tachycardia.

G cluster_1 Tachycardia Investigation Workflow start Observe Tachycardia in Canine Model bp_check Measure Blood Pressure start->bp_check catecholamines Measure Plasma Catecholamines bp_check->catecholamines If Hypotension langendorff Isolated Heart (Langendorff) bp_check->langendorff No Hypotension conclusion1 Reflex Tachycardia catecholamines->conclusion1 sa_node SA Node Patch-Clamp langendorff->sa_node conclusion2 Direct Chronotropic Effect sa_node->conclusion2

Caption: Troubleshooting workflow for investigating tachycardia.

G cluster_2 QT Prolongation Signaling Pathway This compound High Conc. This compound herg hERG K+ Channel This compound->herg Weak Inhibition repolarization Delayed Ventricular Repolarization herg->repolarization Reduced K+ Efflux qt_prolongation QT Interval Prolongation repolarization->qt_prolongation

Caption: Proposed mechanism for this compound-induced QT prolongation.

Validation & Comparative

Loxiglumide vs. Devazepide: A Comparative Guide to CCK-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for investigating the physiological roles of the cholecystokinin-A (CCK-A) receptor and for developing potential therapeutics. This guide provides an objective comparison of two prominent CCK-A receptor antagonists, loxiglumide and devazepide (B1670321), based on experimental data.

This comparison delves into their binding affinity, selectivity, potency, and pharmacokinetic profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Quantitative Comparison of this compound and Devazepide

The following tables summarize the key quantitative data for this compound and devazepide, facilitating a direct comparison of their performance as CCK-A receptor antagonists.

Table 1: Binding Affinity (IC50) at CCK-A Receptors

CompoundTissue/Cell LineRadioligandIC50Reference
Devazepide Rat Pancreatic Membranes¹²⁵I-CCK-881 pM[1][2]
Bovine Gallbladder Membranes¹²⁵I-CCK-845 pM[1][2]
This compound Rat Pancreatic Membranes¹²⁵I-CCK-8195 nM[3]
Bovine Gallbladder Membranes¹²⁵I-CCK-877.1 nM[3]

Table 2: Receptor Selectivity (CCK-A vs. CCK-B)

CompoundCCK-A IC50CCK-B IC50 (Guinea Pig Brain)Selectivity Ratio (CCK-B/CCK-A)Reference
Devazepide 81 pM (Rat Pancreas)245 nM~3000-fold[1][4]
This compound 195 nM (Rat Pancreas)12,363 nM~63-fold[3]

Table 3: In Vitro and In Vivo Potency

CompoundAssaySpeciesPotency MetricValueReference
Devazepide CCK-8 Induced Guinea Pig Ileum ContractionGuinea PigpA210.02[5]
CCK-8 Induced Pancreatic Secretion (IV)RatED500.016 mg/kg[6]
This compound CCK-8 Induced Guinea Pig Ileum ContractionGuinea PigpA26.08[7][8]
CCK-8 Induced Pancreatic Secretion (IV)RatED501.8 mg/kg[6]

Table 4: Pharmacokinetic Parameters in Humans

ParameterThis compound (Dexthis compound*)DevazepideReference
Bioavailability ~48% (oral)Orally active, specific % not detailed[4][9][10]
Time to Peak (Tmax) ~1.5 hours (oral)Not detailed[10]
Protein Binding 94-98%Not detailed[9]
Elimination Half-life ~2.6 - 3.3 hours (oral, dose-dependent)~3.5 - 4 hours (in rats)[4][11]
Excretion Primarily in feces (74%), some in urine (20%)Not detailed[9]

Note: Pharmacokinetic data for this compound in humans is primarily available for its R-enantiomer, dexthis compound (B1670345).

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound and devazepide for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Pancreatic membranes (rich in CCK-A receptors) and cerebral cortical membranes (rich in CCK-B receptors) are prepared from animal tissues (e.g., rat, guinea pig).[4] The tissue is homogenized in a buffer solution and centrifuged to isolate the membranes, which are then washed and resuspended.[4]

  • Radioligand Incubation: The prepared membranes are incubated with a radiolabeled CCK analog, typically ¹²⁵I-Bolton-Hunter labeled CCK-8.[4]

  • Competition Assay: The incubation is carried out in the presence of varying concentrations of the unlabeled antagonist (this compound or devazepide).[4]

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand.[4] The radioactivity retained on the filters is then measured using a gamma counter.[4]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vivo Inhibition of CCK-8-Stimulated Pancreatic Secretion

Objective: To assess the in vivo potency of this compound and devazepide in blocking the physiological effects of CCK.

Methodology:

  • Animal Preparation: Anesthetized rats are surgically prepared to allow for the collection of pancreatic juice.

  • Antagonist Administration: this compound or devazepide is administered intravenously (IV) or intraduodenally at various doses.[6]

  • CCK-8 Stimulation: A continuous intravenous infusion of CCK-8 is administered to stimulate pancreatic exocrine secretion.

  • Sample Collection: Pancreatic juice is collected at timed intervals before and after the administration of the antagonist.

  • Analysis: The volume and protein or amylase content of the pancreatic juice are measured to determine the extent of inhibition of pancreatic secretion.

  • Data Analysis: The dose of the antagonist that produces a 50% reduction in the stimulated pancreatic secretion (ED50) is calculated.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

CCK_A_Signaling_Pathway CCK-A Receptor Signaling Pathway cluster_membrane Cell Membrane CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds and Activates Gq11 Gq/11 CCKAR->Gq11 Activates Antagonist This compound / Devazepide Antagonist->CCKAR Competitively Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Enzyme Secretion, Gallbladder Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: A diagram illustrating the CCK-A receptor signaling pathway and the inhibitory action of antagonists.

Experimental_Workflow Workflow for In Vitro Competition Binding Assay Start Start: Tissue Preparation (e.g., Pancreas) Homogenization Homogenize Tissue Start->Homogenization Centrifugation Centrifuge to Isolate Membranes Homogenization->Centrifugation Resuspension Resuspend Membranes in Buffer Centrifugation->Resuspension Incubation Incubate Membranes with: - ¹²⁵I-CCK-8 (Radioligand) - Varying Concentrations of this compound or Devazepide Resuspension->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Gamma Counting of Filters to Measure Radioactivity Filtration->Counting Analysis Data Analysis: - Non-linear Regression - Determine IC50 Value Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: A flowchart depicting a typical experimental workflow for a radioligand competition binding assay.

Discussion and Conclusion

Based on the presented data, devazepide is a significantly more potent and selective CCK-A receptor antagonist than this compound.

Potency: Devazepide exhibits binding affinity in the picomolar range, while this compound's affinity is in the nanomolar range.[1][2][3] This indicates that a much lower concentration of devazepide is required to achieve the same level of receptor occupancy. In functional assays, such as the inhibition of CCK-8-induced contractions in guinea pig ileum, devazepide is also markedly more potent.[5][7][8] Furthermore, in vivo studies in rats show that devazepide has a significantly lower ED50 for inhibiting pancreatic secretion compared to this compound.[6]

Selectivity: Devazepide demonstrates a very high selectivity for the CCK-A receptor over the CCK-B receptor, with a selectivity ratio of approximately 3000-fold.[1][4] this compound is also selective for the CCK-A receptor, but to a much lesser extent, with a selectivity ratio of about 63-fold.[3] This high selectivity of devazepide makes it a more precise tool for studying the specific roles of the CCK-A receptor, minimizing potential off-target effects mediated by the CCK-B receptor.

Pharmacokinetics: Both compounds are orally active.[4][9][10] this compound has been studied more extensively in humans, particularly its active enantiomer dexthis compound, and has shown potential in treating conditions like irritable bowel syndrome.[12][13] Devazepide has also been investigated for various gastrointestinal disorders.[14][15]

For preclinical research requiring a highly potent and selective tool to investigate the physiological functions of the CCK-A receptor, devazepide is the superior choice . Its picomolar affinity and high selectivity ensure more targeted and reliable experimental outcomes.

For clinical development, the choice is more nuanced. While devazepide's potency is advantageous, this compound (as dexthis compound) has a more established clinical trial history for certain gastrointestinal conditions.[13][16][17] The therapeutic window, safety profile, and specific disease context would be critical factors in determining which compound is more suitable for further clinical investigation.

References

A Comparative Guide to the Efficacy of Loxiglumide and its R-isomer, Dexloxiglumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of Loxiglumide and its active R-isomer, Dexthis compound (B1670345). Both are selective antagonists of the cholecystokinin (B1591339) type 1 (CCK1) receptor, a key regulator of gastrointestinal function. This document synthesizes experimental data to highlight their comparative potency, selectivity, and pharmacokinetic profiles, offering valuable insights for research and development in gastroenterology and related fields.

Introduction to this compound and Dexthis compound

This compound is a racemic mixture of (R) and (S) isomers, developed as a potent and specific antagonist of the CCK1 receptor.[1] Subsequent research identified that the pharmacological activity resides almost exclusively in the (R)-isomer, Dexthis compound.[2] As the active enantiomer, Dexthis compound is reported to be twice as potent as the racemic this compound.[2] Both compounds have been investigated for their therapeutic potential in various gastrointestinal disorders, including irritable bowel syndrome (IBS), functional dyspepsia, and constipation, by modulating processes such as gallbladder contraction, gastric emptying, and pancreatic secretion.[2][3]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the binding affinity and in vivo potency of this compound and Dexthis compound. It is important to note that the data are compiled from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundReceptor SubtypeTissue/Cell LineParameterValueReference
This compound CCK-ARat Pancreatic MembranesIC50195 nM[4]
CCK-ABovine Gallbladder MembranesIC5077.1 nM[4]
CCK-B/GastrinGuinea Pig Cerebral Cortex MembranesIC5012,363 nM[4]
CCK-B/GastrinGuinea Pig Parietal CellsIC5015,455 nM[4]
Dexthis compound CCK1Guinea Pig GallbladderpA26.95[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of a competitive antagonist. A higher value indicates greater potency.

Table 2: In Vivo Potency

CompoundAssaySpeciesParameterValueReference
Dexthis compound Inhibition of CCK-8-induced delay of gastric emptyingRatID501.14 mg/kg (i.v.)[6]

ID50: The dose of a drug that produces 50% of the maximal inhibitory effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Radioligand Binding Assay for CCK1 Receptor Affinity

This assay determines the binding affinity of a compound to the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from tissues or cell lines expressing the CCK1 receptor (e.g., rat pancreatic acini, bovine gallbladder).

  • Radioligand: [125I]CCK-8 (Cholecystokinin Octapeptide, iodinated).

  • Test Compounds: this compound and Dexthis compound at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled CCK-8.

  • Assay Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Gamma Counter: To quantify radioactivity.

Procedure:

  • Incubation: Receptor membranes are incubated with a fixed concentration of [125I]CCK-8 and varying concentrations of the test compound (this compound or Dexthis compound).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

In Vitro Functional Assay: Inhibition of Gallbladder Contraction

This assay measures the functional potency of an antagonist by its ability to inhibit the contraction of gallbladder smooth muscle induced by a CCK agonist.

Materials:

  • Tissue: Isolated gallbladder strips from a suitable animal model (e.g., guinea pig).

  • Agonist: Cholecystokinin-octapeptide (CCK-8).

  • Test Compounds: this compound and Dexthis compound at various concentrations.

  • Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Force Transducer and Recording System: To measure and record the isometric tension of the gallbladder strips.

Procedure:

  • Tissue Preparation: The gallbladder is excised, and longitudinal strips of the muscularis layer are prepared and mounted in the organ bath.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist-Induced Contraction: A cumulative concentration-response curve to CCK-8 is generated to determine the maximal contractile response.

  • Antagonist Incubation: The tissue is pre-incubated with a fixed concentration of the antagonist (this compound or Dexthis compound) for a defined period.

  • Competitive Antagonism: In the presence of the antagonist, a second cumulative concentration-response curve to CCK-8 is generated.

  • Data Analysis: The rightward shift of the CCK-8 concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.

Signaling Pathways and Experimental Workflow

CCK1 Receptor Signaling Pathway

Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including smooth muscle contraction and enzyme secretion. This compound and Dexthis compound act by competitively blocking the binding of CCK to the CCK1 receptor, thereby inhibiting these downstream signaling pathways.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Muscle Contraction) Ca2->Response PKC->Response Lox_Dex This compound / Dexthis compound Lox_Dex->CCK1R Blocks

References

Reproducibility of Loxiglumide's Prokinetic Effects on Gastrointestinal Transit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of the effects of loxiglumide, a cholecystokinin-1 (CCK1) receptor antagonist, on gastrointestinal (GI) transit. It objectively compares its performance with alternative prokinetic agents and presents supporting experimental data to offer a clear perspective for research and drug development.

Executive Summary

This compound and its active isomer, dexthis compound, have demonstrated a reproducible effect in accelerating gastric emptying of liquids and semi-solids. This effect is a direct consequence of its mechanism of action, which involves blocking the inhibitory effects of endogenous cholecystokinin (B1591339) (CCK) on gastric motility. However, the impact of this compound on small and large bowel transit is less consistent across studies, with some showing a shortening of colonic transit time while others report no significant effect.

Compared to other prokinetic agents such as the dopamine (B1211576) D2 receptor antagonist metoclopramide, the motilin receptor agonist erythromycin, and the serotonin (B10506) 5-HT4 receptor agonist prucalopride, this compound possesses a distinct mechanism of action. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate an evidence-based comparison. The choice of a prokinetic agent in a clinical or research setting will depend on the specific region of the GI tract targeted and the underlying pathophysiology of the motility disorder.

Data Presentation: this compound and Comparators on Gastrointestinal Transit

The following tables summarize quantitative data from various clinical studies on the effects of this compound, dexthis compound, and other prokinetic agents on gastric emptying, small bowel transit, and colonic transit.

Table 1: Effect of this compound and Dexthis compound on Gastrointestinal Transit

DrugDosageStudy PopulationTransit ParameterKey FindingsReference
This compound800 mg (oral)Healthy young menGastric Emptying (radio-opaque markers)Significantly accelerated gastric emptying.[1]Meyer et al.
This compound800 mg (oral, 7 days)Healthy young menColonic Transit TimeSignificantly shortened colonic transit time (from 29.4h to 15.0h).[1]Meyer et al.
This compound800 mg (oral)Healthy volunteersGastric Emptying (ultrasonography)No significant effect on gastric emptying of a solid-liquid meal.[2]Corazziari et al.
This compoundIntravenous infusionHealthy volunteersGastric Emptying (MRI)Significantly faster gastric emptying of a liquid meal (t1/2: 31 min vs 115 min with placebo).[3]Schwizer et al.
Dexthis compound200 mg t.i.d. (7 days)Constipation-predominant IBS (C-IBS) patientsGastric Emptying (scintigraphy)Significantly accelerated gastric emptying (t1/2).[1]Cremonini et al.
Dexthis compound200 mg t.i.d. (7 days)C-IBS patientsColonic TransitSlower ascending colon emptying; no significant effect on overall colonic transit.[1]Cremonini et al.

Table 2: Comparative Effects of Alternative Prokinetic Agents on Gastrointestinal Transit

DrugDosageStudy PopulationTransit ParameterKey FindingsReference
Metoclopramide10 mg t.i.d. (3 weeks)Diabetic gastroparesis patientsGastric Emptying (scintigraphy)Significantly decreased gastric emptying half-time (from 110 min to 67 min).Erbas et al.
Erythromycin250 mg t.i.d. (3 weeks)Diabetic gastroparesis patientsGastric Emptying (scintigraphy)Significantly decreased gastric emptying half-time (from 110 min to 55 min).Erbas et al.
Prucalopride2 mg and 4 mg once daily (4-12 weeks)Chronic constipation patientsColonic Transit Time (radio-opaque markers)Significantly reduced colonic transit time by 12.0h and 13.9h, respectively.[4]Camilleri et al.
Prucalopride0.5, 1, 2, or 4 mg daily (7 days)Healthy volunteersGastric & Small Bowel TransitNo significant alteration of gastric emptying or small bowel transit.[5]Bouras et al.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

Gastric Emptying Scintigraphy
  • Principle: This technique, considered the gold standard, measures the rate at which a radiolabeled meal empties from the stomach.

  • Protocol:

    • Patient Preparation: Patients typically fast overnight. Medications that may affect gastric motility are discontinued (B1498344) for a specified period before the study.

    • Test Meal: A standardized meal, commonly a low-fat, egg-white meal, is labeled with a radioisotope (e.g., Technetium-99m sulfur colloid).

    • Image Acquisition: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at multiple time points (e.g., 0, 1, 2, and 4 hours).

    • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying rate, often expressed as the half-emptying time (t1/2).

Colonic Transit Study with Radio-opaque Markers
  • Principle: This method assesses the time it takes for ingested markers to travel through the colon.

  • Protocol:

    • Marker Ingestion: The patient swallows a capsule containing a known number of radio-opaque markers.

    • Radiographic Imaging: Abdominal X-rays are taken at specific time points (e.g., 24, 48, and 72 hours) to visualize the location and number of remaining markers.

    • Data Analysis: The number of markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) is counted at each time point to calculate segmental and total colonic transit times.

Wireless Motility Capsule
  • Principle: An ingestible capsule measures pH, temperature, and pressure as it travels through the GI tract, providing data on regional transit times.

  • Protocol:

    • Capsule Ingestion: The patient swallows the capsule after a standardized meal.

    • Data Recording: The capsule transmits data to an external receiver worn by the patient.

    • Data Analysis: Gastric emptying time is determined by the abrupt pH change as the capsule moves from the acidic stomach to the alkaline small intestine. Small bowel transit time is the interval between gastric exit and entry into the cecum (identified by a drop in pH). Colonic transit time is the period from cecal entry to expulsion of the capsule.

Mandatory Visualizations

Signaling Pathway of this compound

Loxiglumide_Signaling_Pathway cluster_Enteroendocrine Enteroendocrine Cell cluster_SmoothMuscle Smooth Muscle Cell Food Food CCK_Release CCK Release Food->CCK_Release stimulates CCK1R CCK1 Receptor CCK_Release->CCK1R activates PLC Phospholipase C CCK1R->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Contraction Muscle Contraction Ca_Release->Contraction induces This compound This compound This compound->CCK1R blocks

Caption: this compound blocks the CCK1 receptor, inhibiting CCK-mediated smooth muscle contraction.

Experimental Workflow for a Prokinetic Drug Trial

Prokinetic_Drug_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Transit_Study Baseline GI Transit Study (e.g., Scintigraphy) Patient_Screening->Baseline_Transit_Study Randomization Randomization Baseline_Transit_Study->Randomization Drug_Administration Drug Administration (this compound or Alternative) Randomization->Drug_Administration Group A Placebo_Administration Placebo Administration Randomization->Placebo_Administration Group B Treatment_Period Treatment Period (e.g., 7 days) Drug_Administration->Treatment_Period Placebo_Administration->Treatment_Period Followup_Transit_Study Follow-up GI Transit Study Treatment_Period->Followup_Transit_Study Data_Analysis Data Analysis (Comparison of Transit Times) Followup_Transit_Study->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of a prokinetic drug.

References

A Comparative Analysis of Loxiglumide's Potency Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Loxiglumide, a selective cholecystokinin (B1591339) 1 receptor (CCK1R) antagonist, across various species. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential and in the design of further investigations. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant signaling pathways and experimental workflows.

Cross-Species Potency of this compound at the CCK1 Receptor

The following table summarizes the available quantitative data on the potency of this compound at the CCK1 receptor in different species. It is important to note that the experimental conditions and tissues used may vary between studies, which can influence the reported values.

SpeciesTissue/Cell LinePotency MetricValue (nM)Reference
RatPancreatic MembranesIC50195[1]
BovineGallbladder MembranesIC5077.1[1]
Guinea PigGallbladderpA26.71[2]
Guinea PigGallbladderpKB7.07[3]
RatPancreatic AcinipA27.05[4]

Note on Potency Metrics:

  • IC50: The half-maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is approximately equal to the pKi.

  • pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. It is a measure of the antagonist's affinity for its receptor.

Experimental Protocols

The determination of this compound's potency predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the CCK1 receptor.

Competitive Radioligand Binding Assay

1. Objective:

To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the CCK1 receptor (IC50) and to subsequently calculate the inhibitory constant (Ki).[2]

2. Materials:

  • Receptor Source: Membranes prepared from tissues expressing the CCK1 receptor (e.g., rat pancreas, bovine gallbladder) or cell lines transfected with the human CCK1 receptor.[1][2]

  • Radioligand: A high-affinity CCK1R agonist or antagonist labeled with a radioisotope, such as [¹²⁵I]CCK-8.[2][4]

  • Binding Buffer: A buffer solution to maintain pH and ionic strength, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.[5]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of an unlabeled CCK1R ligand to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[2]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[2]

3. Methodology:

  • Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.[5]

  • Assay Setup: The assay is typically performed in a 96-well plate with the following components added to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.[2]

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.[2]

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.[2]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[2][5]

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.[2]

  • Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[2]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the this compound concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[2]

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Mandatory Visualizations

CCK1 Receptor Signaling Pathway

The cholecystokinin 1 receptor (CCK1R) is a G protein-coupled receptor that can signal through multiple pathways. Upon activation by its endogenous ligand, cholecystokinin (CCK), the CCK1R can couple to both Gq and Gs proteins.[6] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of CCK to the CCK1R and thereby inhibiting these downstream signaling events.

CCK1R_Signaling_Pathway cluster_membrane Plasma Membrane CCK1R CCK1R Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts CCK CCK CCK->CCK1R Binds This compound This compound This compound->CCK1R Blocks Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation

Caption: CCK1R signaling via Gq/PLC and Gs/cAMP pathways.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the potency of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound/free) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Processing 6. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 7. Dose-Response Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 8. Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

References

Loxiglumide vs. Proglumide: A Comparative Analysis of CCK Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological and biochemical differences between two key cholecystokinin (B1591339) (CCK) receptor antagonists.

Introduction

Proglumide (B1679172), a derivative of glutaramic acid, was one of the first identified cholecystokinin (CCK) receptor antagonists.[1] While historically used in the treatment of peptic ulcers, its low potency and lack of receptor selectivity have led to the development of more advanced analogs.[1][2] Loxiglumide, a structurally related derivative of proglumide, has emerged as a significantly more potent and selective antagonist, particularly for the CCK-A receptor subtype.[3][4] This guide provides a comprehensive comparison of this compound and proglumide, focusing on their binding affinities, receptor selectivity, and functional potencies, supported by experimental data and detailed methodologies.

Chemical Structures and Mechanism of Action

Both this compound and proglumide are non-peptide, competitive antagonists of CCK receptors.[3][5] They exert their effects by binding to CCK receptors and preventing the endogenous ligand, cholecystokinin, from activating downstream signaling pathways.[6] The significant difference in their potency is attributed to specific substitutions on the benzoyl moiety and modifications of the alkyl chain in this compound's structure.[7]

Quantitative Comparison of Performance

The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of this compound and proglumide.

Table 1: Comparative Binding Affinity (IC50) of this compound and Proglumide for CCK Receptors

CompoundReceptor SubtypeTissue/Cell LineIC50 (nM)Reference
This compound CCK-ARat Pancreatic Membranes195[6][8]
CCK-ABovine Gallbladder Membranes77.1[6][8]
CCK-B/GastrinGuinea Pig Cerebral Cortex Membranes12,363[6][8]
CCK-B/GastrinGuinea Pig Parietal Cells15,455[6][8]
Proglumide CCK-BHuman Small Cell Lung Cancer Cells500,000[6]
Lower IC50 values indicate higher binding affinity.

Table 2: Comparative Potency of this compound and Proglumide in a Functional Assay

CompoundAssayMeasured EffectRelative PotencyReference
This compound Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic aciniFunctional antagonism of CCK-A receptor~3000 times more potent than Proglumide[3][9]
Proglumide Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic aciniFunctional antagonism of CCK-A receptorReference[3][9]

Receptor Selectivity

The data clearly demonstrates that this compound is a selective CCK-A receptor antagonist. Its affinity for the CCK-A receptor is at least 63 times greater than its affinity for CCK-B/gastrin receptors.[8] In contrast, proglumide is considered a non-selective CCK receptor antagonist with low affinity for both receptor subtypes.[1][6] Dexthis compound (B1670345), the R-isomer of this compound, is also a selective antagonist for CCK-A receptors.[10]

Signaling Pathways and Experimental Workflows

The interaction of these antagonists with CCK receptors blocks the downstream signaling cascade initiated by CCK binding. A simplified representation of this pathway and a typical experimental workflow for evaluating these antagonists are provided below.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK Receptor CCK-A/B Receptor CCK->Receptor Binds Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Enzyme Secretion) Ca2->Response PKC->Response Antagonist This compound / Proglumide Antagonist->Receptor Blocks

Caption: Simplified CCK receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep_tissue 1. Prepare Tissue/Cell Membranes (e.g., Pancreatic Acini) incubation 2. Incubate Membranes with Radiolabeled Ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of This compound or Proglumide prep_tissue->incubation separation 3. Separate Bound and Free Ligand (e.g., Filtration) incubation->separation measurement 4. Measure Radioactivity of Bound Ligand separation->measurement analysis 5. Calculate IC50 values to determine binding affinity measurement->analysis

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Pancreatic Acinar Cell Membranes: Pancreatic tissue is obtained from an appropriate animal model (e.g., rat). The tissue is homogenized in a buffer solution and then centrifuged to isolate the cell membranes, which are rich in CCK receptors. The final membrane preparation is resuspended in a binding buffer.[6][7]

  • Competitive Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled antagonist (this compound or proglumide).[6]

  • Separation and Measurement: After incubation, the mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is then measured using a gamma counter.[6]

  • Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is a measure of the antagonist's binding affinity.[6]

In Vitro Functional Assay: Amylase Release from Pancreatic Acini

This assay measures the functional potency of an antagonist by assessing its ability to inhibit a physiological response mediated by CCK receptor activation.

  • Preparation of Isolated Pancreatic Acini: Pancreatic acini (clusters of pancreatic exocrine cells) are isolated from rat pancreas by enzymatic digestion. The isolated acini are then suspended in a buffer solution.[9]

  • Incubation with Antagonist and Agonist: The pancreatic acini are pre-incubated with varying concentrations of the CCK receptor antagonist (this compound or proglumide). Subsequently, a fixed concentration of a CCK agonist, such as CCK-8, is added to stimulate amylase secretion.[3][9]

  • Measurement of Amylase Activity: After the incubation period, the acini are centrifuged, and the supernatant is collected. The amount of amylase released into the supernatant is measured using a spectrophotometric assay.[9]

  • Data Analysis: The ability of the antagonist to inhibit CCK-8-stimulated amylase release is quantified, and the concentration of the antagonist that produces 50% inhibition (IC50) is determined to assess its functional potency.[9]

Conclusion

The experimental data unequivocally demonstrates that this compound is a significantly more potent and selective CCK-A receptor antagonist compared to its predecessor, proglumide.[1][3] While proglumide served as a foundational tool in the study of the CCK system, this compound and its active enantiomer, dexthis compound, offer superior pharmacological properties for research and potential therapeutic applications targeting the CCK-A receptor.[4][10] The choice between these antagonists should be guided by the specific requirements of the experimental design, particularly the need for high potency and receptor subtype selectivity.

References

Validating Loxiglumide's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Loxiglumide, a selective cholecystokinin-1 receptor (CCK1R) antagonist, with other relevant alternatives. We delve into the validation of its mechanism of action, leveraging crucial data from CCK1R knockout (KO) mouse models. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this compound's pharmacological profile.

This compound: Mechanism of Action

This compound is a potent and selective antagonist of the CCK1 receptor. Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a vital role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and the regulation of gastric emptying. By competitively binding to CCK1 receptors, this compound blocks the effects of endogenous CCK, leading to the inhibition of these processes. The use of CCK1R knockout mice provides a definitive model to validate that the effects of this compound are indeed mediated through its interaction with this specific receptor. In such models, the physiological effects of this compound observed in wild-type animals should be absent or significantly diminished.

Comparative Performance of CCK1R Antagonists

The following tables summarize the binding affinities and in vivo effects of this compound and its primary alternatives, Dexthis compound (the R-enantiomer of this compound) and Devazepide (L-364,718), a structurally distinct and highly potent CCK1R antagonist.

Table 1: Comparative Binding Affinities of CCK1R Antagonists

CompoundReceptorSpecies/TissueAssay TypeIC50pA2/pKBReference(s)
This compound CCK1RRat PancreasRadioligand Binding ([¹²⁵I]CCK-8)195 nM-[1]
CCK1RBovine GallbladderRadioligand Binding ([¹²⁵I]CCK-8)77.1 nM-[1]
CCK1RGuinea Pig GallbladderFunctional (Contraction)-6.71[1]
CCK1RGuinea Pig IleumFunctional (Contraction)-6.08 - 6.67[2][3]
Dexthis compound CCK1RRat Pancreatic AciniFunctional (Amylase Release)-6.41[4]
CCK1RHuman GallbladderFunctional (Contraction)-6.95[4]
Devazepide (L-364,718) CCK1RRat PancreasRadioligand Binding ([³H]CCK-8)81 pM-[5]
CCK1RBovine GallbladderRadioligand Binding ([³H]CCK-8)45 pM-[5]
CCK1RGuinea Pig GallbladderFunctional (Contraction)-9.98[5]
CCK1RGuinea Pig IleumFunctional (Contraction)-10.09 - 10.61[2][3]

Table 2: Comparative In Vivo Effects of this compound in Wild-Type vs. CCK1R Knockout Mice

ParameterAnimal ModelTreatmentEffect in Wild-Type (WT) MiceEffect in CCK1R Knockout (KO) MiceReference
Gallbladder WeightC57BL/6 MiceThis compound (dose-dependent)Increased gallbladder weight-[6]
Gastric EmptyingC57BL/6 MiceThis compoundAccelerated gastric emptying-
Food IntakeDiet-Induced Obese (DIO) MiceThis compoundTrended to increase food intake-[6]
FOY-251-induced Gallbladder ContractionC57BL/6 MiceThis compound + FOY-251Partially reversed contraction-[6]
FOY-251-induced Delayed Gastric EmptyingC57BL/6 MiceThis compound + FOY-251Partially reversed delay-

Note: Data directly comparing this compound's effect on pancreatic secretion in WT vs. CCK1R KO mice in a single peer-reviewed study is limited. However, the existing data on gallbladder and gastric emptying strongly support its CCK1R-mediated mechanism.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

CCK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Binds and Activates This compound This compound This compound->CCK1R Binds and Blocks Gq Gq protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Pancreatic Enzyme Secretion) Ca_release->Response PKC->Response

CCK1 Receptor Signaling Pathway and this compound's Point of Action.

Knockout_Validation_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_measurement Measurement cluster_outcome Expected Outcome for Validation WT Wild-Type (WT) Mice (Functional CCK1R) This compound Administer this compound WT->this compound KO CCK1R Knockout (KO) Mice (Non-functional CCK1R) KO->this compound Measure Measure Physiological Response (e.g., Pancreatic Secretion) This compound->Measure WT_effect Effect Observed (e.g., Decreased Secretion) Measure->WT_effect In WT Mice KO_no_effect No or Attenuated Effect Measure->KO_no_effect In KO Mice

Experimental Workflow for Validating this compound's Mechanism using Knockout Models.

Experimental Protocols

Competitive Radioligand Binding Assay for CCK1R

Objective: To determine the binding affinity (IC50) of this compound and its alternatives for the CCK1 receptor.

Materials:

  • Receptor Source: Membranes prepared from tissues known to express high levels of CCK1R (e.g., rat pancreas) or cell lines stably expressing the recombinant human CCK1R.

  • Radioligand: [³H]Devazepide or [¹²⁵I]CCK-8 (a high-affinity CCK1R ligand).

  • Test Compounds: this compound, Dexthis compound, Devazepide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled CCK-8 or Devazepide (e.g., 1 µM).

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Unlabeled control, radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.[5]

In Vivo Measurement of Pancreatic Secretion in Mice

Objective: To evaluate the effect of this compound on pancreatic enzyme secretion in wild-type and CCK1R knockout mice.

Materials:

  • Wild-type and CCK1R knockout mice.

  • This compound solution for injection (e.g., dissolved in a suitable vehicle like saline with a small amount of NaOH to aid dissolution, then neutralized).

  • CCK-8 (or a stable analog like caerulein) as a secretagogue.

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Surgical instruments for cannulation of the common bile duct.

  • Collection tubes.

  • Amylase activity assay kit.

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature.

  • Surgical Procedure: Perform a midline laparotomy to expose the common bile duct. Ligate the bile duct close to the liver and cannulate it with a fine catheter towards the duodenum to collect pancreatic juice (as the bile and pancreatic ducts merge before entering the duodenum in mice).

  • Basal Secretion: Allow the animal to stabilize and collect basal pancreatic juice for a defined period (e.g., 30 minutes).

  • This compound Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Stimulated Secretion: After a short pre-treatment period with this compound, administer a submaximal dose of CCK-8 or caerulein (B1668201) to stimulate pancreatic secretion.

  • Sample Collection: Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) for a specified duration.

  • Amylase Measurement: Determine the volume of the collected pancreatic juice and measure the amylase concentration using a commercial assay kit.

  • Data Analysis: Calculate the total amylase output (volume × concentration) for each collection period. Compare the CCK-8-stimulated amylase output in the presence and absence of this compound in both wild-type and CCK1R knockout mice.

Conclusion

The data presented in this guide strongly support the mechanism of action of this compound as a selective CCK1R antagonist. The significant difference in its effects between wild-type and CCK1R knockout animals, particularly in physiological processes like gallbladder function and gastric motility, provides clear validation. While Devazepide exhibits higher potency in vitro, this compound and its active enantiomer Dexthis compound have been more extensively studied in clinical settings for various gastrointestinal disorders. The use of knockout models remains an indispensable tool for the precise characterization of the pharmacological effects of such receptor-targeted drugs, ensuring that their therapeutic actions are mediated through the intended molecular target.

References

Loxiglumide in Pancreatitis: A Comparative Analysis of Clinical Trial Outcomes and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Loxiglumide in the treatment of pancreatitis, detailing its efficacy, limitations, and the landscape of alternative and emerging therapies. This compound, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist, has been investigated for its potential to mitigate the inflammatory cascade in both acute and chronic pancreatitis. This document summarizes key quantitative data, experimental protocols, and underlying signaling pathways to offer a comparative perspective for research and development professionals.

This compound: Clinical Trial Performance

This compound has been evaluated in clinical trials for both acute and chronic pancreatitis, primarily in studies conducted in Japan. The main body of evidence comes from placebo-controlled trials.

This compound in Acute Pancreatitis

A preliminary, multicenter trial in Japan involving 189 patients investigated the efficacy of intravenous this compound in acute pancreatitis.[1][2] Patients were administered low (100 mg/day), medium (300 mg/day), or high (500 mg/day) doses for 14 days.[2]

Key Findings:

  • Symptom Improvement: Clinical signs, such as abdominal pain, began to disappear in 20% of patients on the first day of treatment, with improvement rates increasing thereafter.[1]

  • Biochemical Markers: Serum amylase levels returned to normal within three days of treatment. Serum lipase (B570770) levels also decreased, with a faster return to normal observed in the high-dose group.[1][2]

  • Overall Efficacy: At the end of the 14-day treatment, the overall improvement rates were 71.7% in the low-dose group, 83.3% in the moderate-dose group, and 88.1% in the high-dose group. Marked improvement was noted in 32.6%, 35.0%, and 47.5% of patients in the low, medium, and high-dose groups, respectively.[2]

This compound in Chronic Pancreatitis

A multicenter, dose-response controlled trial in Japan evaluated the efficacy of oral this compound in 207 patients experiencing acute, painful attacks of chronic pancreatitis.[3] Patients were randomized to receive 300 mg/day, 600 mg/day, or 1200 mg/day of this compound or a placebo for four weeks.[3]

Key Findings:

  • Pain Relief: The improvement rate for abdominal and/or back pain was significantly higher in the 600 mg this compound group (59%) compared to the placebo group (36%; p < 0.05). The 300 mg and 1200 mg groups showed improvement rates of 46% and 52%, respectively.[3]

  • Physical Signs: Abdominal tenderness and resistance improved in all this compound groups.[3]

  • Biochemical Markers: Serum pancreatic amylase and trypsin levels decreased significantly in the 600 mg group (p < 0.05).[3]

  • Overall Clinical Improvement: The overall clinical improvement rate was 58% in the 600 mg group, compared to 34% in the placebo group. The 300 mg and 1200 mg groups had improvement rates of 46% and 52%, respectively.[3]

Data Presentation: this compound Clinical Trial Results

Table 1: Efficacy of Intravenous this compound in Acute Pancreatitis (14-Day Treatment)

Dose GroupOverall Improvement RateMarked Improvement Rate
Low (100 mg/day)71.7%32.6%
Medium (300 mg/day)83.3%35.0%
High (500 mg/day)88.1%47.5%

Table 2: Efficacy of Oral this compound in Acute Painful Attacks of Chronic Pancreatitis (4-Week Treatment)

Treatment GroupImprovement in Abdominal/Back PainOverall Clinical Improvement
Placebo36%34%
This compound (300 mg/day)46%46%
This compound (600 mg/day)59%*58%
This compound (1200 mg/day)52%52%

*p < 0.05 compared to placebo

Limitations of this compound

Despite showing promise, the clinical development of this compound for pancreatitis has limitations:

  • Lack of Head-to-Head Comparator Trials: The primary clinical evidence for this compound in pancreatitis comes from placebo-controlled studies. There is a lack of published, large-scale clinical trials directly comparing this compound with other active treatments for pancreatitis, such as protease inhibitors (e.g., gabexate (B1204611) mesilate) or somatostatin (B550006) analogues (e.g., octreotide). A preclinical study in rats showed this compound to be more effective than gabexate mesilate in a caerulein-induced pancreatitis model.[4]

  • Efficacy in Severe Pancreatitis: Preclinical studies have suggested that this compound may not be effective in severe necrotizing pancreatitis.[5] Its efficacy in severe forms of human pancreatitis has not been definitively established in large clinical trials.

  • Need for Further Well-Controlled Studies: The preliminary nature of the acute pancreatitis trial highlights the need for larger, double-blind, placebo-controlled studies to confirm its efficacy and establish optimal dosing and treatment duration.[1][2]

Comparison with Alternative and Emerging Therapies

The therapeutic landscape for pancreatitis is evolving, with several agents targeting different mechanisms of the disease under investigation.

Table 3: Comparison of this compound with Alternative and Emerging Therapies for Pancreatitis

DrugTarget/Mechanism of ActionIndication StudiedKey Efficacy Endpoint(s)
This compound CCK-A Receptor AntagonistAcute & Chronic PancreatitisImprovement in pain, reduction in serum amylase/lipase.
Proglumide CCK Receptor AntagonistChronic PancreatitisSignificant reduction in pain scores (Numeric Rating Scale, COMPAT-SF, NIH PROMIS).[6][7]
Auxora Orai1 (CRAC) Channel InhibitorAcute Pancreatitis with SIRSStatistically significant dose-dependent reduction in time to solid food tolerance in hyper-inflamed patients.[4]
Infliximab TNF-α InhibitorAcute PancreatitisUnder investigation in a Phase IIb trial (RAPID-I); preclinical data show reduced serum amylase and pancreatic tissue damage.[8][9]
Pirfenidone Anti-inflammatory & Anti-fibroticAcute & Recurrent Acute PancreatitisUnder investigation in a pilot clinical trial; preclinical data show reduced severity of pancreatitis.[10][11][12][13]
Gabexate Mesilate Serine Protease InhibitorAcute PancreatitisMixed results in clinical trials, with some studies showing no significant benefit in preventing complications or mortality.[14][15][16]

Experimental Protocols

This compound in Acute Pancreatitis (Preliminary Trial)
  • Study Design: A multicenter, open-label, dose-response trial conducted at 104 institutions in Japan.[2]

  • Patient Population: 189 patients with acute pancreatitis diagnosed according to the "Japanese Criteria of Acute Pancreatitis".[1][2]

  • Intervention: Patients received intravenous infusions of this compound at 100 mg/day, 300 mg/day, or 500 mg/day, administered in two daily doses for 14 days.[1][2]

  • Efficacy Evaluation: Assessed based on the disappearance of clinical signs (e.g., abdominal pain) and physical signs, and changes in serum pancreatic enzyme levels. The severity of signs was scored as severe, moderate, or mild, and efficacy was evaluated by the degree of improvement in these scores.[2]

This compound in Chronic Pancreatitis (Dose-Response Trial)
  • Study Design: A multicenter, randomized, placebo-controlled, dose-response trial conducted at 110 institutions in Japan.[3]

  • Patient Population: 207 patients with a diagnosis of chronic pancreatitis based on the Japanese criteria for chronic pancreatitis, presenting with acute, painful attacks.[3]

  • Intervention: Patients were randomized to receive oral this compound (300 mg/day, 600 mg/day, or 1200 mg/day) or placebo for 4 weeks.[3]

  • Efficacy Evaluation: Based on clinical symptoms (abdominal and/or back pain), physical signs (abdominal tenderness and resistance), and serum pancreatic enzyme levels (amylase and trypsin).[3] Pain assessment was likely based on a categorical scale, as results are reported as "improvement rate." More specific, validated pain scales like the Visual Analogue Scale (VAS) or Numeric Rating Scale (NRS) are now more commonly used in pancreatitis trials.[7][17][18][19]

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

This compound exerts its effects by blocking the CCK-A receptor, a G protein-coupled receptor (GPCR). Activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (B1591339) (CCK), triggers a cascade of intracellular signaling events in pancreatic acinar cells.

CCK_A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds to Gq11 Gq/11 CCKAR->Gq11 Activates Gs Gs CCKAR->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Responses (Enzyme Secretion, Gene Expression, Growth) Ca2->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates PI3K_mTOR PI3K-Akt-mTOR Pathway PKC->PI3K_mTOR Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MAPK Activates MAPK->Cellular_Response PI3K_mTOR->Cellular_Response

Caption: CCK-A receptor signaling cascade in pancreatic acinar cells.

Experimental Workflow for Preclinical Evaluation of Pancreatitis Therapeutics

The preclinical assessment of novel therapeutics for pancreatitis typically follows a standardized workflow to evaluate efficacy and mechanism of action in animal models.

Preclinical_Workflow A Induction of Experimental Pancreatitis (e.g., Caerulein, Sodium Taurocholate) B Animal Model (e.g., Rats, Mice) A->B C Treatment Administration (e.g., this compound, Placebo, Comparator) B->C D Monitoring and Sample Collection (Blood, Pancreatic Tissue) C->D E Biochemical Analysis (Serum Amylase, Lipase, Cytokines) D->E F Histopathological Evaluation (Edema, Inflammation, Necrosis) D->F G Data Analysis and Interpretation E->G F->G

Caption: A typical experimental workflow for preclinical pancreatitis studies.

References

A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of Loxiglumide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Loxiglumide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist. The information presented is supported by experimental data to aid researchers in their understanding and potential application of this compound.

Mechanism of Action

This compound functions as a competitive antagonist of the CCK1 receptor, formerly known as the CCK-A receptor. Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric emptying. By blocking the CCK1 receptor, this compound inhibits the physiological actions of CCK. Its antagonistic activity is specific to the (R)-isomer, Dexthis compound (B1670345), which is approximately twice as potent as the racemic mixture.[1]

Signaling Pathway of CCK1 Receptor Activation and this compound Inhibition

Activation of the CCK1 receptor by its natural ligand, CCK, initiates a cascade of intracellular signaling events. This process is competitively inhibited by this compound, which prevents CCK from binding to the receptor and triggering the downstream effects.

CCK1_Pathway cluster_membrane Cell Membrane CCK1R CCK1 Receptor Gq Gq protein CCK1R->Gq Activates CCK CCK CCK->CCK1R Binds & Activates This compound This compound This compound->CCK1R Competitively Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Enzyme Secretion, Gallbladder Contraction) Ca_release->Response PKC->Response

CCK1 receptor signaling and this compound's point of inhibition.

In Vitro Efficacy of this compound

The in vitro activity of this compound has been extensively characterized in various assays, primarily focusing on its interaction with the CCK1 receptor and its subsequent effects on isolated cells and tissues.

Quantitative In Vitro Data
ParameterPreparationAgonistValueReference
pA2 Guinea pig ileumSincalide (CCK-8)6.08 ± 0.22[2]
pKB Guinea pig ileumCCK-Octapeptide6.67 ± 0.12[2][3]
pKB Human alimentary muscleCCK-Octapeptide5.87 ± 0.07[3]
IC50 Rat pancreatic acini ([125I]CCK-8 binding)CCK-8~10⁻⁷ M[4]
Experimental Protocol: In Vitro Pancreatic Amylase Secretion Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on CCK-stimulated amylase release from isolated pancreatic acini.

Amylase_Release_Workflow cluster_prep Acinar Cell Preparation cluster_assay Amylase Release Assay pancreas_excision Excise Pancreas from Rat mincing Mince Tissue pancreas_excision->mincing digestion Digest with Collagenase mincing->digestion dispersion Mechanically Disperse digestion->dispersion filtration Filter Suspension dispersion->filtration washing Wash and Resuspend Acini filtration->washing aliquot Aliquot Acinar Suspension into 96-well plate preincubation Pre-incubate with this compound (15 min, 37°C) aliquot->preincubation stimulation Stimulate with CCK-8 (e.g., 1 nM) preincubation->stimulation incubation Incubate (30 min, 37°C) stimulation->incubation centrifugation Centrifuge to Pellet Acini incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection amylase_assay Measure Amylase Activity supernatant_collection->amylase_assay data_analysis Data Analysis (% Inhibition) amylase_assay->data_analysis

Workflow for the in vitro amylase release assay.

Methodology:

  • Isolation of Pancreatic Acini:

    • Pancreata are excised from rats and placed in an oxygenated buffer.

    • The tissue is minced and digested with collagenase to break down the connective tissue.

    • The resulting cell suspension is mechanically dispersed and filtered to obtain isolated acini.

    • The acini are washed and resuspended in an appropriate assay buffer.[5]

  • Amylase Release Assay:

    • The acinar suspension is aliquoted into a 96-well plate.

    • This compound at various concentrations is added to the wells and pre-incubated.

    • CCK-8 is then added to stimulate amylase release.

    • After incubation, the plate is centrifuged, and the supernatant containing the secreted amylase is collected.

    • Amylase activity is quantified using a commercially available kit.[5]

  • Data Analysis:

    • The amount of amylase released is expressed as a percentage of the total amylase content (determined by lysing the cells).

    • The percent inhibition by this compound is calculated relative to the CCK-8 stimulated response without the inhibitor.

In Vivo Efficacy of this compound

In vivo studies have demonstrated the effects of this compound on various physiological processes in animal models and humans.

Quantitative In Vivo Data
ParameterAnimal ModelAssayRouteValue (ED50)Reference
Gallbladder Contraction Guinea PigCCK-8 inducedi.v.0.24 µmol/kg[6]
Gallbladder Emptying MouseCCK-8 inducedi.v.29 µmol/kg[6]
Gallbladder Emptying MouseCCK-8 inducedoral42 µmol/kg[6]
Gastric Emptying RatCCK-8 induced retardationi.p.13 µmol/kg[6]
Pyloric Transit MouseCCK-8 induced retardationi.v.3.7 µmol/kg[6]
Pyloric Transit MouseCCK-8 induced retardationoral11 µmol/kg[6]
Ileal Hypermotility RabbitCCK-8 inducedi.v.1.2 µmol/kg[6]
Pancreatic Hypersecretion DogCCK-8 inducedi.v.~0.35 µmol/kg[6]
Satiety Behavior RatCCK-8 inducedi.p.0.65 µmol/kg[6]
Experimental Protocol: In Vivo Gastric Emptying Measurement in Rats

This protocol describes a common method for assessing the effect of this compound on gastric emptying in a rat model.

Gastric_Emptying_Workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure acclimatization Acclimatize Rats fasting Fast Overnight (with water access) acclimatization->fasting drug_admin Administer this compound (i.p. or oral) meal_admin Administer Test Meal (e.g., with phenol (B47542) red) drug_admin->meal_admin wait Wait for a Defined Period meal_admin->wait euthanasia Euthanize Animal wait->euthanasia stomach_removal Excise Stomach euthanasia->stomach_removal content_analysis Analyze Stomach Contents (e.g., spectrophotometry) stomach_removal->content_analysis data_analysis Calculate Gastric Emptying content_analysis->data_analysis

Workflow for the in vivo gastric emptying assay.

Methodology:

  • Animal Preparation:

    • Rats are acclimatized to the experimental conditions.

    • Animals are fasted overnight with free access to water to ensure an empty stomach.[7]

  • Drug and Meal Administration:

    • This compound or a vehicle control is administered via the desired route (e.g., intraperitoneal injection or oral gavage).

    • After a set time, a non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is administered by gavage.[7]

  • Sample Collection and Analysis:

    • At a predetermined time after the meal, the animals are euthanized.

    • The stomach is clamped at the pylorus and cardia and then excised.

    • The stomach contents are collected, and the amount of the marker is quantified, typically by spectrophotometry.

  • Data Calculation:

    • The amount of marker recovered from the stomach is compared to the amount initially administered to calculate the percentage of gastric emptying.

Comparison with Alternative CCK1 Receptor Antagonists

This compound is often compared to other CCK1 receptor antagonists, such as its active enantiomer Dexthis compound and the benzodiazepine-based antagonist Devazepide.

Comparative Potency of CCK1 Receptor Antagonists
AntagonistPreparationAgonistPotency MetricValueReference
This compound Guinea pig ileumSincalide (CCK-8)pA26.08 ± 0.22[2]
Devazepide Guinea pig ileumSincalide (CCK-8)pA210.09 ± 0.09[2]
Lorglumide (B1675136) Guinea pig ileumSincalide (CCK-8)pA27.70 ± 0.12[2]
Dexthis compound Rat exocrine pancreasCCK-8ID50 (i.v.)0.64 mg/kg[8]

Note: Higher pA2 values indicate greater antagonist potency.

Dexthis compound, being the (R)-isomer of this compound, is essentially twice as potent as the racemic mixture.[1] Devazepide, a non-peptide antagonist, is significantly more potent than this compound in in vitro preparations from guinea pigs.[2] However, the relative potencies can vary between species and tissues.

Summary and Conclusion

This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo settings. Its ability to competitively inhibit the actions of CCK makes it a valuable tool for studying the physiological roles of this hormone and a potential therapeutic agent for conditions involving CCK-mediated pathophysiology.

  • In vitro, this compound effectively blocks CCK-induced responses in isolated pancreatic acini and smooth muscle preparations.

  • In vivo, it demonstrates a wide range of effects, including modulation of gallbladder motility, gastric emptying, and pancreatic secretion.

The choice between this compound and other CCK1 receptor antagonists like Dexthis compound or Devazepide will depend on the specific requirements of the research, including the desired potency, species, and experimental model. This guide provides the foundational data and protocols to assist in making an informed decision.

References

Loxiglumide's Impact on Gut Microbiome: A Comparative Analysis with Other Gastrointestinal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of loxiglumide and other common gastrointestinal (GI) drugs on the gut microbiome. While direct experimental data on this compound's impact on the microbiome is currently unavailable in published literature, this guide synthesizes information on its mechanism of action to hypothesize its potential effects and presents a detailed comparison with established data for Proton Pump Inhibitors (PPIs), H2 Receptor Antagonists (H2RAs), and Metformin (B114582).

This compound: A Hypothesized Impact on the Gut Microbiome

This compound is a potent and selective cholecystokinin-A (CCK-A) receptor antagonist.[1] Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone in the gastrointestinal system, regulating processes such as gallbladder contraction, pancreatic enzyme secretion, and gut motility.[2][3] By blocking the CCK-A receptor, this compound can influence these physiological functions, which are known to be intertwined with the composition and function of the gut microbiome.[4][5][6]

Hypothesized Mechanisms of this compound's Effect on Gut Microbiome:
  • Alteration of Gut Motility: this compound has been demonstrated to accelerate gastric emptying and alter colonic motility.[7][8] Gut motility is a critical factor in shaping the microbial landscape of the intestines.[5][9] Changes in transit time can affect the availability of nutrients for microbial fermentation and the clearance of bacteria, potentially leading to shifts in the relative abundance of different microbial taxa.[10]

  • Modulation of Pancreatic and Biliary Secretions: CCK is a primary stimulant for the secretion of pancreatic enzymes and bile acids.[3] By antagonizing the CCK-A receptor, this compound can reduce the secretion of these substances into the gut.[1] Pancreatic secretions contain antimicrobial peptides that can influence bacterial populations.[11][12] Furthermore, bile acids are potent modulators of the gut microbiome, exerting direct antimicrobial effects and shaping the microbial community structure.[6][13][14][15] A reduction in bile acid concentration in the gut could therefore lead to significant changes in the microbiome.

  • Gut-Brain Axis Signaling: The gut microbiome and CCK are both integral components of the gut-brain axis.[16][17] There is evidence to suggest that the gut microbiota can influence the expression of CCK.[16][18] While the direct impact of this compound on this interaction is unknown, it highlights a potential area for future research into the intricate connections between this drug class, the microbiome, and host physiology.

Comparative Analysis with Other GI Drugs

In contrast to the hypothetical effects of this compound, the impacts of other commonly used GI drugs on the gut microbiome have been more extensively studied.

Proton Pump Inhibitors (PPIs)

PPIs are widely prescribed for acid-related gastrointestinal disorders.[19] Their primary mechanism is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting reduction in gastric acid secretion.[10] This alteration of the gastric environment has significant downstream effects on the gut microbiome.

Key Effects of PPIs on the Gut Microbiome:

  • Decreased Alpha Diversity: Many studies have reported that PPI use is associated with a significant reduction in the diversity of the gut microbiome (Shannon diversity).[5][13]

  • Shift in Microbial Composition: PPIs are linked to an increase in the abundance of oral bacteria in the gut, such as Streptococcus, Rothia, and Enterococcus.[4][5][13] Conversely, a decrease in beneficial commensal bacteria, such as Faecalibacterium, has been observed.[19]

  • Increased Risk of Enteric Infections: The alteration of the gut microbiome by PPIs is thought to contribute to an increased risk of enteric infections, including those caused by Clostridium difficile, Salmonella, and Campylobacter.[10][13]

H2 Receptor Antagonists (H2RAs)

H2RAs, like PPIs, suppress gastric acid secretion, but through a different mechanism: they competitively block histamine (B1213489) H2 receptors on parietal cells.[9] Their effect on gastric acid is less potent and of shorter duration compared to PPIs.

Key Effects of H2RAs on the Gut Microbiome:

  • Alterations in Microbial Composition: H2RA use has been associated with changes in the gut microbiota, although some studies suggest these effects may be less pronounced than those of PPIs.[9][11] An increase in the relative abundance of Proteobacteria and a decrease in Firmicutes has been reported in some contexts.[14]

  • Potential for Dysbiosis: Similar to PPIs, H2RAs can disrupt the normal gut microbial balance, potentially leading to a less healthy microbiome.[12]

Metformin

Metformin is a first-line treatment for type 2 diabetes, but it is also known to have significant effects on the gastrointestinal system and the gut microbiome.[20] Its primary antihyperglycemic action is the reduction of hepatic glucose production.

Key Effects of Metformin on the Gut Microbiome:

  • Inconsistent Effects on Diversity: Studies on metformin's impact on gut microbial diversity have yielded conflicting results, with some reporting a decrease, others no change, and some even a trend towards an increase.[6][15]

  • Consistent Changes in Specific Taxa: Despite the variability in diversity findings, metformin consistently appears to increase the abundance of Escherichia-Shigella and decrease the abundance of Intestinibacter.[7][21] An increase in the beneficial bacterium Akkermansia muciniphila has also been frequently reported.[15]

  • Alteration of Microbial Function: Metformin has been shown to alter the functional pathways of the gut microbiome, including an increase in the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate.[20][21]

Quantitative Data Summary

Drug ClassKey Effects on Alpha DiversityKey Changes in Bacterial TaxaReference
This compound Data not availableData not availableN/A
Proton Pump Inhibitors (PPIs) Significant decreaseIncrease: Streptococcus, Rothia, Enterococcus, Staphylococcus, Escherichia coli. Decrease: Faecalibacterium.[4][5][13][19]
H2 Receptor Antagonists (H2RAs) Lower microbial diversityIncrease: Proteobacteria (specifically Enterobacteriaceae). Decrease: Firmicutes.[14]
Metformin Inconsistent results (decrease, no change, or increase)Increase: Escherichia-Shigella, Akkermansia muciniphila. Decrease: Intestinibacter, Romboutsia, Pseudomonas.[6][7][15][21]

Experimental Protocols

Study of PPIs and Gut Microbiome (Imhann F, et al. Gut. 2016)[5]
  • Study Design: A population-based cohort study involving 1815 individuals from three independent Dutch cohorts.

  • Data Collection: Fecal samples were collected from all participants. Information on medication use, including PPIs, was obtained through questionnaires.

  • Microbiome Analysis: The composition of the gut microbiome was determined by 16S rRNA gene sequencing of the V4 region.

  • Statistical Analysis: The association between PPI use and gut microbiome composition was analyzed, correcting for potential confounders such as age, sex, and antibiotic use. A meta-analysis of the three cohorts was performed.

Study of H2RAs and Gut Microbiome (Wetzel R, et al. J Pediatr Gastroenterol Nutr. 2013)[14]
  • Study Design: A case-controlled, cross-sectional study in a neonatal intensive care unit.

  • Participants: 76 premature infants (≤1500 g or <34 weeks gestation) were enrolled, with 25 receiving H2-blockers and 51 as controls.

  • Data Collection: Stool samples were collected from all infants.

  • Microbiome Analysis: DNA was extracted from the stool samples, and the 16S rRNA gene was amplified and sequenced using 454 pyrosequencing.

  • Data Analysis: The resulting sequences were compared with published sequence libraries to determine the microbial composition.

Study of Metformin and Gut Microbiome (Wu H, et al. Diabetes Care. 2017)[21]
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Individuals with treatment-naïve type 2 diabetes were randomized to receive either metformin or a placebo for 4 months.

  • Data Collection: Fecal samples were collected at baseline and after 4 months of treatment.

  • Microbiome Analysis: Shotgun metagenomic sequencing was performed on DNA extracted from the fecal samples.

  • Data Analysis: Changes in the gut microbial composition and function were compared between the metformin and placebo groups.

Signaling Pathways and Experimental Workflows

Loxiglumide_Mechanism cluster_gut Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium Nutrients Nutrients I_Cell I-Cell Nutrients->I_Cell stimulates Gut_Lumen Pancreatic Enzymes & Bile Acids Microbiome Gut Microbiome Gut_Lumen->Microbiome influences CCK Cholecystokinin (CCK) I_Cell->CCK releases CCK_A_Receptor CCK-A Receptor CCK_A_Receptor->Gut_Lumen stimulates secretion of Gut_Motility Gut Motility CCK_A_Receptor->Gut_Motility regulates This compound This compound This compound->CCK_A_Receptor blocks CCK->CCK_A_Receptor binds to Gut_Motility->Microbiome shapes

Caption: Hypothesized mechanism of this compound's indirect effect on the gut microbiome.

PPI_H2RA_Mechanism cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Gastric_Acid Gastric Acid (Low pH) Proton_Pump->Gastric_Acid secretes H+ ions H2_Receptor Histamine H2 Receptor H2_Receptor->Proton_Pump stimulates PPIs PPIs PPIs->Proton_Pump irreversibly inhibits H2RAs H2RAs H2RAs->H2_Receptor competitively blocks Histamine Histamine Histamine->H2_Receptor activates Altered_Microbiome Altered Gut Microbiome Gastric_Acid->Altered_Microbiome leads to (via pH increase)

Caption: Signaling pathways for PPIs and H2RAs leading to gut microbiome changes.

Experimental_Workflow Patient_Cohort Patient Cohort (e.g., GI disorder, T2D) Drug_Administration Drug Administration (e.g., PPI, Metformin) Patient_Cohort->Drug_Administration Fecal_Sample Fecal Sample Collection (Baseline and Post-treatment) Drug_Administration->Fecal_Sample DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing Data_Analysis Bioinformatic & Statistical Analysis Sequencing->Data_Analysis Results Microbiome Composition (Diversity, Taxa Abundance) Data_Analysis->Results

Caption: General experimental workflow for studying drug effects on the gut microbiome.

Conclusion

While direct evidence is lacking for this compound, its mechanism of action as a CCK-A receptor antagonist strongly suggests a potential to indirectly influence the gut microbiome through the modulation of gut motility and pancreaticobiliary secretions. In contrast, PPIs, H2RAs, and metformin have demonstrated clear, albeit different, effects on the gut microbial community. PPIs and, to a lesser extent, H2RAs, primarily impact the microbiome by altering the gastric pH, leading to a less diverse and potentially less healthy microbial state. Metformin appears to have a more targeted effect on specific bacterial taxa and functional pathways. For researchers and drug development professionals, the potential impact of this compound on the gut microbiome represents a significant knowledge gap and a promising avenue for future investigation. Understanding these drug-microbiome interactions is crucial for optimizing therapeutic strategies and mitigating potential adverse effects.

References

Safety Operating Guide

Proper Disposal of Loxiglumide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Loxiglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, ensuring the safety of laboratory personnel and compliance with environmental regulations.[1][2] The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed (Acute Toxicity - Oral, Category 4).[3][4] It may cause irritation to the skin, eyes, and respiratory tract.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of a spill, avoid breathing vapors and ensure adequate ventilation.[3]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[3][4]
Skin Irritation May cause skin irritation.[3]
Eye Irritation May cause eye irritation.[3]
Respiratory Irritation Material may be irritating to the mucous membranes and upper respiratory tract.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory environment.

Loxiglumide_Disposal_Workflow cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposition start Start: this compound Waste Generated waste_type Identify Waste Type (Unused solid, solution, contaminated labware) start->waste_type is_spill Spill? waste_type->is_spill contain_spill Contain Spill is_spill->contain_spill Yes solid_waste Solid this compound is_spill->solid_waste No (Solid) liquid_waste This compound Solution is_spill->liquid_waste No (Liquid) contaminated_waste Contaminated Labware (vials, gloves, etc.) is_spill->contaminated_waste No (Contaminated) collect_spill Collect with absorbent material contain_spill->collect_spill package_spill Package in a labeled, sealed hazardous waste container collect_spill->package_spill storage Store waste in a designated secondary containment area package_spill->storage package_solid Place in a labeled, sealed hazardous waste container solid_waste->package_solid package_liquid Collect in a designated, labeled hazardous waste container for liquids liquid_waste->package_liquid package_contaminated Place in a designated, labeled hazardous waste container contaminated_waste->package_contaminated package_solid->storage package_liquid->storage package_contaminated->storage disposal Dispose through licensed chemical waste contractor (Incineration Recommended) storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Protocols

The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in the regular trash, as this can have adverse environmental effects.[5][6] The preferred disposal method for pharmaceutical waste is incineration.[7]

3.1. Unused or Expired Solid this compound

  • Segregation: Keep solid this compound waste separate from other waste streams.

  • Packaging: Place the solid this compound in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the chemical name ("this compound"), the quantity, and the hazard classification (Harmful).

  • Storage: Store the container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.

3.2. This compound Solutions

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible chemical waste.

  • Labeling: The container label should clearly state "this compound Waste Solution" and list all solvent components.

  • Storage: Store the waste solution container in a secondary containment bin in a designated hazardous waste storage area.

  • Disposal: Transfer the container to a licensed chemical waste contractor for proper disposal, preferably via incineration.

3.3. Contaminated Labware and PPE

  • Collection: Items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, sealed waste container or bag.

  • Empty Containers: To be considered "RCRA empty," a container must be emptied through normal practices.[8] However, given the hazardous nature of the compound, it is best practice to manage all contaminated containers as chemical waste.

  • Labeling: The container for contaminated items should be clearly labeled as "this compound Contaminated Waste."

  • Disposal: Dispose of the container through the institution's chemical waste management program.

3.4. Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Contain the spill using an appropriate absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbent material and spilled this compound using spark-proof tools.

  • Packaging: Place all cleanup materials into a sealed, labeled hazardous waste container.[3][9]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[9][10]

  • Disposal: Dispose of the waste container through a licensed chemical waste contractor.[3]

References

Personal protective equipment for handling Loxiglumide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of Loxiglumide. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Specifications & Best Practices
Eye/Face Protection Safety Goggles with Side-Shields Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-Resistant Gloves Nitrile gloves are a suitable option. Due to a lack of specific testing data for this compound, inspect gloves for integrity before each use.[1][3]
Laboratory Coat An impervious lab coat is recommended to prevent skin contact.[2][3]

| Respiratory Protection | NIOSH-Approved Respirator | Not generally required for handling small quantities in a well-ventilated area.[1] However, it is recommended if there is a risk of generating dust or aerosols, or if irritation is experienced.[2][3] |

Procedural Guide: Safe Handling and Operations

Follow these procedures to ensure the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Engineering Controls

  • Ventilation : Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[2]

  • Gather Materials : Before starting, ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents required for your experiment.

  • Consult SDS : Always review the Safety Data Sheet (SDS) for this compound before use.[1][2]

Step 2: Handling the Compound

  • Avoid Contact : Take all necessary precautions to prevent direct contact with skin and eyes.[3]

  • Avoid Inhalation : Do not breathe in dust, fumes, or vapors.[1][2]

  • Personal Hygiene : Do not eat, drink, or smoke in the designated handling area.[1][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]

Step 3: Storage

  • Container : Keep the compound in a tightly closed, clearly labeled container.[2][3]

  • Conditions : Store in a cool, dry, and well-ventilated place, following the specific storage temperature listed on the product insert (e.g., -20°C for powder).[3][4]

  • Incompatibilities : Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 2: First-Aid Measures for this compound Exposure

Exposure Route First-Aid Procedure
Ingestion If swallowed, rinse mouth with water.[1][2] Call a poison control center or doctor for treatment advice.[1][2] Do NOT induce vomiting unless instructed by medical personnel.[2]
Inhalation Move the individual to fresh air.[2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing and wash it before reuse.[2] Get medical attention if irritation or other symptoms develop.[2]

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), into a designated and clearly labeled waste container.

  • The container must be sealed and appropriate for chemical waste to prevent leakage.[3]

Step 2: Inactivation/Deactivation (If Applicable)

  • For unused or expired solid this compound, a common practice for non-hazardous drugs is to render it unusable.

  • Mix the compound with an inert and undesirable substance such as cat litter or used coffee grounds.[5][6] This mixture makes it less appealing for accidental ingestion or diversion.

Step 3: Final Disposal

  • Place the sealed mixture or container into a larger, sealable bag or container to prevent leakage from the garbage.[5][6]

  • Dispose of the container in accordance with all local, regional, and national environmental regulations.[1] Do not dispose of it down the drain or in regular trash unless mixed and secured as described above.[6]

  • For laboratory settings, arrange for pickup by a licensed chemical waste disposal service.

Workflow and Logic Diagrams

The following diagram illustrates the standard operational workflow for safely handling this compound.

Loxiglumide_Handling_Workflow prep Step 1: Preparation - Review SDS - Wear Full PPE - Use Ventilated Area handling Step 2: Handling - Weigh/Measure Compound - Perform Experiment prep->handling storage Store Unused Product - Tightly Sealed Container - Correct Temperature handling->storage If leftover spill Emergency: Spill or Exposure handling->spill decontam Step 3: Decontamination - Clean Work Surfaces - Remove PPE handling->decontam first_aid Follow First-Aid Procedures spill->first_aid cleanup Clean Spill According to Protocol spill->cleanup disposal Step 4: Waste Disposal - Collect Contaminated Items - Dispose via Chemical Waste Stream cleanup->disposal decontam->disposal end_proc End of Procedure disposal->end_proc

Caption: Standard workflow for handling this compound safely in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxiglumide
Reactant of Route 2
Reactant of Route 2
Loxiglumide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。